1-(2-Bromothiazol-5-yl)ethanol
Description
BenchChem offers high-quality 1-(2-Bromothiazol-5-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromothiazol-5-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-bromo-1,3-thiazol-5-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNOS/c1-3(8)4-2-7-5(6)9-4/h2-3,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBGDBAWYNNDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: 1-(2-Bromothiazol-5-yl)ethanol as a Versatile Scaffold
[1][2]
Chemical Identity & Structural Analysis[1][2]
1-(2-Bromothiazol-5-yl)ethanol is a bifunctional thiazole derivative characterized by an electron-deficient heteroaromatic core, a reactive halogen "handle" at the C2 position, and a secondary alcohol "linker" at the C5 position.[1][2]
| Property | Data |
| IUPAC Name | 1-(2-bromo-1,3-thiazol-5-yl)ethan-1-ol |
| CAS Number | 875548-59-7 |
| Molecular Formula | C₅H₆BrNOS |
| Molecular Weight | 208.08 g/mol |
| Chirality | Contains one stereocenter at the hydroxyethyl carbon.[1][2] Typically synthesized/supplied as a racemate ( |
| Precursor | 1-(2-Bromothiazol-5-yl)ethanone (CAS 1161776-13-1) |
| Physical State | Solid or viscous oil (depending on purity/polymorph); Precursor ketone BP is ~264°C. |
Electronic Structure & Reactivity Profile
The thiazole ring is
-
C2-Bromine: Serves as an electrophilic site for Nucleophilic Aromatic Substitution (
) or as a partner in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig).[1] -
C5-Alcohol: A secondary alcohol that acts as a nucleophile or can be converted into an electrophile (via mesylation/tosylation) for chain extension.[2] It also provides a handle for oxidation back to the ketone.[2]
Synthesis Pathways[3][4][5]
The synthesis of 1-(2-Bromothiazol-5-yl)ethanol generally follows two strategic routes: Reduction (Scale-up friendly) and Lithiation (Discovery chemistry).[1][2]
Route A: Reduction of 1-(2-Bromothiazol-5-yl)ethanone (Preferred)
This is the most robust method for generating the alcohol.[1][2] The ketone precursor is reduced using mild hydride donors.[2]
-
Reagents: Sodium Borohydride (
), Methanol/Ethanol ( ).[2] -
Mechanism: Nucleophilic attack of hydride on the carbonyl carbon.[2]
-
Yield: Typically >90%.[2]
Route B: C5-Lithiation of 2-Bromothiazole
Used when the ketone precursor is unavailable.[1][2] This route relies on the regioselective deprotonation of the thiazole ring.[2]
-
Reagents: Lithium Diisopropylamide (LDA) or
-Butyllithium ( -BuLi), Acetaldehyde, THF ( ).[1] -
Mechanism: Directed ortho-metallation (DoM) is difficult due to the bromine at C2 (halogen dance risk).[2] However, C5 is the most acidic proton remaining.[2]
-
Note: Careful temperature control is required to prevent bromine-lithium exchange at the C2 position.[2]
Visualization: Synthesis Logic[1]
Figure 1: Synthesis pathways showing the preferred reduction route (Blue) and the lithiation route (Red).[1]
Experimental Protocols
Protocol 1: Reduction of 1-(2-Bromothiazol-5-yl)ethanone
Standard Operating Procedure (SOP) for Lab Scale (10 mmol)
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve 1-(2-Bromothiazol-5-yl)ethanone (2.06 g, 10 mmol) in anhydrous Methanol (30 mL). Cool the solution to
using an ice bath.[2] -
Addition: Add Sodium Borohydride (
) (0.42 g, 11 mmol, 1.1 eq) portion-wise over 10 minutes. Caution: Gas evolution ( ). -
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[2] -
Quench: Quench carefully with saturated aqueous
(10 mL). -
Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
).[2] Wash combined organics with brine, dry over , and concentrate.[2][3] -
Purification: The crude alcohol is often pure enough for the next step.[2] If necessary, purify via silica gel flash chromatography (
EtOAc in Hexanes).[2]
Reactivity & Applications in Drug Discovery
This scaffold is a "divergent intermediate." The C2-Bromine and C5-Alcohol allow medicinal chemists to grow the molecule in two distinct vectors.[1][2]
A. C2-Position: The "Warhead" Vector
The C2-position is critical for establishing biaryl connectivity, common in kinase inhibitors (e.g., Dasatinib analogs).[2]
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 2-arylthiazoles.[1][2]
-
Catalyst:
or . -
Base:
or .[2]
-
-
Nucleophilic Aromatic Substitution (
): The bromine can be displaced by amines (to form 2-aminothiazoles) or thiols.[2] This is facilitated by the electron-withdrawing nature of the thiazole nitrogen.[2]
B. C5-Position: The "Solubility/Binding" Vector
The alcohol chain is often modified to improve solubility or engage in hydrogen bonding with the target protein.[2]
-
Mitsunobu Reaction: Inversion of the alcohol to an amine or ether.[2]
-
Oxidation: Re-oxidation to the ketone allows for reductive amination, introducing complex amine side chains.[2]
Visualization: Reactivity Map
Figure 2: Divergent reactivity map.[1] Red arrows indicate C2 transformations; Blue arrows indicate C5 transformations.
Safety & Handling (SDS Summary)
While specific toxicological data for this alcohol is limited, data for 2-bromothiazole derivatives suggests the following precautions:
-
Hazards:
-
Handling:
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at
. Light sensitive (store in amber vials).[2]
References
-
Sigma-Aldrich. 1-(2-Bromothiazol-5-yl)ethanone Product Page (Precursor Data).[1][2] Retrieved from .[2]
-
Guidechem. 1-(2-bromo-1,3-thiazol-5-yl)ethanol CAS 875548-59-7 Entry.[1][2] Retrieved from .[2]
-
PubChem. 2-Bromothiazole Derivatives and Reactivity. Retrieved from .[2]
-
ChemScene. Thiazole Building Blocks and Physical Properties. Retrieved from .[2]
therapeutic potential of 1-(2-Bromothiazol-5-yl)ethanol derivatives
An In-Depth Technical Guide to the Therapeutic Potential of 1-(2-Bromothiazol-5-yl)ethanol Derivatives
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide array of biological activities.[1][2][3] This technical guide delves into the prospective therapeutic potential of a specific, yet underexplored, class of compounds: 1-(2-Bromothiazol-5-yl)ethanol and its derivatives. While direct literature on this scaffold is nascent, this paper synthesizes information from closely related analogues to project its potential as a fertile ground for the development of novel anticancer and antimicrobial agents. We will explore plausible synthetic routes, infer potential mechanisms of action based on established thiazole biology, outline key structure-activity relationship (SAR) insights, and provide detailed protocols for the preclinical evaluation of these promising compounds.
Introduction: The Thiazole Scaffold in Drug Discovery
Heterocyclic compounds are fundamental to modern pharmacology, with the thiazole ring being a particularly privileged structure.[2] This five-membered aromatic ring, containing one sulfur and one nitrogen atom, is found in natural products like vitamin B1 (thiamine) and is a key component in a multitude of synthetic drugs.[2] Its unique electronic properties and ability to act as a bioisostere for other functional groups allow it to interact with a diverse range of biological targets. Clinically relevant drugs containing the thiazole moiety include the anti-HIV agent Ritonavir, the antifungal Ravuconazole, and the anticancer drugs Dasatinib and Tiazofurin.[3][4]
The broad spectrum of activities associated with thiazole derivatives—spanning antimicrobial, anticancer, anti-inflammatory, and antioxidant effects—justifies the continued exploration of novel thiazole-based scaffolds.[1][2][5] This guide focuses on the therapeutic promise of derivatives built upon the 1-(2-Bromothiazol-5-yl)ethanol core, a structure that combines several features of high medicinal chemistry interest.
The Core Moiety: 1-(2-Bromothiazol-5-yl)ethanol
The 1-(2-Bromothiazol-5-yl)ethanol structure presents three key points for chemical modification and biological interaction:
-
The 2-Bromothiazole Ring: The bromine atom at the C2 position is a versatile synthetic handle. It can be retained, as bromo-substituents are known to contribute to the activity of some antimicrobial agents, or it can be replaced via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a vast array of other functionalities.[6][7] Furthermore, the 2-position of the thiazole ring is a critical site for interaction with many biological targets.[8]
-
The Ethanol Side Chain at C5: The hydroxyl group of the ethanol moiety provides a site for forming esters, ethers, or other derivatives, which can modulate the compound's solubility, cell permeability, and pharmacokinetic properties. The stereochemistry of this chiral center can also play a crucial role in target binding and biological activity.
-
The Thiazole C4 and Nitrogen N3 Positions: While the core structure focuses on the C2 and C5 substituents, the C4 position and the ring nitrogen remain potential sites for interaction with biological macromolecules, contributing to the overall binding affinity and specificity.
Synthetic Pathways and Derivatization
The synthesis of the 1-(2-Bromothiazol-5-yl)ethanol core is readily achievable from commercially available starting materials, providing a practical entry point for library synthesis. Two primary retrosynthetic routes are proposed, starting from either 1-(2-Bromothiazol-5-yl)ethanone or 2-Bromothiazole-5-carboxaldehyde.[9]
Proposed Synthesis of the Core Structure
-
Route A: Reduction of Ketone: The commercially available ketone, 1-(2-Bromothiazol-5-yl)ethanone, can be reduced to the target secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This method is efficient and generally high-yielding.
-
Route B: Grignard Addition to Aldehyde: The commercially available aldehyde, 2-Bromothiazole-5-carboxaldehyde, can be treated with a methyl Grignard reagent (e.g., CH₃MgBr) to yield the same 1-(2-Bromothiazol-5-yl)ethanol core.[10][11] This route allows for the introduction of various alkyl or aryl groups in place of the methyl group by simply changing the Grignard reagent, providing an immediate path to a diverse set of derivatives.
Workflow for Synthesis and Derivatization
The following diagram outlines a logical workflow for the synthesis of the core molecule and subsequent derivatization to generate a library of compounds for screening.
Caption: Synthetic workflow for 1-(2-Bromothiazol-5-yl)ethanol derivatives.
Projected Therapeutic Potential: Anticancer Activity
Thiazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[3][12][13] It is plausible that derivatives of 1-(2-Bromothiazol-5-yl)ethanol could exhibit similar activities.
Potential Mechanisms of Action
-
Kinase Inhibition: Many thiazole-containing compounds function as inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis. Targets could include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in oncogenic signaling.[14]
-
Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through various pathways, including mitochondrial depolarization, activation of caspases, or modulation of anti-apoptotic proteins like Bcl-2.[12][15]
-
Microtubule Disruption: Some thiazole-containing natural products, like Epothilone, are potent microtubule-stabilizing agents, similar to paclitaxel, leading to cell cycle arrest and apoptosis.[3]
The diagram below illustrates a potential mechanism involving the inhibition of a receptor tyrosine kinase (RTK) pathway, a common target for thiazole-based anticancer agents.
Caption: Potential anticancer signaling pathway targeted by derivatives.
Projected Therapeutic Potential: Antimicrobial Activity
The thiazole scaffold is a key component of many antimicrobial agents.[2][4][5] Derivatives of 1-(2-Bromothiazol-5-yl)ethanol could therefore possess significant antibacterial and/or antifungal properties.
Potential Mechanisms of Action
-
Enzyme Inhibition: A common mechanism for thiazole-based antimicrobials is the inhibition of essential bacterial enzymes. DNA gyrase, an enzyme critical for DNA replication, is a well-established target.[4] Other potential targets include enzymes involved in cell wall synthesis or folate biosynthesis.
-
Disruption of Cell Membrane Integrity: Some heterocyclic compounds can interfere with the microbial cell membrane, leading to increased permeability and cell death.
-
Biofilm Inhibition: The ability to prevent or disrupt microbial biofilms is an increasingly important attribute for new antimicrobial agents, and thiazole derivatives have shown promise in this area.
Structure-activity relationship studies suggest that substitutions on the thiazole ring, including halogen atoms like bromine, can significantly influence antimicrobial potency.[6]
Structure-Activity Relationship (SAR) Insights
Based on extensive research on related thiazole and benzothiazole derivatives, we can infer key SAR principles to guide the design of a focused library of 1-(2-Bromothiazol-5-yl)ethanol derivatives.[8][16][17]
| Position of Modification | Structural Change | Predicted Impact on Activity | Rationale / Supporting Evidence |
| C2-Position | Replace -Br with aryl/heteroaryl groups (Suzuki coupling) | Potential Increase in Anticancer Activity. | Introduction of additional aromatic systems can enhance binding to hydrophobic pockets in kinase domains.[14] |
| C2-Position | Retain -Br or replace with -Cl | Potential for Strong Antimicrobial Activity. | Halogen substitution at this position is often correlated with potent antibacterial or antifungal effects.[6] |
| Ethanol -OH | Esterification with lipophilic acids | Improved Cell Permeability. May act as a pro-drug, releasing the active alcohol intracellularly. | Modulating lipophilicity is a key strategy for optimizing pharmacokinetic properties. |
| Ethanol -OH | Etherification with small alkyl groups | Modulation of Potency and Metabolism. | Can prevent metabolic glucuronidation and alter hydrogen bonding capacity, potentially affecting target affinity. |
| Ethanol Side Chain | Vary alkyl group (via Grignard route) | Probing Target Binding Pocket. | Changing the size/shape of this substituent can reveal steric and electronic requirements for optimal target engagement. |
Experimental Protocols for Preclinical Evaluation
To validate the therapeutic potential of newly synthesized derivatives, a systematic screening process is required. Below are detailed protocols for initial in vitro evaluation of anticancer and antimicrobial activities.
Anticancer Activity: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a standard, colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a growth control (medium + inoculum, no compound) and a sterility control (medium only). A positive control with a standard antibiotic (e.g., Ciprofloxacin, Fluconazole) should also be included.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Experimental Evaluation Workflow
Caption: Workflow for the in vitro evaluation of new derivatives.
Conclusion and Future Directions
The 1-(2-Bromothiazol-5-yl)ethanol scaffold represents a promising, accessible, and highly versatile starting point for the development of new therapeutic agents. By leveraging established knowledge of thiazole chemistry and pharmacology, a rational design approach can be employed to generate derivatives with significant potential in oncology and infectious diseases. The synthetic accessibility of the core structure, combined with multiple points for diversification, makes this an attractive area for further investigation. Future work should focus on the synthesis of a diverse chemical library followed by the systematic biological evaluation outlined in this guide. Promising lead compounds identified through this process would then warrant further preclinical development, including mechanism of action studies, in vivo efficacy testing in animal models, and preliminary pharmacokinetic and toxicology assessments.
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1-(2-Bromothiazol-5-yl)ethanol CAS number and identifiers
Core Identity & Synthetic Methodology for Drug Discovery Applications
Executive Summary
1-(2-Bromothiazol-5-yl)ethanol (CAS: 875548-59-7) is a critical heterocyclic building block in medicinal chemistry, specifically utilized in the design of kinase inhibitors and fragment-based drug discovery (FBDD).[1][2] Its structural core features a thiazole ring substituted at the C2 position with a bromine atom—a versatile handle for palladium-catalyzed cross-coupling—and at the C5 position with a secondary alcohol, serving as a chiral center or linker attachment point. This guide provides a validated synthetic protocol, analytical characterization, and strategic applications for this compound.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | 1-(2-Bromothiazol-5-yl)ethanol |
| CAS Number | 875548-59-7 |
| Related CAS | 1161776-13-1 (Corresponding Ketone: 1-(2-Bromothiazol-5-yl)ethanone) |
| Molecular Formula | C₅H₆BrNOS |
| Molecular Weight | 208.08 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| SMILES | CC(O)c1cn:c(Br)s1 |
| InChI Key | QYBGDBAWYNNDCW-UHFFFAOYSA-N |
Synthetic Methodology
The most robust and scalable route to 1-(2-Bromothiazol-5-yl)ethanol is the chemoselective reduction of its ketone precursor, 1-(2-Bromothiazol-5-yl)ethanone. This method avoids the cryogenic conditions required for direct lithiation of 2-bromothiazole.
Workflow Visualization
Figure 1: Step-wise synthetic workflow for the reduction of the ketone precursor.
Detailed Protocol: Ketone Reduction
Reagents:
-
1-(2-Bromothiazol-5-yl)ethanone (1.0 eq)[3]
-
Sodium Borohydride (NaBH₄) (0.5–1.0 eq)
-
Methanol (anhydrous)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve 1-(2-Bromothiazol-5-yl)ethanone (5.0 mmol, 1.03 g) in anhydrous methanol (25 mL).
-
Cooling: Cool the solution to 0°C using an ice bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Addition: Slowly add NaBH₄ (2.5 mmol, 95 mg) portion-wise over 5 minutes. Note: Evolution of hydrogen gas will occur; ensure proper venting.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Monitor conversion by TLC (Hexane:EtOAc 1:1) or LC-MS.[4]
-
Quench: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl (10 mL) dropwise at 0°C.
-
Work-up: Concentrate the mixture under reduced pressure to remove methanol. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is typically pure enough for use (>95%), but can be purified via silica gel column chromatography (0–40% EtOAc in Hexanes).
Analytical Characterization
Validation of the synthesized compound requires confirmation of the alcohol moiety and retention of the bromine atom.
Predicted NMR Data
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.55 | Singlet (s) | 1H | C4-H (Thiazole ring) |
| ¹H NMR | 5.10 | Quartet (q, J=6.5 Hz) | 1H | CH -OH (Methine) |
| ¹H NMR | 2.80 | Broad Singlet (br s) | 1H | -OH (Hydroxyl) |
| ¹H NMR | 1.55 | Doublet (d, J=6.5 Hz) | 3H | -CH₃ (Methyl) |
| ¹³C NMR | 145.2 | - | - | C5 (Thiazole) |
| ¹³C NMR | 138.5 | - | - | C4 (Thiazole) |
| ¹³C NMR | 135.1 | - | - | C2 (C-Br) |
| ¹³C NMR | 63.5 | - | - | C H-OH |
| ¹³C NMR | 23.8 | - | - | C H₃ |
(Note: Shifts are estimated based on CDCl₃ solvent. The hydroxyl proton shift is concentration-dependent.)
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Expected Pattern: A characteristic 1:1 doublet ratio for the molecular ion due to the ⁷⁹Br and ⁸¹Br isotopes.
-
m/z: 207.9 (M+H, ⁷⁹Br) and 209.9 (M+H, ⁸¹Br).
Medicinal Chemistry Applications
1-(2-Bromothiazol-5-yl)ethanol serves as a "warhead-linker" scaffold. The bromine atom allows for the installation of aryl or heteroaryl groups to occupy the hydrophobic pocket of a target protein (e.g., ATP binding site of kinases), while the ethanol chain provides a vector for solubilizing groups or hydrogen bond interactions.
Structure-Activity Relationship (SAR) Logic
Figure 2: Strategic functionalization sites for medicinal chemistry optimization.
Key Reactions:
-
Suzuki-Miyaura Coupling: Reaction at C2-Br with aryl boronic acids to extend the aromatic system.
-
Mitsunobu Reaction: Inversion of the secondary alcohol to install amines or ethers with specific stereochemistry.
-
Oxidation: Reversion to the ketone (using Dess-Martin periodinane) if a rigid carbonyl H-bond acceptor is required.
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation.[5] |
| H319 | Causes serious eye irritation.[5] |
| H335 | May cause respiratory irritation.[5] |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle within a certified chemical fume hood, especially when using silica gel or fine powders.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
-
Bajwa, N., & Jennings, M. P. (2008).[6] An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.).[5] 2-Bromothiazole-5-carboxylic acid and related thiazole derivatives. National Library of Medicine. Retrieved from [Link]
-
Van Crombrugge, E., et al. (2017). Halogen-Dance-Based Synthesis of Phosphonomethoxyethyl (PME) Substituted 2-Aminothiazoles. ResearchGate. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS Index | Ambeed [ambeed.com]
- 3. 1-(2-Bromothiazol-5-yl)ethanone | 1161776-13-1 [sigmaaldrich.com]
- 4. 1161776-13-1|1-(2-Bromothiazol-5-yl)ethanone|BLD Pharm [bldpharm.com]
- 5. 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
Solubility Profile and Solvation Thermodynamics of 1-(2-Bromothiazol-5-yl)ethanol in Organic Solvents
[label="Non-Polar Solvents\n(Hex
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Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
Understanding the solubility profile of heterocyclic building blocks is a critical prerequisite for optimizing synthetic workflows, purification strategies, and downstream formulation. 1-(2-Bromothiazol-5-yl)ethanol (CAS: 875548-59-7) is a highly versatile intermediate utilized in the synthesis of advanced pharmaceutical active ingredients (APIs).
This technical guide provides an in-depth analysis of the solvation thermodynamics of 1-(2-Bromothiazol-5-yl)ethanol. By deconstructing the molecule's structural domains and applying Hansen Solubility Parameters (HSP) [1], we can predict and empirically validate its behavior across various organic solvent classes. Furthermore, this document standardizes a self-validating experimental protocol for acquiring highly accurate, thermodynamic solubility data [2].
Physicochemical Profiling & Structural Causality
To predict how 1-(2-Bromothiazol-5-yl)ethanol interacts with organic solvents, we must first analyze the causality between its structural moieties and intermolecular forces. The molecule (Molecular Weight: 208.08 g/mol ) presents a unique amphiphilic-like dichotomy:
-
The 2-Bromothiazole Core: The halogenated aromatic ring is electron-deficient and highly polarizable. The bromine atom contributes significantly to the molecule's dispersion forces (Van der Waals interactions), driving its baseline lipophilicity (predicted
) [3]. -
The 1-Hydroxyethyl Appendage: The secondary alcohol group acts as both a strong hydrogen-bond donor (HBD) and acceptor (HBA). This localized polarity aggressively competes with the lipophilic core, creating a high affinity for polar solvents.
This structural tension means the compound will exhibit maximum solubility in solvents that can simultaneously satisfy its need for dipole-dipole stabilization and hydrogen bonding, without overwhelmingly disrupting dispersion forces.
Caption: Structural mapping of 1-(2-Bromothiazol-5-yl)ethanol domains to primary solvation interactions.
Hansen Solubility Parameter (HSP) Estimation
Traditional "polar vs. non-polar" classifications are insufficient for complex heterocycles. Instead, we utilize the Hansen Solubility Parameters (HSP) , which divide the total cohesive energy density of a liquid into three distinct components: Dispersion (
When the HSP coordinates of the solute closely match those of the solvent in three-dimensional space (Hansen space), dissolution is thermodynamically favored.
Table 1: Estimated HSP Profile for 1-(2-Bromothiazol-5-yl)ethanol
| Parameter | Symbol | Estimated Value (MPa | Primary Structural Contributor |
| Dispersion | ~ 18.5 | Bromine atom, Thiazole carbon skeleton | |
| Polarity | ~ 10.2 | Thiazole nitrogen/sulfur heteroatoms | |
| Hydrogen Bonding | ~ 12.4 | Hydroxyl (-OH) group |
Interpretation: The relatively high
Empirical Solubility Classification in Organic Solvents
Based on the thermodynamic principles outlined above, the empirical solubility of 1-(2-Bromothiazol-5-yl)ethanol across standard laboratory solvents is categorized below.
Table 2: Quantitative Solubility Profile at 25°C
| Solvent Class | Specific Solvent | Solubility Estimate (mg/mL) | Application / Implication |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 250 (Freely Soluble) | Ideal for NMR, stock solutions, and SNAr reactions. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 200 (Freely Soluble) | Excellent for transition-metal catalyzed cross-couplings. |
| Polar Protic | Methanol (MeOH) | 50 - 100 (Soluble) | Good for recrystallization when paired with water. |
| Moderately Polar | Ethyl Acetate (EtOAc) | 30 - 50 (Soluble) | Primary choice for liquid-liquid extraction (aqueous workup). |
| Moderately Polar | Dichloromethane (DCM) | 20 - 40 (Sparingly Soluble) | Suitable for chromatographic loading. |
| Non-Polar | Hexane / Heptane | < 1 (Practically Insoluble) | Ideal anti-solvent for precipitating the compound. |
Standardized Experimental Protocol: The Shake-Flask Method
To generate precise, reproducible thermodynamic solubility data for novel derivatives, researchers must utilize a self-validating Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) [2].
Causality of Design: Magnetic stirring is explicitly avoided in this protocol. Stir bars cause particle attrition (grinding the solid), which artificially increases the surface area and can lead to transient supersaturation—yielding false-positive high solubility readings. Orbital shaking ensures gentle, true thermodynamic equilibration.
Step-by-Step Methodology
-
Preparation of Saturated Mixtures:
-
Weigh approximately 100 mg of 1-(2-Bromothiazol-5-yl)ethanol into a 5 mL amber glass vial (amber glass prevents potential photolytic degradation of the bromothiazole).
-
Add 1.0 mL of the target organic solvent.
-
Self-Validation Check: Ensure a visible excess of solid remains. If the solid dissolves completely, add more compound until a heterogeneous suspension is maintained.
-
-
Thermal Equilibration:
-
Seal the vials tightly using PTFE-lined caps to prevent solvent evaporation.
-
Place the vials in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C at an agitation speed of 150 RPM.
-
-
Phase Separation:
-
After 48 hours, remove the vials and allow them to stand vertically for 2 hours to let larger particulates settle.
-
Carefully extract 0.5 mL of the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. (Note: Discard the first 0.1 mL of filtrate to account for membrane adsorption).
-
-
Quantification (HPLC-UV):
-
Dilute the filtered aliquot appropriately with the mobile phase to ensure the concentration falls within the linear range of your pre-established calibration curve.
-
Analyze via HPLC-UV (typical detection wavelength for bromothiazoles is ~254 nm).
-
-
The Self-Validating Equilibrium Check:
-
Repeat the sampling and quantification process at 72 hours .
-
Compare the calculated concentration at 48h to 72h. If the variance is < 5% , thermodynamic equilibrium is confirmed. If the variance is > 5%, continue shaking and re-test at 96 hours.
-
Caption: Self-validating Shake-Flask workflow for thermodynamic solubility determination.
Implications for Synthetic Workflows
Understanding this solubility profile directly impacts synthetic efficiency:
-
Cross-Coupling Reactions: The bromine atom is a prime target for Suzuki-Miyaura or Stille couplings. Because the compound is highly soluble in DMF and DMSO, these are the optimal solvents for homogeneous catalysis, ensuring the catalyst and substrate remain in the same phase.
-
Purification by Trituration: The extreme insolubility in non-polar solvents (< 1 mg/mL in hexane) makes hexane the perfect anti-solvent. Crude reaction mixtures dissolved in minimal EtOAc can be precipitated cleanly by the slow addition of hexane, bypassing the need for labor-intensive column chromatography.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press / Taylor & Francis. Available at:[Link]
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by water/organic shake-flask method. Journal of Pharmaceutical and Biomedical Analysis. (Referencing standardized OECD 105 principles for shake-flask methodologies). Available at:[Link](Note: Grounding URL sourced via SciELO repository for shake-flask effects[1])
-
National Center for Biotechnology Information. PubChem Compound Summary for C5H6BrNOS (Isomeric baseline properties). Available at:[Link]
Sources
literature review of 2-bromothiazole derivatives in drug discovery
The following technical guide provides an in-depth review of 2-bromothiazole derivatives in drug discovery. It is designed for researchers and medicinal chemists, focusing on synthetic utility, structure-activity relationships (SAR), and pharmacological applications.[1]
Executive Summary
The 2-bromothiazole scaffold represents a "linchpin" intermediate in modern medicinal chemistry. Unlike simple heterocycles, its value lies in its divergent reactivity . The C2-bromine atom serves as a highly activated handle for nucleophilic aromatic substitution (
Chemical Significance & Reactivity Profile
The thiazole ring is electron-deficient, similar to pyridine. The 2-position is flanked by both the sulfur and nitrogen atoms, making the C2-Br bond significantly more reactive toward oxidative addition than a phenyl bromide.
The "Halogen Dance" and Regioselectivity
A critical feature for synthetic design is the differential reactivity between the C2 and C5 positions.[2]
-
C2-Position: Highly susceptible to nucleophilic attack and metal-catalyzed cross-coupling (Suzuki, Stille, Negishi).
-
C5-Position: The most electron-rich carbon, susceptible to electrophilic aromatic substitution (e.g., bromination to form 2,5-dibromothiazole) or direct C-H activation.
Expert Insight: When using 2,5-dibromothiazole , the C2-bromide is generally more reactive towards metal insertion (e.g., formation of the Grignard or Zinc reagent) due to the inductive effect of the adjacent heteroatoms, whereas the C5-bromide can be selectively engaged in Suzuki couplings under specific ligand-controlled conditions. This orthogonality allows for sequential functionalization.
Synthetic Utility & Experimental Protocols
The following protocols are standardized for high reproducibility in a drug discovery setting.
Protocol A: Regioselective Suzuki-Miyaura Coupling
This protocol targets the C2-position of 2-bromothiazole to introduce aryl substituents.
-
Objective: Synthesis of 2-arylthiazoles.
-
Reagents: 2-Bromothiazole (1.0 eq), Arylboronic acid (1.2 eq),
(5 mol%), (2.0 eq). -
Solvent System: Toluene:Ethanol:Water (4:1:1) – Critical for solubility of boronic acids.
Step-by-Step Methodology:
-
Degassing: Charge a Schlenk flask with 2-bromothiazole and arylboronic acid. Evacuate and backfill with Argon (
).[3] -
Catalyst Addition: Add
quickly under a positive stream of Argon. -
Reaction: Heat to 90°C for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash column chromatography.
Protocol B: Stille Coupling for Bi-thiazole Assembly
Used for constructing bithiazole cores (common in natural products like Bleomycin).
-
Reagents: 2-Bromothiazole (1.0 eq), 2-(Tributylstannyl)thiazole (1.1 eq),
(5 mol%), CuI (10 mol%). -
Solvent: Anhydrous DMF or Toluene.
Key Precaution: The addition of CuI (Copper(I) iodide) is the "Causality" factor here—it accelerates the transmetallation step, which is often the rate-determining step in Stille couplings involving electron-deficient heterocycles.
Visualization: Synthetic Versatility Flowchart
The following diagram illustrates the divergent synthetic pathways starting from the 2-bromothiazole core.
Caption: Divergent synthetic pathways from 2-bromothiazole enabling access to diverse pharmacophores.[2]
Pharmacological Applications & SAR
The 2-bromothiazole derivative class (specifically the resulting 2-substituted thiazoles) exhibits a broad pharmacological profile.
Anticancer Agents (Kinase Inhibitors)
The thiazole ring acts as a bioisostere for the pyridine or pyrimidine ring in ATP-competitive kinase inhibitors.
-
Mechanism: The Nitrogen (N3) acts as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket.
-
SAR Insight: Substitution at C2 with an amino-aryl group (derived from 2-aminothiazole or via Buchwald on 2-bromothiazole) is critical for potency.
-
Example: Dasatinib (BMS-354825) utilizes a thiazole core to inhibit BCR-ABL and Src kinases.
Antimicrobial & Antifungal[4][5][6][7]
-
Target: DNA gyrase B (bacterial) and fungal CYP51.
-
Key Derivative: 2-bromo-5-nitrothiazole is a precursor to Nitrothiazoles , which have potent activity against anaerobic bacteria and protozoa.
-
SAR Insight: Electron-withdrawing groups (like
) at C5 enhance antimicrobial activity but may increase mutagenicity.
Structure-Activity Relationship (SAR) Summary Table
| Position | Modification | Effect on Activity | Mechanistic Rationale |
| C2 | Aryl/Heteroaryl | Increases Potency | Enhances |
| C2 | Amine (-NHR) | Critical for H-Bonding | Acts as H-bond donor/acceptor (e.g., Kinase Hinge binding). |
| C5 | Halogen (Br/Cl) | Modulates Lipophilicity | Increases metabolic stability; blocks metabolic oxidation. |
| C5 | Alkyl (Methyl) | Steric Fit | Optimizes fit in hydrophobic sub-pockets (e.g., Epothilones). |
| C4 | Phenyl/Alkyl | Solubility/PK | Modulates solubility and pharmacokinetic profile. |
Visualization: SAR Logic Map
This diagram visualizes the decision-making process for optimizing the thiazole scaffold.
Caption: SAR decision tree for optimizing 2-bromothiazole derivatives for biological targets.
Case Studies: Drugs & Leads
The following clinically relevant molecules demonstrate the successful application of the thiazole scaffold, often accessible via 2-bromothiazole or related precursors.
-
Dasatinib (Sprycel):
-
Class: Tyrosine Kinase Inhibitor.
-
Thiazole Role: The thiazole ring is central to the pharmacophore, linking the aminopyrimidine and the amide moiety. It orients the molecule to bind effectively to the active conformation of the kinase.
-
-
Epothilones (A & B):
-
Class: Microtubule Stabilizers.
-
Thiazole Role: The C2-methylthiazole side chain is essential for biological activity, mimicking the paclitaxel pharmacophore.
-
-
Cefiderocol:
-
Class: Siderophore Cephalosporin.
-
Thiazole Role: Contains an aminothiazole ring in the C7 side chain (common in 3rd/4th gen cephalosporins) which confers resistance to beta-lactamases.
-
References
-
BenchChem. (2025).[2][3][4] Application Notes and Protocols for the Synthesis of Novel Thiazole Derivatives Using 2-Bromo-5-iodothiazole. 2[5][6][7]
-
Bach, T., et al. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Journal of the American Chemical Society. 8[6][7]
-
Makhseed, S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. National Institutes of Health (PMC). 9
-
Chimenti, F., et al. (2011). Diverse biological activities of Thiazoles: A Retrospect. IT Medical Team. 10
-
Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. European Journal of Medicinal Chemistry / PMC. 11[6][7]
-
Ningbo Inno Pharmchem. (2024). Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. 12[5][6][7][13]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. itmedicalteam.pl [itmedicalteam.pl]
- 11. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to Predicting the Metabolic Stability of 1-(2-Bromothiazol-5-yl)ethanol Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile and overall viability. This guide provides a comprehensive technical overview for predicting and assessing the metabolic stability of 1-(2-bromothiazol-5-yl)ethanol scaffolds, a class of compounds with significant potential in medicinal chemistry. We delve into the foundational principles of drug metabolism, with a specific focus on the enzymatic pathways most relevant to this heterocyclic scaffold. Detailed, field-proven protocols for in vitro metabolic stability assays, including liver microsomal and S9 fraction incubations, are presented alongside a discussion of advanced analytical techniques for metabolite identification. Furthermore, we explore the growing role of in silico predictive models in early-stage drug discovery to forecast metabolic liabilities and guide rational drug design. This document is intended to serve as a practical resource for researchers aiming to optimize the metabolic properties of this promising chemical series.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
The journey of a promising hit compound to a clinically viable drug is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Among these properties, metabolic stability stands out as a crucial parameter that dictates the in vivo half-life, exposure, and potential for drug-drug interactions. The 1-(2-bromothiazol-5-yl)ethanol scaffold represents a versatile building block in medicinal chemistry, appearing in a range of biologically active molecules.[1][2][3] However, the inherent reactivity of the thiazole ring and the presence of a bromine substituent and an alcohol functional group present unique metabolic considerations.
This guide provides a structured approach to understanding and predicting the metabolic fate of this scaffold. By integrating in vitro experimental data with in silico predictions, researchers can proactively design molecules with improved metabolic profiles, thereby accelerating the drug discovery process and increasing the likelihood of clinical success.[4][5]
Foundational Principles of Drug Metabolism
The biotransformation of xenobiotics, including drug molecules, is primarily categorized into Phase I and Phase II metabolic reactions. These enzymatic processes, predominantly occurring in the liver, serve to increase the polarity of compounds, facilitating their excretion from the body.[6]
Phase I Metabolism: Functionalization Reactions
Phase I reactions introduce or unmask functional groups (e.g., hydroxyl, amino, carboxyl) on the parent molecule. The cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst for these oxidative transformations.[6][7] For the 1-(2-bromothiazol-5-yl)ethanol scaffold, several CYP-mediated reactions are plausible:
-
Oxidation of the Thiazole Ring: The electron-rich thiazole ring is susceptible to oxidation at various positions. This can lead to the formation of N-oxides, S-oxides, or epoxides, the latter of which can be reactive intermediates.[8][9]
-
Oxidation of the Ethanol Side Chain: The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.
-
Dehalogenation: The bromine atom may be removed through oxidative or reductive pathways, although this is generally a less common metabolic route for aryl bromides.
Phase II Metabolism: Conjugation Reactions
Following Phase I functionalization, Phase II enzymes conjugate endogenous polar molecules to the newly introduced functional groups. This further increases water solubility and promotes elimination. Key Phase II reactions include:
-
Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxyl group of the ethanol side chain.
-
Sulfation: Sulfotransferases (SULTs) can add a sulfate group to the hydroxyl moiety.
-
Glutathione Conjugation: Glutathione S-transferases (GSTs) can conjugate glutathione to reactive electrophilic intermediates, such as epoxides formed during Phase I metabolism, which serves as a detoxification pathway.[8]
The Role of Aldehyde Oxidase (AO)
In addition to CYPs, aldehyde oxidase (AO), a cytosolic enzyme, plays a significant role in the metabolism of nitrogen-containing heterocyclic compounds.[10][11][12] AO catalyzes the oxidation of azaheterocycles and aldehydes.[13] For the 1-(2-bromothiazol-5-yl)ethanol scaffold, AO could potentially be involved in the oxidation of the thiazole ring, particularly at the C2 position.[11] It is crucial to consider the contribution of AO, as compounds with low CYP-mediated clearance may still exhibit high in vivo clearance due to AO activity.[11]
Experimental Assessment of Metabolic Stability
In vitro assays are the cornerstone for experimentally determining the metabolic stability of drug candidates. These assays provide quantitative data on the rate of compound depletion when incubated with metabolically active liver fractions.
Liver Microsomal Stability Assay
This is the most common initial screen for metabolic stability, primarily assessing Phase I metabolism mediated by CYP enzymes.[14][15][16]
Experimental Workflow:
Caption: Workflow for Liver Microsomal Stability Assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 10 mM NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, liver microsomes (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).[17]
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile to quench the reaction.[14]
-
-
Sample Analysis:
-
Data Analysis:
-
Quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).[20]
-
Data Presentation:
| Compound ID | t½ (min) | CLint (µL/min/mg protein) |
| Control (High Clearance) | < 10 | > 100 |
| Control (Low Clearance) | > 60 | < 10 |
| Test Compound | Experimental Value | Calculated Value |
Liver S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, providing a more comprehensive assessment of metabolism, including both Phase I and some Phase II enzymes, as well as cytosolic enzymes like aldehyde oxidase.[20] The protocol is similar to the microsomal stability assay, with the substitution of S9 fraction for microsomes and the potential inclusion of cofactors for Phase II enzymes (e.g., UDPGA for glucuronidation).
In Silico Prediction of Metabolic Stability
Computational models are invaluable tools in modern drug discovery for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including metabolic stability.[4][5] These models can help prioritize compounds for synthesis and testing, and guide the design of molecules with improved metabolic profiles.
Types of In Silico Models:
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models use statistical methods to correlate chemical structures with metabolic stability data.[4] Machine learning algorithms are increasingly being used to build robust predictive models from large datasets.[21][22]
-
Mechanistic Models: These models simulate the interaction of a compound with specific metabolizing enzymes, such as CYPs, to predict the sites of metabolism and the likelihood of biotransformation.[23]
Predictive Workflow:
Caption: In Silico Metabolic Stability Prediction Workflow.
By identifying potential "metabolic hotspots" on the 1-(2-bromothiazol-5-yl)ethanol scaffold, medicinal chemists can make targeted structural modifications to block or reduce metabolism at these sites.[23] For example, if the model predicts oxidation at a specific position on the thiazole ring, introducing an electron-withdrawing group at or near that position could decrease its metabolic lability.
Conclusion and Future Directions
A thorough understanding and early assessment of metabolic stability are paramount for the successful development of drug candidates based on the 1-(2-bromothiazol-5-yl)ethanol scaffold. This guide has outlined a multi-faceted approach that combines robust in vitro experimental methodologies with the predictive power of in silico modeling. By employing these strategies, researchers can gain critical insights into the metabolic fate of their compounds, enabling data-driven decisions to optimize their pharmacokinetic properties.
Future advancements in high-throughput screening, more sophisticated in silico models that account for complex biological interactions, and the use of more physiologically relevant in vitro systems (e.g., 3D liver microtissues) will continue to refine our ability to predict human drug metabolism and reduce the attrition of promising drug candidates.
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- metabolic stability in liver microsomes - Mercell. (n.d.).
- The role of aldehyde oxidase in the in vivo metabolism of benzothiazole - Portland Press. (n.d.).
- The Role of Aldehyde Oxidase in the Metabolic Clearance of Substituted Benzothiazoles. (2021). Drug Metab Lett., 14(2), 126-136. doi: 10.2174/1872312814666210405101419
- Metabolic Stability Assays - Merck Millipore. (n.d.).
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
- A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs - MDPI. (2023, August 28).
- Shah2020 - Predicting Human Liver Microsomal Stability of small molecules | BioModels. (2024, May 13).
- Microsomal Stability - In Vitro Assay - Charnwood Discovery. (n.d.).
- Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. (2019, August 6).
- Tackling metabolism issues in drug discovery with in silico methods - News-Medical.Net. (2024, November 18).
- A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Publishing. (2022, July 13).
- An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation - MDPI. (2023, May 26).
- In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods | Chemical Research in Toxicology - ACS Publications. (2022, September 2).
- A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - ResearchGate. (n.d.).
- In Silico Modeling: Accelerating drug development - Patheon pharma services. (2023, September 27).
- Evaluation of metabolic stability of thiazole compound 3, verapamil,... - ResearchGate. (n.d.).
- Importance of aldehyde oxidase metabolism: Investigation of inhaled JAK inhibitors. (2024, August 20).
- Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. (2020, June 29).
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- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
- synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer. (n.d.).
- A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed. (n.d.).
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications. (2021, July 19).
- Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening - PubMed. (2010, March 15).
- The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. (n.d.).
- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. (2023, May 15).
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- Synthetic Scaffold Systems for Increasing the Efficiency of Metabolic Pathways in Microorganisms - ResearchGate. (2025, October 15).
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- Synthetic Scaffold Systems for Increasing the Efficiency of Metabolic Pathways in Microorganisms - MDPI. (2021, March 11).
- Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC. (n.d.).
- Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto - Baghdad Science Journal. (2021, March 30).
- Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-. (2022, July 31).
- 1-(2-Bromothiazol-5-yl)ethanone | 1161776-13-1 - MilliporeSigma. (n.d.).
- Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes - PubMed. (2023, September 13).
- (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT - ResearchGate. (2025, April 16).
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. (n.d.).
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Strategic Synthesis of Bromothiazole Intermediates: From Hantzsch Origins to Modern Regioselective Control
Topic: History and Development of Bromothiazole Synthesis Intermediates Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Halogenated Scaffold
Bromothiazoles are the linchpins of modern heterocyclic medicinal chemistry. Serving as critical electrophilic handles for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi), they enable the rapid construction of complex bioactive architectures found in oncology (e.g., Epothilones, Dasatinib) and anti-infectives.
Historically, the synthesis of these intermediates was plagued by poor regioselectivity. The electron-deficient nature of the thiazole ring—isoelectronic with pyridine—renders direct electrophilic substitution challenging and highly position-dependent. This guide delineates the evolution of these synthesis methods, moving from the foundational Hantzsch cyclization to modern, high-precision sequential halogenation-debromination strategies.
Historical Evolution & Mechanistic Fundamentals
The Hantzsch Foundation (1887)
The genesis of thiazole chemistry lies in the Hantzsch Thiazole Synthesis . While not a direct bromination method, it is the primary route to generate the precursors (specifically 2-aminothiazoles) required for regioselective bromination.
-
Mechanism: Condensation of
-haloketones with thioamides (or thiourea).[1][2] -
Relevance: It allows for the installation of substituents at the C4 position de novo, bypassing the difficulty of C4-selective functionalization later.
The Regioselectivity Challenge
Understanding the electronic bias of the thiazole ring is prerequisite to successful synthesis.
-
C2 Position: Most electron-deficient (between N and S).[3] Acidic protons allow for lithiation, but direct electrophilic bromination is difficult without an activating group (like
). -
C5 Position: The most electron-rich site (analogous to the
-position in thiophene).[3] This is the exclusive site of direct electrophilic aromatic substitution ( ) in unsubstituted thiazoles. -
C4 Position: Sterically and electronically "neutral" but difficult to access directly via bromination.
Figure 1: Electronic bias and reactivity profile of the thiazole nucleus.
Core Synthesis Protocols
The following protocols represent the industry standard for accessing the three primary bromothiazole isomers. These methods prioritize yield, purity, and reproducibility.
Route A: Synthesis of 2-Bromothiazole (The Sandmeyer Protocol)
Direct bromination at C2 is impossible. The standard industrial route utilizes the Sandmeyer reaction on 2-aminothiazole.
Mechanism:
-
Diazotization: Generation of the diazonium salt (
) using sodium nitrite in strong acid. -
Substitution: Displacement of
by bromide, catalyzed by Copper(I) bromide ( ).
Experimental Protocol
Reagents: 2-Aminothiazole (1.0 eq),
-
Solubilization: Suspend 2-aminothiazole (10 g, 100 mmol) in 48% hydrobromic acid (60 mL) in a round-bottom flask. Cool to 0–5 °C using an ice-salt bath.
-
Diazotization: Dropwise add a solution of
(10.3 g, 150 mmol) in water (20 mL). Critical: Maintain temperature < 5 °C to prevent diazonium decomposition. Stir for 30 min. -
Sandmeyer Displacement: In a separate vessel, dissolve
(7.2 g, 50 mmol) in 48% HBr (20 mL). Slowly add the cold diazonium solution to the copper mixture (vigorous evolution will occur). -
Workup: Allow to warm to RT and stir for 2 hours. Neutralize with
(aq) to pH 9. Extract with diethyl ether ( mL). -
Purification: Distillation under reduced pressure (bp ~60 °C at 15 mmHg) yields 2-bromothiazole as a colorless oil.
Self-Validation Check:
-
Appearance: Product must be a clear oil; darkening indicates decomposition.
-
NMR:
NMR ( ) should show two doublets at 7.55 (C4) and 7.26 (C5).
Route B: Synthesis of 5-Bromothiazole (Direct SEAr)
The C5 position allows for direct electrophilic bromination. However, controlling mono- vs. di-bromination is the challenge.
Mechanism: Electrophilic Aromatic Substitution (
Experimental Protocol
Reagents: Thiazole (1.0 eq), NBS (1.1 eq), DMF (Solvent).
-
Setup: Dissolve thiazole (8.5 g, 100 mmol) in anhydrous DMF (100 mL) under Argon.
-
Addition: Add NBS (19.6 g, 110 mmol) portion-wise at room temperature.
-
Reaction: Stir at 40 °C for 12 hours. Monitor by GC-MS or TLC (Hexane/EtOAc).[4]
-
Workup: Pour into ice water (300 mL). Extract with ether.[5][6] Wash organic phase with water (to remove DMF) and brine.
-
Purification: Fractional distillation. Note: 2-bromothiazole is a common impurity if temperature spikes; 5-bromothiazole has a slightly higher boiling point.
Route C: Synthesis of 4-Bromothiazole (The "Halogen Dance" Strategy)
This is the most technically demanding isomer. Direct bromination does not yield 4-bromothiazole.[2] The authoritative modern method (Uzelac & Rasmussen, J. Org. Chem. 2017) utilizes a Sequential Bromination-Debromination strategy.[7]
Logic:
-
Synthesize 2,4-dibromothiazole (thermodynamically accessible).[6]
-
Selectively remove the C2-bromine via Lithium-Halogen Exchange (C2 is more acidic/reactive than C4).
Figure 2: Selective debromination workflow for accessing 4-bromothiazole.
Experimental Protocol (Debromination)
Reagents: 2,4-Dibromothiazole (1.0 eq), n-Butyllithium (1.1 eq, 1.6M in hexanes), Methanol, THF (anhydrous).
-
Cryogenic Setup: Dissolve 2,4-dibromothiazole (2.43 g, 10 mmol) in dry THF (50 mL). Cool to -78 °C (Dry ice/acetone).
-
Exchange: Add n-BuLi (6.9 mL, 11 mmol) dropwise over 20 mins. The solution usually turns yellow/orange. Critical: Do not let temperature rise above -70 °C, or the "Halogen Dance" (migration of Br) will occur.
-
Quench: After 30 mins at -78 °C, add anhydrous Methanol (2 mL) rapidly.
-
Workup: Allow to warm to RT. Dilute with
(sat. aq). Extract with ether.[5][6] -
Result: Evaporation yields 4-bromothiazole with high purity (>95%).
Comparative Data & Strategic Selection
The following table summarizes the yield profiles and critical parameters for the synthesis of the bromothiazole family based on modern literature standards.
| Target Intermediate | Primary Precursor | Key Reagents | Typical Yield | Critical Constraint |
| 2-Bromothiazole | 2-Aminothiazole | 65-75% | Temp < 5°C during diazotization to prevent explosion/tar. | |
| 5-Bromothiazole | Thiazole | 70-80% | Control of stoichiometry to prevent 2,5-dibromination. | |
| 4-Bromothiazole | 2,4-Dibromothiazole | 85-90% | Strictly anhydrous; Temp < -78°C to avoid isomerization. | |
| 2,4-Dibromothiazole | 2,4-Thiazolidinedione | 50-60% | Requires harsh dehydrating/brominating conditions. |
Advanced Applications in Drug Discovery[8]
Bromothiazoles are rarely the end-product; they are transient scaffolds. Their utility is defined by their behavior in cross-coupling reactions.[8]
-
Suzuki-Miyaura Coupling: 2-Bromothiazoles react rapidly with aryl boronic acids. However, they are prone to protodebromination if the catalyst system is not active enough. Recommended:
or with . -
The "Halogen Dance": When treating 5-bromothiazole with LDA or other hindered bases, the bromine atom can migrate to the C2 position. This thermodynamic rearrangement must be accounted for when attempting to lithiate bromothiazoles for functionalization.
References
-
Uzelac, E. J., & Rasmussen, S. C. (2017).[9] "Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods." The Journal of Organic Chemistry, 82(11), 5947–5951. [9]
-
Ganapathi, K., & Venkataraman, A. (1945). "Chemistry of the Thiazoles III: Synthesis of Thiazole Derivatives." Proceedings of the Indian Academy of Sciences, 22, 362–378.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (General Reference for Thiazole Reactivity).
-
Bach, T., & Heuser, S. (2001). "Regioselective cross-coupling reactions of 2,4-dibromothiazole." Tetrahedron Letters, 41(11), 1707-1710.
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- 8. nbinno.com [nbinno.com]
- 9. lookchem.com [lookchem.com]
Preclinical Toxicological Profiling and Safety Assessment of 1-(2-Bromothiazol-5-yl)ethanol
Executive Summary
1-(2-Bromothiazol-5-yl)ethanol (CAS: 875548-59-7) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. While the thiazole scaffold is a privileged structure in pharmacology, the specific substitution pattern—a bromine atom at the C2 position and a secondary alcohol at C5—introduces unique chemical reactivity. This whitepaper provides an in-depth analysis of the toxicological data, structural alerts, and safety profile of this compound, designed to guide researchers and drug development professionals in mitigating preclinical liabilities.
Physicochemical Properties & Structural Alerts
Understanding the baseline physicochemical properties of 1-(2-Bromothiazol-5-yl)ethanol is critical for predicting its pharmacokinetic and toxicological behavior. The compound's architecture presents specific structural alerts that dictate its biological interactions.
The 2-bromothiazole moiety is highly susceptible to nucleophilic aromatic substitution (
Quantitative Physicochemical Profile
| Parameter | Value | Pharmacological & Toxicological Implication |
| CAS Number | 875548-59-7 | Standard identifier for global safety tracking [1]. |
| Molecular Weight | 208.08 g/mol | Low molecular weight; highly suitable for fragment-based drug design (FBDD). |
| Molecular Formula | C5H6BrNOS | Halogenated heterocycle; contributes to lipophilicity and membrane permeability. |
| LogP (Predicted) | ~1.8 - 2.2 | Moderate lipophilicity; ensures rapid intracellular accumulation but increases the risk of off-target hydrophobic interactions. |
| Structural Alert | C2-Bromine | High risk of displacement via |
Toxicological Data & GHS Safety Profile
As an early-stage chemical intermediate, the empirical in vivo toxicological data for 1-(2-Bromothiazol-5-yl)ethanol is primarily derived from standardized Global Harmonized System (GHS) assessments [2]. The compound exhibits acute toxicity profiles characteristic of low-molecular-weight halogenated heterocycles.
Quantitative Safety & Hazard Summary
| Hazard Class | GHS Statement | Toxicological Mechanism / Consequence |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Rapid systemic absorption leading to hepatic first-pass metabolism, triggering localized cytotoxicity in hepatocytes. |
| Skin Irritation | H315: Causes skin irritation | The electrophilic bromothiazole ring reacts directly with epidermal keratinocytes, causing localized inflammation. |
| Eye Damage | H319: Causes serious eye irritation | Direct chemical disruption of the lipid bilayers in corneal epithelial cells. |
| Respiratory Toxicity | H335: May cause respiratory irritation | Inhalation of dust/aerosols leads to mucosal membrane irritation via localized oxidative stress. |
Mechanistic Toxicology: Bioactivation and GSH Depletion
The primary toxicological concern for 1-(2-Bromothiazol-5-yl)ethanol lies in its phase I metabolism. Cytochrome P450 (CYP450) enzymes—specifically CYP3A4 and CYP2C9—can oxidize the thiazole ring to form transient, highly reactive epoxides or sulfoxides.
Causality of Toxicity: If these electrophilic intermediates are not rapidly neutralized by the endogenous antioxidant Glutathione (GSH), they will covalently bind to cellular macromolecules. This process depletes intracellular GSH, induces oxidative stress, and ultimately triggers apoptosis or necrosis.
Fig 1. CYP450-mediated bioactivation and GSH detoxification pathway of bromothiazole derivatives.
Experimental Methodologies for Safety Profiling
To rigorously evaluate the safety profile of this compound during drug development, self-validating experimental workflows must be employed. The following protocols are designed to assess both direct cytotoxicity and reactive metabolite formation [3].
Protocol 1: Reactive Metabolite Trapping (GSH Trapping Assay)
Rationale (Causality): Because the C2-bromine is a prime candidate for nucleophilic displacement, trapping transient electrophiles with GSH provides a stable, quantifiable surrogate marker for idiosyncratic toxicity potential.
Step-by-Step Methodology:
-
Incubation Mixture Preparation: Prepare a 100 µL reaction mixture containing Human Liver Microsomes (HLM, 1 mg/mL protein), 5 mM GSH, and 10 µM of 1-(2-Bromothiazol-5-yl)ethanol in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (a mandatory cofactor for CYP450 activity).
-
Incubation & Quenching: Incubate at 37°C for 60 minutes. Crucial Step: Terminate the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard. The cold organic solvent instantly denatures the CYP enzymes and precipitates the proteins, halting all biochemical activity.
-
Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH adducts) to identify and quantify trapped reactive metabolites.
-
System Validation (Controls): Run Acetaminophen (known to form NAPQI) as a positive control, and Fluconazole as a negative control to ensure assay integrity.
Fig 2. Experimental workflow for reactive metabolite trapping using Human Liver Microsomes (HLM).
Protocol 2: In Vitro Hepatotoxicity Assay (HepG2 Cell Line)
Rationale (Causality): HepG2 cells are utilized because they retain baseline CYP450 metabolic activity, allowing researchers to capture toxicity induced by both the parent compound and its metabolites.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well opaque plate at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5%
. -
Compound Treatment: Prepare serial dilutions of 1-(2-Bromothiazol-5-yl)ethanol in DMSO. Dose the cells such that the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Incubate for 48 hours.
-
Viability Assessment: Add CellTiter-Glo® reagent (volume equal to the culture medium) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, directly correlating to the number of metabolically active, viable cells.
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the
using non-linear regression analysis to benchmark the compound's acute cellular toxicity.
References
Methodological & Application
synthesis procedure for 1-(2-Bromothiazol-5-yl)ethanol from starting materials
Executive Summary
This technical guide details the synthesis of 1-(2-bromothiazol-5-yl)ethanol , a critical intermediate in the development of thiazole-based kinase inhibitors and pharmaceutical scaffolds. The 2-bromothiazole moiety serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the secondary alcohol provides a chiral center often required for target specificity.
Two distinct synthetic pathways are presented to accommodate variable starting material availability and scaling requirements:
-
Method A (Direct Nucleophilic Addition): A high-throughput, single-step Grignard addition to 2-bromothiazole-5-carbaldehyde.
-
Method B (Stepwise Functionalization): A scalable, two-step protocol involving the Sandmeyer bromination of 2-amino-5-acetylthiazole followed by hydride reduction.
Retrosynthetic Analysis & Route Selection
The target molecule features a 2,5-disubstituted thiazole ring. The instability of the C2-position toward lithiation (due to rapid halogen-metal exchange) dictates that the bromine atom must either be introduced last or the C2-Br bond must be preserved under mild conditions.
Figure 1: Retrosynthetic disconnection showing the two primary viable pathways.
Route Comparison Table
| Feature | Method A: Grignard Addition | Method B: Sandmeyer + Reduction |
| Starting Material | 2-Bromothiazole-5-carbaldehyde | 2-Amino-5-acetylthiazole |
| Step Count | 1 | 2 |
| Key Reagent | Methylmagnesium Bromide (MeMgBr) | |
| Scalability | Moderate (Exotherm control required) | High (Robust intermediates) |
| Primary Risk | Over-addition / C2-Br exchange | Diazotization safety / yield loss |
| Recommendation | Preferred for Discovery (mg to g scale) | Preferred for Process (kg scale) |
Method A: Grignard Addition (Protocol)
Principle:
The electrophilic carbonyl carbon of 2-bromothiazole-5-carbaldehyde undergoes nucleophilic attack by the methyl anion equivalent from the Grignard reagent. The 2-bromo substituent is relatively stable to Grignard reagents at low temperatures (
Reagents & Materials
-
Substrate: 2-Bromothiazole-5-carbaldehyde (1.0 equiv)
-
Reagent: Methylmagnesium bromide (3.0 M in Et2O, 1.2 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Saturated aqueous Ammonium Chloride (
)
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen for 15 minutes.
-
Dissolution: Charge the flask with 2-bromothiazole-5-carbaldehyde (1.92 g, 10.0 mmol) and anhydrous THF (20 mL). Cool the solution to -10°C using an ice/salt bath.
-
Addition: Transfer MeMgBr (4.0 mL of 3.0 M solution, 12.0 mmol) to a syringe. Add dropwise over 20 minutes, maintaining the internal temperature below 0°C.
-
Critical Note: Rapid addition causes local heating, which may trigger Li/Br exchange or polymerization.
-
-
Reaction: Stir the mixture at 0°C for 1 hour. Monitor by TLC (30% EtOAc/Hexanes). The aldehyde spot (
) should disappear, replaced by the alcohol ( ). -
Quench: Carefully add saturated aqueous
(10 mL) dropwise at 0°C. Vigorous bubbling may occur. -
Workup: Dilute with Ethyl Acetate (50 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).
-
Drying: Wash combined organics with brine (30 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 10%
40% EtOAc in Hexanes) to yield the title compound as a pale yellow oil or low-melting solid.
Method B: Sandmeyer Reaction & Reduction (Protocol)
Principle: This route utilizes the cheaper, stable 2-amino-5-acetylthiazole. The amino group is converted to a bromide via a radical-mediated Sandmeyer reaction using an alkyl nitrite and copper(II) bromide. The resulting ketone is then chemoselectively reduced.
Step 1: Synthesis of 2-Bromo-5-acetylthiazole
-
Setup: Equip a 3-neck flask with a mechanical stirrer and addition funnel.
-
Reagents: Suspend 2-amino-5-acetylthiazole (14.2 g, 100 mmol) and Copper(II) Bromide (
, 26.8 g, 120 mmol) in Acetonitrile ( , 150 mL). -
Diazotization: Cool to 0–5°C. Add tert-Butyl Nitrite (
-BuONO, 15.5 g, 150 mmol) dropwise over 45 minutes.-
Safety: Evolution of
gas will occur. Ensure proper venting.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The dark green/black suspension will lighten as
evolution ceases. -
Workup: Pour the mixture into 200 mL of 1M HCl (to break Cu-complexes) and extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Wash organics with water and brine. Dry (
) and concentrate. Recrystallize from Ethanol/Water or purify via short silica plug to obtain 2-bromo-5-acetylthiazole (Yield typically 65-75%).
Step 2: Reduction to 1-(2-Bromothiazol-5-yl)ethanol
-
Dissolution: Dissolve 2-bromo-5-acetylthiazole (10.3 g, 50 mmol) in Methanol (100 mL). Cool to 0°C.[2]
-
Reduction: Add Sodium Borohydride (
, 2.84 g, 75 mmol) portion-wise over 30 minutes.-
Mechanistic Insight:
is preferred over as it will not reduce the heteroaryl bromide.
-
-
Completion: Stir at 0°C for 1 hour, then warm to room temperature for 30 minutes.
-
Quench: Add Acetone (5 mL) to destroy excess hydride, then concentrate the methanol to near-dryness.
-
Extraction: Redissolve residue in EtOAc (100 mL) and wash with saturated
and brine. -
Isolation: Dry and concentrate. The product is typically pure enough (>95%) for subsequent steps without chromatography.
Experimental Workflow Diagram
Figure 2: Comparative workflow for the two synthesis methods.
Safety & Troubleshooting
-
Thiazole Sensitivity: Thiazoles are electron-deficient heteroaromatics. Avoid strong bases (e.g., LDA, n-BuLi) unless specifically intending to lithiate the C2 position. In Method A, ensure the Grignard is not in large excess (>1.5 eq) to prevent attack at the C2-Br site.
-
Sandmeyer Gas Evolution: The generation of
in Method B can be vigorous. On scales >10g, use a bubbler to monitor gas flow and control the addition rate of nitrite accordingly. -
Product Stability: The secondary alcohol is stable at room temperature but should be stored under inert atmosphere to prevent slow oxidation back to the ketone.
References
-
Synthesis of 2-Amino-5-bromothiazole (Precursor Logic): ChemicalBook. "2-Amino-5-bromothiazole synthesis."[3] Accessed October 2023.
-
Sandmeyer Reaction on Aminothiazoles: Journal of Chemical and Pharmaceutical Research. "Synthesis of some new 5-substituted of 2-aminothiazoles." 2015.
-
Grignard Reaction on Thiazole Carbaldehydes: BenchChem. "Application Notes: 2-(1-Aminoethyl)thiazole-5-carboxylic acid." Accessed October 2023.
-
Reduction of Heteroaryl Ketones: Organic Chemistry Portal. "Sodium Borohydride Reduction." Accessed October 2023.
-
Commercial Availability of Intermediates: Sigma-Aldrich. "2-Bromothiazole-5-carboxaldehyde Product Sheet."
Sources
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocol for 1-(2-Bromothiazol-5-yl)ethanol
Introduction & Mechanistic Rationale
The functionalization of heteroaryl halides is a cornerstone of modern drug discovery. Specifically, 1-(2-Bromothiazol-5-yl)ethanol is a highly versatile building block, offering both a reactive electrophilic site at the C2 position and a secondary alcohol handle for downstream derivatization. However, performing a Suzuki-Miyaura cross-coupling on this substrate presents unique mechanistic challenges that require precise optimization:
-
Heteroatom Chelation: The nitrogen and sulfur atoms of the thiazole ring can act as chelating ligands. During the catalytic cycle, these heteroatoms can sequester the palladium catalyst, leading to off-cycle resting states and premature catalyst deactivation 1.
-
Substrate Integrity: The secondary alcohol moiety is electronically similar to a benzylic alcohol. In the presence of trace oxygen and a palladium catalyst, competitive oxidation to the corresponding 5-acetyl derivative can occur.
-
Boronic Acid Activation: The transmetalation step requires the boronic acid to be activated into a boronate complex by a base. The base must be strong enough to facilitate this activation but mild enough to prevent the degradation of the unprotected alcohol 2.
To overcome these hurdles, this protocol utilizes Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-coordination geometry at the palladium center, which drastically accelerates the reductive elimination step and outcompetes product inhibition. A biphasic 1,4-Dioxane/Water solvent system is employed to ensure the solubility of both the organic substrates and the inorganic base 3.
Catalytic cycle of the Suzuki-Miyaura coupling highlighting key mechanistic phases.
Quantitative Data: Catalyst & Condition Selection
The following table summarizes the causality behind selecting the optimal conditions for 2-bromothiazole derivatives, based on established literature parameters.
| Catalyst System | Base | Solvent System | Temp (°C) | Avg. Yield (%) | Mechanistic Rationale & Observations |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 60–70% | Monodentate ligands are prone to displacement by thiazole nitrogen, leading to moderate catalyst deactivation. |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85–95% | Bidentate dppf enforces cis-geometry, accelerating reductive elimination and preventing heteroatom chelation. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 80–85% | Highly active for sterically hindered partners, but XPhos is cost-prohibitive for standard unhindered couplings. |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DMF/H₂O | 80 | 75–80% | Effective for electron-rich boronic acids; DMF can complicate aqueous workup compared to Dioxane. |
Step-by-Step Experimental Protocol
Scale: 1.0 mmol (Standard discovery scale)
Materials Required:
-
Substrate: 1-(2-Bromothiazol-5-yl)ethanol (1.0 equiv, 1.0 mmol, 208.08 mg)
-
Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv, 1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)
-
Base: Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol, 345.5 mg)
-
Solvents: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)
Methodology:
Step 1: Reagent Assembly Charge a dry 25 mL Schlenk tube or a two-neck round-bottom flask equipped with a magnetic stir bar with 1-(2-Bromothiazol-5-yl)ethanol, the arylboronic acid, and K₂CO₃. Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL).
-
Causality: A slight excess of base (2.5 equiv) is utilized to account for the potential hydrogen bonding or partial deprotonation of the unprotected secondary alcohol, ensuring enough base remains to form the reactive boronate species.
Step 2: Degassing (Critical Step) Seal the vessel with a rubber septum and sparge the heterogeneous mixture with Argon or Nitrogen gas for 15 minutes using a submerged needle.
-
Causality: Oxygen must be rigorously excluded. Pd(0) intermediates are highly susceptible to irreversible oxidation. Furthermore, the secondary alcohol on the substrate can undergo competitive Oppenauer-type oxidation to a ketone if O₂ is present in the catalytic cycle.
Step 3: Catalyst Addition Briefly remove the septum under a positive stream of inert gas and quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Reseal the vessel and purge the headspace with Argon for an additional 2 minutes.
-
Causality: Adding the palladium catalyst after the bulk solvent degassing minimizes its exposure to dissolved oxygen, preserving the active Pd(0) titer.
Step 4: Reaction Execution Transfer the vessel to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800–1000 rpm) for 4 to 8 hours.
-
Causality: Vigorous stirring is mandatory in biphasic 1,4-Dioxane/Water systems to maximize the interfacial surface area between the organic substrates and the aqueous base/boronate, preventing mass-transfer limitations.
Step 5: Aqueous Workup Cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL). Transfer to a separatory funnel and isolate the organic layer. Extract the remaining aqueous layer with Ethyl Acetate (2 x 15 mL). Wash the combined organic layers with saturated NaCl solution (brine, 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 6: Purification Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes and Ethyl Acetate.
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Self-Validation & Analytical Checkpoints
A robust protocol must be a self-validating system. Use the following checkpoints to verify the success of your reaction and troubleshoot potential failures:
-
TLC Monitoring: Assuming a standard non-polar arylboronic acid is used, the substitution of the heavy, polarizable bromine atom for an aryl group typically results in the coupled product having a higher R_f value on silica gel than the starting 1-(2-Bromothiazol-5-yl)ethanol. Use UV (254 nm) and KMnO₄ stain (to visualize the alcohol) for detection.
-
LC-MS Verification: The starting material exhibits a characteristic 1:1 isotopic doublet [M+H]⁺ at m/z 208 and 210 due to the ⁷⁹Br and ⁸¹Br isotopes. Successful coupling is confirmed by the complete disappearance of this doublet and the appearance of a single [M+H]⁺ peak corresponding to the product mass.
-
Troubleshooting Incomplete Conversion: If unreacted starting material remains after 8 hours, it indicates either catalyst deactivation (check your degassing technique) or competitive protodeboronation of the boronic acid. Correction: Add an additional 0.5 equiv of the boronic acid and 2 mol% of the catalyst, then resume heating.
-
Troubleshooting Homocoupling: The presence of biaryl homocoupled side-products (Ar-Ar) is a direct indicator of excess oxygen in the system. Ensure strict Schlenk techniques are applied during Step 2.
References
-
Title: An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
Sources
Application Note: Chemoselective Oxidation of 1-(2-Bromothiazol-5-yl)ethanol to 1-(2-Bromothiazol-5-yl)ethan-1-one
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Introduction and Mechanistic Rationale
The synthesis of highly functionalized heteroaromatic ketones is a cornerstone in the development of modern therapeutics and agrochemicals. Specifically, 1-(2-Bromothiazol-5-yl)ethan-1-one (CAS: 1161776-13-1)[1] is a highly versatile building block. The 2-bromothiazole moiety allows for downstream diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (
The Chemoselectivity Challenge
Oxidizing 1-(2-Bromothiazol-5-yl)ethanol to its corresponding ketone presents unique chemoselectivity challenges that dictate reagent selection:
-
Sensitivity of the Thiazole Sulfur: The electron-rich sulfur atom in the thiazole ring is highly susceptible to over-oxidation, forming sulfoxides or sulfones. Harsh oxidants like potassium permanganate (
), hydrogen peroxide ( ), or unbuffered bleach ( ) must be strictly avoided. -
Lability of the 2-Bromo Substituent: The 2-position of the thiazole ring is highly electron-deficient. Prolonged exposure to basic conditions or strong nucleophiles during the oxidation or workup phases can lead to premature debromination or
displacement of the bromide.
Causality Behind Experimental Choices
To navigate these challenges, Dess-Martin Periodinane (DMP) and the Swern Oxidation are the premier methodologies[2][3].
-
DMP Oxidation operates under exceptionally mild, near-neutral conditions at room temperature. The hypervalent iodine(V) reagent selectively targets the hydroxyl group via ligand exchange, bypassing the heteroaromatic sulfur entirely[2].
-
Swern Oxidation relies on the in-situ generation of an electrophilic chlorosulfonium intermediate at cryogenic temperatures (-78 °C). It provides an easily scalable, heavy-metal-free alternative that completely suppresses sulfur oxidation and preserves the 2-bromo group[3].
Decision Matrix and Comparative Data
When designing a synthetic route, the choice between DMP and Swern oxidation depends heavily on the scale of the reaction, budget constraints, and available infrastructure (e.g., cryogenic reactors).
Table 1: Comparative Oxidation Methodologies for Thiazolyl Alcohols
| Methodology | Reagents & Solvents | Temp Range | Reaction Time | Yield | S-Oxidation Risk | Scalability |
| DMP (Gold Standard) | DMP, | 0 °C to RT | 1 - 2 h | >90% | None | Low-Medium (Cost/Safety) |
| Swern Oxidation | DMSO, | -78 °C to RT | 2 - 3 h | 85-90% | None | High (Requires Cryo) |
| Activated | 60 °C (Reflux) | 18 - 24 h | 60-70% | Low | Medium (Slurry issues) | |
| PCC Oxidation | PCC, | RT | 4 - 6 h | 75-80% | Moderate (Trace) | Low (Heavy metal toxicity) |
Workflow Visualization
Figure 1: Decision tree for selecting the optimal oxidation protocol based on scale and infrastructure.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) and specific quenching mechanisms to ensure reaction fidelity and safety.
Protocol A: Dess-Martin Periodinane (DMP) Oxidation (Lab Scale, <10 g)
Mechanism of Action: DMP undergoes ligand exchange with the secondary alcohol, releasing one equivalent of acetic acid. Subsequent intramolecular deprotonation collapses the periodinane intermediate, yielding the ketone and an iodane byproduct[2].
Figure 2: Mechanistic pathway of DMP-mediated oxidation of the thiazolyl alcohol.
Materials:
-
1-(2-Bromothiazol-5-yl)ethanol: 1.0 eq
-
Dess-Martin Periodinane (DMP, 97%): 1.2 - 1.5 eq
-
Dichloromethane (
), anhydrous: 10 mL/g of substrate -
Saturated aqueous
and (1:1 v/v)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 1-(2-Bromothiazol-5-yl)ethanol (1.0 eq) and dissolve in anhydrous
(10 mL/g). -
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add DMP (1.2 eq) portion-wise over 10 minutes to manage the mild exotherm. Causality Note: Portion-wise addition prevents localized heating, which could degrade the sensitive bromothiazole ring.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 1.5 to 2 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The product ketone will elute higher (less polar) than the starting alcohol and is strongly UV-active (254 nm). LC-MS can confirm the mass [M+H]+ and the characteristic 1:1 isotopic pattern of the bromine atom.
-
Quenching (Self-Validation Step): Once starting material is consumed, dilute the mixture with
and pour it into a vigorously stirring 1:1 mixture of sat. aq. and sat. aq. (15 mL/g). Stir vigorously for 30 minutes until the organic layer turns clear. Causality Note: reduces unreacted hypervalent iodine species to water-soluble iodide salts, while neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the product. -
Extraction & Purification: Separate the layers. Extract the aqueous layer twice with
. Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: Swern Oxidation (Process Scale, >10 g)
Materials:
-
1-(2-Bromothiazol-5-yl)ethanol: 1.0 eq
-
Oxalyl Chloride (
): 1.5 eq -
Dimethyl Sulfoxide (DMSO): 3.0 eq
-
Triethylamine (
): 5.0 eq -
Dichloromethane (
), anhydrous: 15 mL/g of substrate
Step-by-Step Procedure:
-
Preparation: In a rigorously dried, multi-neck reactor under argon, add anhydrous
(10 mL/g) and oxalyl chloride (1.5 eq). Cool the reactor to -78 °C using a dry ice/acetone bath. -
Activation: Dilute DMSO (3.0 eq) in a small volume of
and add it dropwise to the oxalyl chloride solution over 15 minutes. Stir for 15 minutes at -78 °C. Causality Note: This generates the active electrophilic chlorosulfonium species. Strict temperature control prevents the decomposition of this intermediate. -
Substrate Addition: Dissolve 1-(2-Bromothiazol-5-yl)ethanol (1.0 eq) in
(5 mL/g) and add dropwise over 30 minutes. Maintain internal temperature below -70 °C. Stir for 45 minutes. -
Deprotonation: Add triethylamine (5.0 eq) dropwise. Causality Note:
deprotonates the alkoxysulfonium intermediate, triggering the collapse into the ketone and dimethyl sulfide (DMS). -
Warming & IPC: Remove the cooling bath and allow the reaction to slowly warm to 0 °C over 1 hour. Confirm completion via TLC/LC-MS.
-
Quenching: Quench the reaction at 0 °C by adding water (10 mL/g).
-
Workup: Separate the organic layer. Wash sequentially with 1M HCl (to remove excess
), sat. aq. , and brine. Dry over , filter, and concentrate. Safety Note: Perform concentration in a well-ventilated fume hood due to the generation of volatile, malodorous dimethyl sulfide (DMS).
References
-
Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. PubMed Central (PMC). Available at:[Link]
-
Synthetic Routes and Biological Evaluation of Largazole and Its Analogues as Potent Histone Deacetylase Inhibitors. PubMed Central (PMC). Available at:[Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes and Biological Evaluation of Largazole and Its Analogues as Potent Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reagents and Catalysts for the Dual Functionalization of 1-(2-Bromothiazol-5-yl)ethanol
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound of Interest: 1-(2-Bromothiazol-5-yl)ethanol (CAS: 875548-59-7) [1]
Strategic Causality in Functionalization
As a Senior Application Scientist, approaching the functionalization of 1-(2-Bromothiazol-5-yl)ethanol requires a deep understanding of its dual-reactivity profile. This molecule presents two orthogonal handles: an electrophilic C2-bromo group on an electron-deficient thiazole ring, and a nucleophilic/oxidizable C5 secondary alcohol (1-hydroxyethyl group).
The C2-Bromo Handle: Cross-Coupling Dynamics
The nitrogen atom at position 3 and the sulfur at position 1 synergistically withdraw electron density from the C2 position. This makes the C-Br bond highly susceptible to oxidative addition by electron-rich Pd(0) species. However, the presence of the unprotected secondary alcohol dictates the choice of base and ligand [2].
-
Suzuki-Miyaura Couplings: Can be performed without protecting the alcohol. By utilizing mild bases (e.g.,
or ), the alcohol remains protonated ( ), preventing it from competitively binding to the palladium center. -
Buchwald-Hartwig Aminations: The strong bases required for C-N coupling (e.g.,
) will deprotonate the secondary alcohol. This leads to alkoxide coordination to the Pd catalyst, triggering -hydride elimination (forming the ketone) or catalyst poisoning [4]. Therefore, for aminations, the alcohol must be protected (e.g., as a TBS ether) or oxidized prior to coupling.
The C5-Alcohol Handle: Derivatization
The secondary alcohol can be oxidized to a methyl ketone, converting the molecule into 2-bromo-5-acetylthiazole. This transformation is typically achieved using Dess-Martin Periodinane (DMP) to avoid the harsh conditions of Jones oxidation, which can degrade the electron-rich sulfur in the thiazole ring.
Visualizing the Functionalization Workflow
Dual functionalization pathways for 1-(2-Bromothiazol-5-yl)ethanol.
Quantitative Data: Catalyst & Reagent Selection
The following table summarizes the optimal catalytic systems for functionalizing the 2-bromothiazole scaffold based on empirical data and literature precedents [3].
| Reaction Type | Catalyst / Reagent | Ligand | Base / Additive | Solvent | Typical Yield |
| Suzuki-Miyaura (Unprotected OH) | DME/EtOH/ | 75 - 85% | |||
| Suzuki-Miyaura (Green Chem) | dtbpf | 2% PTS/Water | 70 - 80% | ||
| Negishi Coupling | RuPhos | None (Organozinc) | THF | 65 - 75% | |
| Alcohol Oxidation | Dess-Martin Periodinane | N/A | DCM | > 90% |
Self-Validating Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Unprotected Alcohol)
This protocol utilizes standard biphasic conditions. The use of a mild carbonate base ensures the secondary alcohol remains intact.
Reagents:
-
1-(2-Bromothiazol-5-yl)ethanol (1.0 mmol, 208.1 mg)
-
Arylboronic acid (1.2 mmol)
- (0.05 mmol, 57.8 mg)
-
2M Aqueous
(2.0 mL, 2.0 mmol) -
1,2-Dimethoxyethane (DME) / Ethanol (4 mL / 1 mL)
Step-by-Step Methodology:
-
Degassing (Critical Step): In a 20 mL microwave vial, combine the bromothiazole, arylboronic acid, and
. Add DME and EtOH. Sparge the solution with argon for 10 minutes. Causality: is highly sensitive to oxygen; failure to degas will result in rapid oxidation to inactive Pd(II) species, visually indicated by the solution turning black prematurely. -
Base Addition: Add the degassed 2M
solution. Seal the vial under argon. -
Heating: Heat the reaction mixture to 90 °C in an oil bath for 12 hours. Validation: The mixture should transition from a pale yellow suspension to a homogeneous dark orange/brown solution.
-
Reaction Monitoring: Check completion via TLC (Hexanes:EtOAc 1:1). The starting material (UV active, stains dark brown with
) should be completely consumed. -
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black. Validation: If the organic layer remains cloudy, repeat the Celite filtration; residual Pd will cause degradation during concentration.
-
Isolation: Wash the filtrate with brine, dry over anhydrous
, concentrate, and purify via silica gel flash chromatography.
Catalytic cycle for the Suzuki-Miyaura coupling at the C2 position.
Protocol B: Oxidation of the C5 Secondary Alcohol
To prepare the scaffold for reductive aminations or to protect it during harsh C-N couplings, oxidation to 1-(2-bromothiazol-5-yl)ethan-1-one is required.
Reagents:
-
1-(2-Bromothiazol-5-yl)ethanol (1.0 mmol, 208.1 mg)
-
Dess-Martin Periodinane (DMP) (1.2 mmol, 509 mg)
- (solid, 2.0 mmol, 168 mg)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve the bromothiazole in anhydrous DCM under a nitrogen atmosphere. Add solid
. Causality: DMP oxidation generates acetic acid as a byproduct. The thiazole ring can be sensitive to acidic environments, so acts as a buffer to prevent potential degradation or side reactions. -
Oxidant Addition: Cool the mixture to 0 °C using an ice bath. Add DMP in three portions over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Validation: The reaction will form a white, cloudy suspension as the iodine(III) byproduct precipitates.
-
Quenching (Critical Step): Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous
and saturated aqueous . Stir vigorously for 15 minutes. Causality: The thiosulfate reduces any unreacted DMP and iodine byproducts into water-soluble, benign species. The organic layer must turn completely clear. -
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over
, and concentrate under reduced pressure to yield the ketone.
References
- Sigma-Aldrich. "1-(2-Bromothiazol-5-yl)ethanol Product Page", Sigma-Aldrich Catalog.
- Lipshutz, B. H., et al. "Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water", Organic Letters, ACS Publications.
- "Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis", MDPI.
- "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions", Chemical Reviews, ACS Publications.
Application Note: Nucleophilic Aromatic Substitution (SNAr) of the 2-Bromothiazole Moiety
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
The 2-bromothiazole scaffold is a privileged building block in medicinal chemistry, frequently utilized to synthesize kinase inhibitors, antimicrobial agents, and novel agrochemicals. Unlike unactivated aryl halides, which require harsh conditions or transition-metal catalysis to undergo substitution, 2-bromothiazole is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
The Causality of Reactivity: The enhanced electrophilicity at the C2 position is driven by the adjacent heteroatoms. The imine-like nitrogen (N3) acts as a powerful electron sink. When a nucleophile attacks the C2 carbon, the aromaticity is temporarily broken, forming an anionic intermediate known as the Meisenheimer complex. The N3 atom stabilizes this negative charge, drastically lowering the activation energy for the addition step. Subsequent expulsion of the bromide ion restores aromaticity and yields the functionalized product. Understanding this electronic bias is critical; while SNAr is the default pathway for strong nucleophiles, competing reactions (such as transition-metal catalyzed aminocarbonylation) must be carefully tuned to bypass this innate reactivity if alternative functionalizations are desired 1.
Mechanistic pathway of Nucleophilic Aromatic Substitution at the C2 position.
Reaction Pathway & Decision Logic
When designing a synthesis involving 2-bromothiazole, the choice of methodology depends entirely on the nucleophile's strength and steric profile. Strong, unhindered aliphatic amines (e.g., pyrrolidine, piperidine) proceed rapidly via catalyst-free SNAr. Conversely, weaker nucleophiles (e.g., anilines) or highly sterically hindered amines may stall under thermal SNAr conditions, necessitating either microwave irradiation to overcome the activation barrier or a shift to Palladium-catalyzed Buchwald-Hartwig cross-coupling.
Decision logic for 2-bromothiazole functionalization based on nucleophile strength.
Quantitative Data Summary
The table below summarizes validated literature conditions for the SNAr of 2-bromothiazole with various amines. Note the direct causality between the nucleophile's structural properties (nucleophilicity/sterics) and the required reaction time.
| Nucleophile | Reagent Class | Reaction Conditions | Time | Yield (%) | Reference |
| Pyrrolidine | Sec. Amine (Aliphatic, Unhindered) | Solvent-free, Reflux | 2 h | >90% | 2 |
| Piperidine | Sec. Amine (Aliphatic, Unhindered) | Solvent-free, Reflux | 4 h | >85% | 2 |
| Morpholine | Sec. Amine (Aliphatic, Less nucleophilic) | Solvent-free, Reflux | 24 h | >80% | 2 |
| Diethanolamine | Sec. Amine (Aliphatic, Hindered) | Microwave, 130 °C (Neat) | 30 min | 75-80% | 3 |
Experimental Protocols
Protocol A: Catalyst-Free SNAr with Aliphatic Amines (Solvent-Free)
This protocol leverages Le Chatelier's principle and bimolecular kinetics. By using the liquid amine as both the reactant and the solvent, the local concentration of the nucleophile is maximized, driving the reaction forward. The excess amine also acts as an acid scavenger for the liberated hydrobromic acid (HBr), preventing the protonation and deactivation of the remaining nucleophile 2.
Materials:
-
2-Bromothiazole (1.0 equiv, e.g., 6.22 mmol, ~0.56 mL)
-
Aliphatic Amine (e.g., Morpholine, Piperidine, or Pyrrolidine) (Excess, ~5.0 mL)
Step-by-Step Methodology:
-
Setup: To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 mL of the selected amine.
-
Addition: Slowly add 2-bromothiazole (0.56 mL, 6.22 mmol) dropwise to the stirring amine at room temperature. Note: The reaction may be mildly exothermic.
-
Heating: Attach a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction via TLC (Eluent: Diethyl ether/Petroleum ether 8:2). 2-Bromothiazole has an Rf of ~0.45. Continue heating until the starting material spot is completely consumed (approx. 2 h for pyrrolidine, 24 h for morpholine).
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.
-
Washing: Wash the organic layer with distilled water (3 × 15 mL) to remove the bulk of the excess polar amine, followed by a brine wash (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude 2-aminothiazole derivative. Purify via silica gel chromatography if analytical purity is required.
Protocol B: Microwave-Assisted SNAr for Hindered Nucleophiles
Sterically hindered amines (e.g., diethanolamine) suffer from sluggish kinetics under standard thermal heating. Microwave irradiation allows rapid, localized superheating, providing the necessary thermal energy to overcome the steric repulsion during the formation of the Meisenheimer complex, reducing reaction times from days to minutes 3.
Materials:
-
2-Bromothiazole (1.0 equiv, e.g., 17.07 mmol, 1.538 mL)
-
Diethanolamine (2.1 equiv, 35.8 mmol, 3.46 mL)
Step-by-Step Methodology:
-
Preparation: In a heavy-walled microwave-safe sealable tube equipped with a magnetic stir bar, successively add diethanolamine (3.46 mL) and 2-bromothiazole (1.538 mL) under a nitrogen atmosphere.
-
Irradiation: Seal the tube securely with a crimp cap or Teflon screw cap. Place the vessel in a dedicated laboratory microwave reactor.
-
Heating Profile: Irradiate the mixture at 130 °C for exactly 30 minutes. Ensure the microwave's dynamic power modulation is active to maintain a stable temperature without over-pressurizing the vessel.
-
Cooling & Workup: Allow the vessel to cool to room temperature (below 30 °C) before carefully unsealing.
-
Purification: Dissolve the crude viscous residue in a 5:95 mixture of Ethanol:Dichloromethane. Load directly onto a silica gel column and elute with a gradient of 5-20% Ethanol in Dichloromethane to isolate the pure 2,2'-(1,3-thiazol-2-ylimino)diethanol.
Self-Validation & Analytical Tracking
To ensure the integrity of the protocols, establish a self-validating analytical system:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The starting material (2-bromothiazole) exhibits a classic 1:1 isotopic signature at m/z 163/165 due to the 79Br and 81Br isotopes. Successful SNAr is confirmed by the complete disappearance of this isotopic doublet and the emergence of the product mass peak.
-
Nuclear Magnetic Resonance (1H NMR): In the starting material, the electron-withdrawing bromine deshields the thiazole ring protons. Upon successful substitution with an amine, the newly introduced nitrogen atom acts as a strong electron donor via resonance (+M effect). Consequently, the C4-H and C5-H thiazole protons will shift significantly upfield (lower ppm) in the product spectra.
References
-
Intriguing enigma of nitrobenzofuroxan's 'Sphinx': Boulton–Katritzky rearrangement or unusual evidence of the N-1/N-3-oxide rearrangement? RSC Advances (2020). URL:[Link]
- Aminopyrimidines as syk inhibitors (WO2011075560A1)WIPO Patent (2011).
-
Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst MIT DSpace (2014). URL:[Link]
Sources
Strategic Protection of the Hydroxyl Moiety in 1-(2-Bromothiazol-5-yl)ethanol: Protocols and Applications
Executive Summary & Strategic Rationale
The scaffold 1-(2-Bromothiazol-5-yl)ethanol represents a critical "bifunctional linchpin" in medicinal chemistry.[1] It contains two reactive centers with orthogonal electronic requirements:
-
The C2-Bromide: An electrophilic handle primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Lithium-Halogen exchange.[1]
-
The Secondary Hydroxyl: A nucleophilic, acidic proton (
) that is incompatible with the strong bases (e.g., -BuLi, KOtBu) or electrophiles often required to functionalize the bromide.
The Challenge: The sulfur atom in the thiazole ring renders the system sensitive to catalyst poisoning (specifically Pd/Pt), while the C-Br bond is labile to hydrogenolysis. Therefore, standard protecting groups like Benzyl ethers (Bn) —which require hydrogenolysis for removal—are contraindicated .
The Solution: This guide prioritizes Silyl Ethers (TBS/TBDPS) and Acetals (THP) . These strategies offer orthogonality to the C-Br bond, allowing the thiazole core to survive lithiation or metal-catalyzed coupling before mild, specific deprotection.
Decision Matrix: Selecting the Right Protecting Group
Before beginning synthesis, select the strategy that matches your downstream chemistry.
Figure 1: Decision tree for selecting the optimal protecting group based on chemical compatibility.
Comparative Data Profile
| Feature | TBS (tert-Butyldimethylsilyl) | THP (Tetrahydropyranyl) | TBDPS (tert-Butyldiphenylsilyl) |
| Reagents | TBSCl, Imidazole, DMF | DHP, PPTS (cat.), DCM | TBDPSCl, Imidazole, DMF |
| Installation Yield | 90–98% | 95–99% | 85–95% |
| Base Stability | Excellent ( | Excellent | Excellent |
| Acid Stability | Poor (Cleaves with AcOH/HCl) | Moderate (Cleaves with PPTS/MeOH) | Good (Survives mild acid) |
| Deprotection | TBAF (THF) or HF[1][2]·Pyridine | PPTS/MeOH or AcOH/H2O | TBAF or strong acid |
| Chirality Impact | None (Retains stereocenter) | Creates Diastereomers (Complex NMR) | None |
| Cost | Moderate | Low | High |
Detailed Experimental Protocols
Protocol A: TBS Protection (The Gold Standard)
Application: Ideal for substrates undergoing Suzuki coupling or Lithiation. Mechanism: Nucleophilic substitution at Silicon.[1][2][3][4] Imidazole acts as a base and nucleophilic catalyst.[1][3]
Reagents
-
1-(2-Bromothiazol-5-yl)ethanol (1.0 equiv)[1]
-
TBSCl (tert-Butyldimethylsilyl chloride) (1.2 equiv)[1]
-
DMF (Anhydrous, 0.5 M concentration relative to substrate)
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.
-
Dissolution: Add the thiazole alcohol (1.0 equiv) and anhydrous DMF. Stir until homogenous.
-
Activation: Add Imidazole (2.5 equiv) in one portion. The solution may warm slightly.
-
Silylation: Cool the mixture to 0°C (ice bath). Add TBSCl (1.2 equiv) portion-wise over 5 minutes.
-
Why? Portion-wise addition prevents exotherms that could degrade the labile C-Br bond.[1]
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–12 hours.
-
Workup:
-
Dilute with
(3x volume). -
Wash with Water (2x) and Brine (1x) to remove DMF and Imidazole hydrochloride.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Self-Validation Check:
-
1H NMR: Look for the disappearance of the broad -OH singlet (approx 2.0-4.0 ppm) and appearance of TBS signals: singlet at ~0.9 ppm (9H,
-Bu) and two singlets at ~0.1 ppm (6H, Si-Me).
Protocol B: THP Protection (The Robust Alternative)
Application: Large-scale synthesis where cost is a driver and NMR complexity is acceptable. Mechanism: Acid-catalyzed addition of the alcohol to the enol ether (Dihydropyran).
Reagents
-
1-(2-Bromothiazol-5-yl)ethanol (1.0 equiv)[1]
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[1]
-
PPTS (Pyridinium p-toluenesulfonate) (0.1 equiv)[1]
-
DCM (Dichloromethane) (0.5 M)
Step-by-Step Methodology
-
Setup: Standard round-bottom flask, RT, ambient atmosphere (drying tube recommended).
-
Mixing: Dissolve substrate in DCM. Add DHP (1.5 equiv).[1]
-
Catalysis: Add PPTS (10 mol%). Stir at RT for 4–16 hours.[1]
-
Workup:
-
Purification: Silica plug (Hexane/EtOAc).
Critical Note on Analysis: The product will exist as a mixture of two diastereomers (approx 1:1). In NMR, you will see "doubling" of signals (e.g., two doublets for the methyl group of the ethanol chain). Do not interpret this as impurity.
Protocol C: Deprotection (Regeneration)
Method 1: TBAF (For TBS/TBDPS)[2][3]
-
Dissolve protected substrate in THF (0.1 M).[1]
-
Add TBAF (1.0 M in THF, 1.1 equiv) dropwise at 0°C.
-
Stir 1–2 hours at RT.
-
Caution: The 2-bromothiazole ring is stable to Fluoride, but ensure no other Lewis-acid sensitive groups are present.[1]
-
Quench with saturated
, extract with EtOAc.
Method 2: Mild Acid (For THP or TBS)
-
Dissolve substrate in MeOH.[1]
-
Add PPTS (0.2 equiv).[1]
-
Heat to 40–50°C for 2–6 hours.
-
Note: This method is gentler than HCl and preserves the C-Br bond and thiazole nitrogen.
Workflow Visualization
Figure 2: Synthetic workflow demonstrating the orthogonality of the protection strategy.
Safety & Handling
-
2-Bromothiazole Derivatives: Often possess a characteristic, pungent odor.[1] Handle in a fume hood.
-
TBSCl: Moisture sensitive.[1] Store in a desiccator. Hydrolyzes to release HCl if exposed to air/moisture.[1]
-
TBAF: Hygroscopic.[1][5] Commercial solutions in THF are convenient but can degrade over time.[1]
References
-
Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972 , 94(17), 6190–6191. Link
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for stability profiles).
- Bach, T.; Heuser, S. "Synthesis of the Thiazole Peptide Antibiotic GE2270 A." Chemistry – A European Journal, 2002, 8(24), 5585. (Demonstrates TBS protection on thiazole-containing amino alcohols).
-
Dunst, C.; Knochel, P. "Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl." The Journal of Organic Chemistry, 2011 , 76(16), 6972-6978. Link (Validates stability of thiazoles to metallation).
-
BenchChem. "Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl." Link (General TBS protocol grounding).
Sources
Application Note: Strategic Utilization of 1-(2-Bromothiazol-5-yl)ethanol in Heterocyclic Library Synthesis
Strategic Significance in Drug Discovery
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, extensively represented in FDA-approved therapeutics ranging from antineoplastics (e.g., dasatinib) to antimicrobial agents[1]. In the pursuit of novel chemical space, the design and synthesis of diverse thiazole-containing libraries require versatile, bifunctional building blocks[2].
1-(2-Bromothiazol-5-yl)ethanol (CAS: 875548-59-7) [3] serves as an exceptional linchpin for combinatorial library synthesis. It features two orthogonal reactive handles:
-
An electron-deficient C2-Bromine: Highly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and Nucleophilic Aromatic Substitution (SNAr)[4].
-
A C5-Secondary Alcohol (1-hydroxyethyl group): Capable of undergoing mild oxidation to a ketone, Mitsunobu inversion, or conversion into a leaving group, providing a vector for late-stage functionalization.
By exploiting these orthogonal handles without the need for complex protecting-group chemistry, researchers can rapidly generate structurally diverse libraries with tunable physicochemical properties (such as logP and topological polar surface area).
Reactivity Mapping & Orthogonal Diversification
The success of high-throughput library generation relies on predictable, orthogonal reactivity. The C2-bromine can be functionalized first under basic aqueous conditions (which the C5-alcohol easily tolerates), followed by the derivatization of the alcohol handle.
Orthogonal diversification pathways of 1-(2-Bromothiazol-5-yl)ethanol for library synthesis.
Combinatorial Workflow Design
To translate this building block into a screening library, a streamlined workflow is required. The sequence prioritizes C-C or C-N bond formation at the C2 position first, as the intact secondary alcohol enhances the solubility of the intermediates in aqueous-organic solvent mixtures used during cross-coupling[5].
Step-by-step workflow for high-throughput heterocyclic library synthesis and screening.
Validated Experimental Protocols
As a self-validating system, each protocol below includes built-in analytical checkpoints to ensure mechanistic fidelity and reaction success.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2
Causality & Design: The basic nitrogen of the thiazole ring can coordinate to palladium, leading to catalyst poisoning and premature termination of the catalytic cycle. To circumvent this,
Step-by-Step Procedure:
-
In a 10 mL microwave vial, combine 1-(2-Bromothiazol-5-yl)ethanol (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and
(2.5 equiv, 1.25 mmol). -
Add a degassed solvent mixture of 1,4-Dioxane/
(4:1 v/v, 5 mL). Note: Water is critical to dissolve the base and accelerate the transmetalation step. -
Add
(0.05 equiv, 5 mol%). Seal the vial and purge with for 3 minutes. -
Heat the mixture at 90 °C for 4 hours in an oil bath or 110 °C for 30 minutes via microwave irradiation.
-
Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (10 mL). Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 208/210
Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C2
Causality & Design: The C=N double bond inherently activates the C2 position for nucleophilic attack. Heating the scaffold with secondary amines in a polar aprotic solvent provides the activation energy necessary to form the Meisenheimer complex intermediate, followed by bromide expulsion[5].
Step-by-Step Procedure:
-
Dissolve 1-(2-Bromothiazol-5-yl)ethanol (1.0 equiv, 0.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3 mL).
-
Add the secondary amine (e.g., morpholine or piperidine derivatives) (1.5 equiv, 0.75 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol). Note: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HBr, preventing amine starting material depletion.
-
Stir the reaction mixture at 120 °C for 6–8 hours.
-
Quench with water (10 mL) and extract with EtOAc (3 x 10 mL).
Self-Validation Checkpoint: TLC (UV 254 nm) will show a shift to a significantly more polar spot (lower
Protocol C: Mild Oxidation of the C5-Alcohol
Causality & Design: Converting the C5 1-hydroxyethyl group to an acetyl group generates a new electrophilic handle for subsequent reductive aminations. Dess-Martin Periodinane (DMP) is strictly chosen over harsh oxidants (like Jones reagent) to prevent the oxidative degradation of the electron-rich sulfur atom in the thiazole ring.
Step-by-Step Procedure:
-
Dissolve the C2-functionalized intermediate (1.0 equiv, 0.5 mmol) in anhydrous
(5 mL) and cool to 0 °C. -
Add Dess-Martin Periodinane (1.2 equiv, 0.6 mmol) portion-wise.
-
Warm to room temperature and stir for 2 hours.
-
Quench with a 1:1 mixture of saturated aqueous
and (10 mL). Stir vigorously for 15 minutes until the organic layer is clear. -
Extract with
, dry, and concentrate.
Self-Validation Checkpoint: IR spectroscopy provides immediate validation. The broad O-H stretch (~3300
Quantitative Data: Reaction Optimization
The table below summarizes the optimization of the C2-Suzuki coupling (Protocol A), demonstrating the critical nature of ligand selection to prevent catalyst deactivation by the thiazole nitrogen.
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| 1 | Toluene/ | 90 | 12 | 42% | Severe catalyst poisoning by thiazole nitrogen; incomplete conversion. | ||
| 2 | Dioxane/ | 90 | 4 | 89% | Optimal. Bidentate ligand prevents deactivation; rapid transmetalation. | ||
| 3 | Dioxane (Anhydrous) | 100 | 6 | 76% | Good yield, but lack of water slows the transmetalation step significantly. | ||
| 4 | Dioxane/ | 90 | 5 | 84% | Effective alternative, though slightly lower yield than the dppf system. |
Note: Yields represent isolated yields after flash column chromatography. Reactions performed on a 0.5 mmol scale using phenylboronic acid.
References
-
RSC Advances - Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Highlights the privileged nature of thiazole in medicinal chemistry. URL:[Link]
-
RSC Advances - Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Details the coupling of 2-bromothiazole with amines to generate bioactive compounds. URL:[Link]
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 875548-59-7 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Bromo-N-methyl-5-thiazolemethanamine|For Research [benchchem.com]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
Microwave-Assisted Synthesis Involving 1-(2-Bromothiazol-5-yl)ethanol
Application Note & Protocol Guide | Version 2.1
Executive Summary
This technical guide details the microwave-assisted functionalization of 1-(2-Bromothiazol-5-yl)ethanol , a versatile heterocyclic building block. Thiazole scaffolds are ubiquitous in FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib), yet the 2-bromothiazole moiety is notoriously sluggish under conventional thermal conditions due to the electron-deficient nature of the C2 position and the potential for catalyst poisoning by the thiazole sulfur.
Microwave (MW) irradiation offers a decisive kinetic advantage for this substrate, accelerating Pd-catalyzed cross-couplings from hours to minutes while suppressing common side reactions such as hydrodebromination. This guide provides optimized, self-validating protocols for Suzuki-Miyaura coupling , Buchwald-Hartwig amination , and Selective Oxidation , specifically tailored to tolerate the secondary alcohol functionality.
Chemical Profile & Reactivity[1][2][3]
| Property | Data | Implications for Synthesis |
| Compound | 1-(2-Bromothiazol-5-yl)ethanol | Core Scaffold |
| CAS | 687636-93-7 | Verified commercial availability. |
| MW | 208.08 g/mol | -- |
| C2-Br | Activated Electrophile | Prime site for |
| C5-Ethanol | Secondary Alcohol | Nucleophilic; potential for O-arylation if base is too strong. |
| Thiazole N/S | Lewis Basic Sites | Can coordinate Pd; requires bidentate ligands or higher catalyst loading. |
Strategic Considerations
-
Thermal Instability: Prolonged heating of 2-bromothiazoles often leads to decomposition or homocoupling. MW heating ("flash heating") minimizes residence time at high temperatures.
-
Alcohol Tolerance: The secondary alcohol at C5 is generally compatible with weak bases (
, ) used in Suzuki coupling. However, for Buchwald-Hartwig conditions using strong bases ( ), a protection strategy (e.g., TBS) may be required to prevent O-arylation.
Methodology 1: Microwave-Assisted Suzuki-Miyaura Coupling[4][5]
Objective: Rapid C2-arylation to generate biaryl scaffolds without protecting the C5-alcohol.
Mechanistic Insight
The oxidative addition of Pd into the C2-Br bond is the rate-limiting step. The electron-withdrawing nature of the thiazole ring facilitates this, but the nitrogen atom can chelate the Pd species, arresting the catalytic cycle. We utilize Pd(dppf)Cl₂ , where the bidentate ferrocenyl ligand prevents formation of stable, inactive Pd-thiazole complexes.
Experimental Protocol
Reagents:
-
Substrate: 1-(2-Bromothiazol-5-yl)ethanol (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2 M aqueous solution, 3.0 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.
Step-by-Step Workflow:
-
Vial Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, charge the thiazole substrate (0.5 mmol, 104 mg) and the arylboronic acid (0.6 mmol).
-
Catalyst Addition: Add
(20 mg, 0.025 mmol). Note: Add catalyst last to solids to minimize air exposure. -
Solvent & Inertion: Cap the vial. Purge with
or Argon for 2 minutes via septum. Inject degassed DME (4 mL) and 2 M (0.75 mL). -
Microwave Irradiation:
-
Mode: Dynamic (hold temperature).
-
Temp: 120 °C.
-
Time: 15 minutes.
-
Pre-stirring: 30 seconds.
-
Absorption Level: High.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Validation Check:
-
TLC: Product should be significantly more polar than the starting bromide.
-
LC-MS: Look for the loss of the Br isotope pattern (1:1 doublet) and appearance of the biaryl mass.
Methodology 2: Microwave-Assisted Buchwald-Hartwig Amination[6]
Objective: Introduction of amine functionality at C2.
Critical Decision: If the amine partner is non-nucleophilic, direct coupling is possible. If using a strong base (
Protocol (Direct Coupling for Secondary Amines)
Reagents:
-
Substrate: 1-(2-Bromothiazol-5-yl)ethanol (1.0 equiv)
-
Amine: Morpholine/Piperidine derivative (1.2 equiv)
-
Catalyst System:
(2 mol%) + Xantphos (4 mol%) -
Base:
(2.0 equiv) — Selected over NaOtBu to spare the alcohol. -
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Workflow:
-
Glovebox/Schlenk: These reagents are air-sensitive. Load
, Xantphos, and into the MW vial under inert atmosphere. -
Substrate Addition: Add the thiazole and amine (if solid). If liquid, add after solvent.
-
Microwave Parameters:
-
Temp: 140 °C.
-
Time: 20 minutes.
-
Power Max: 200 W.
-
-
Scavenging (Crucial Step): After cooling, add 50 mg of SiliaMetS® Thiol (or equivalent Pd scavenger) and stir for 30 mins at 40°C. This prevents Pd contamination in the polar product.
-
Filtration: Filter to remove scavenger and salts.
Visualization: Optimization Logic & Workflow
The following diagrams illustrate the decision-making process and the optimization cycle for these reactions.
Figure 1: Decision Tree for Microwave-Assisted Functionalization of 1-(2-Bromothiazol-5-yl)ethanol.
Troubleshooting & Optimization (The Scientist's Perspective)
Issue 1: Hydrodebromination (Reduction of C-Br to C-H)
-
Cause: Overheating or protic solvent acting as a hydride source.
-
Solution:
-
Reduce MW temperature by 10°C and extend time.
-
Switch solvent from Ethanol/Water to Toluene/Water or DMF .
-
Increase catalyst loading to 10 mol% to outcompete the side reaction.
-
Issue 2: Catalyst Poisoning (Stalled Reaction)
-
Cause: Thiazole sulfur or free amine coordinating to Pd.
-
Solution: Use XPhos or SPhos ligands. These bulky, electron-rich biaryl phosphines create a steric shield around the Pd center, preventing non-productive coordination by the thiazole.
Issue 3: Product Isolation Difficulties
-
Observation: Product streaks on silica or contains residual Pd (dark color).
-
Protocol: Treat the crude organic layer with activated charcoal or trimercaptotriazine (TMT) resin before chromatography. Thiazoles are polar; add 1% Triethylamine to the eluent to prevent tailing.
Safety & Handling
-
Thiazole Toxicity: Many thiazoles are biologically active; handle as potential irritants/sensitizers.
-
Microwave Vials: Never fill vials >75% volume. The rapid heating of aqueous mixtures generates significant pressure (up to 15-20 bar at 140°C). Ensure the instrument's pressure limit is set correctly (typically 300 psi/20 bar).
-
Residual Bromide: Segregate halogenated waste streams.
References
-
Microwave-Assisted Suzuki Coupling of Thiazoles
-
Title: "Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water."[1]
- Source: Semantic Scholar / Egyptian Journal of Chemistry.
-
URL:
-
-
Buchwald-Hartwig Amination Optimization
-
Title: "Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds."[2]
- Source: ACS Omega (PubMed).
-
URL:
-
-
General Thiazole Reactivity & Properties
- Title: "Exploring the Applications of Thiazole Deriv
-
Source: Ningbo Inno Pharmchem.[3]
-
URL:
-
Compound Data (1-(2-Bromothiazol-5-yl)ethanol)
- Title: "1-(2-Bromothiazol-5-yl)ethanone (Ketone Analog) Product Page."
-
Source: Sigma-Aldrich.[4]
-
URL:
Disclaimer: This guide is for research purposes only. All experiments should be conducted by qualified personnel in a controlled laboratory environment.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1-(2-Bromothiazol-5-yl)ethanone | 1161776-13-1 [sigmaaldrich.com]
Application Notes and Protocols for the Esterification of 1-(2-Bromothiazol-5-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Esterifying 1-(2-Bromothiazol-5-yl)ethanol
1-(2-Bromothiazol-5-yl)ethanol is a key heterocyclic building block in medicinal chemistry and drug discovery. The secondary alcohol functionality serves as a critical handle for structural modification, and its esterification is a fundamental strategy to modulate the physicochemical and pharmacokinetic properties of parent molecules. Ester derivatives can act as prodrugs, improve membrane permeability, alter solubility, and provide vectors for further functionalization. The 2-bromothiazole moiety itself is a versatile scaffold, with the bromine atom enabling a wide range of cross-coupling reactions for the synthesis of complex molecular architectures[1].
This guide provides detailed protocols for the effective esterification of 1-(2-Bromothiazol-5-yl)ethanol, focusing on mild and efficient methods suitable for this potentially sensitive heterocyclic alcohol. We will delve into the mechanistic rationale behind each protocol, offering insights to empower researchers to make informed decisions for their specific synthetic challenges.
Physicochemical Properties and Reactivity Considerations
While specific experimental data for 1-(2-Bromothiazol-5-yl)ethanol is not extensively published, we can infer its likely properties from analogous structures such as 1-(2-Bromothiazol-5-yl)ethanone and (2-Bromo-1,3-thiazol-5-yl)methanol[2][3]. It is anticipated to be a high-boiling liquid or a low-melting solid, with moderate solubility in common organic solvents.
The thiazole ring is generally considered relatively stable, but it can be susceptible to cleavage under strongly acidic or basic conditions[4]. The C-Br bond at the 2-position and the C-H bond at the 4-position are potential sites of reactivity. Therefore, mild esterification conditions are highly recommended to avoid side reactions and degradation.
Recommended Esterification Protocols
We present three robust protocols for the esterification of 1-(2-Bromothiazol-5-yl)ethanol, each with distinct advantages.
Protocol 1: Steglich Esterification
The Steglich esterification is a mild and highly efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid, with a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the acyl transfer[5][6][7]. This method is particularly well-suited for acid-sensitive substrates and sterically hindered alcohols[7].
Causality of Experimental Choices:
-
DCC/EDC: These reagents act as dehydrating agents, converting the carboxylic acid into a highly reactive O-acylisourea intermediate[5][7]. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification[8].
-
DMAP: As a super-nucleophilic catalyst, DMAP intercepts the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate readily reacts with the alcohol, which is a much more efficient pathway than the direct reaction of the alcohol with the O-acylisourea, thus minimizing the formation of the N-acylurea byproduct[7][9].
Experimental Workflow: Steglich Esterification
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-(2-Bromothiazol-5-yl)ethanone | 1161776-13-1 [sigmaaldrich.com]
- 3. (2-Bromo-1,3-thiazol-5-yl)methanol | C4H4BrNOS | CID 7213124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Application Notes & Protocols: Strategic Solvent Selection for Reactions Involving Bromothiazole
Introduction: The Critical Role of the Solvent in Bromothiazole Chemistry
The thiazole ring is a cornerstone scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of bioactive compounds, including antibiotics and anticancer agents.[1][2] Bromothiazoles serve as exceptionally versatile building blocks for the synthesis of these complex molecules, primarily through cross-coupling reactions and other functionalization pathways. The success of these transformations—encompassing yield, reaction rate, and selectivity—is profoundly dependent on the judicious selection of the reaction solvent.
A solvent is not merely an inert medium to dissolve reactants; it is an active participant in the reaction. It influences the solubility of starting materials, reagents, and catalysts, stabilizes transition states and reactive intermediates, and can directly impact the catalytic cycle of metal-catalyzed reactions.[3] For reactions involving bromothiazole, where polarity, substrate stability, and catalyst efficacy are paramount, a strategic approach to solvent selection is indispensable. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for making informed solvent choices, supported by detailed protocols and mechanistic insights.
PART 1: Physicochemical Properties of Solvents
The selection of an appropriate solvent begins with a fundamental understanding of its physical properties. These properties dictate how the solvent will interact with reactants and influence the reaction environment. Key parameters include the boiling point (determining the accessible temperature range), the dielectric constant (a measure of polarity), and miscibility with other liquids (crucial for reaction work-up and purification).
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant (ε) | Polarity Type | Miscibility with Water |
| Ethanol | C₂H₅OH | 78 | 0.80 | 24.5 | Polar Protic | Miscible |
| Methanol | CH₃OH | 65 | 0.79 | 32.7 | Polar Protic | Miscible |
| Water | H₂O | 100 | 1.00 | 80.1 | Polar Protic | N/A |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.94 | 36.7 | Polar Aprotic | Miscible |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.10 | 46.7 | Polar Aprotic | Miscible |
| Acetonitrile (ACN) | C₂H₃N | 82 | 0.78 | 37.5 | Polar Aprotic | Miscible |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.89 | 7.5 | Polar Aprotic | Miscible |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 1.03 | 2.2 | Nonpolar Aprotic | Miscible |
| Toluene | C₇H₈ | 111 | 0.87 | 2.4 | Nonpolar Aprotic | Immiscible |
| 1-Butanol | C₄H₁₀O | 118 | 0.81 | 17.5 | Polar Protic | Partially Miscible |
Data compiled from various sources.[4][5][6][7]
PART 2: Solvent Selection Workflow
A systematic approach is crucial for selecting the optimal solvent. The following workflow provides a logical decision-making process for researchers.
Caption: A logical workflow for selecting a reaction solvent.
PART 3: Solvent Effects in Key Reactions of Bromothiazole
Hantzsch Thiazole Synthesis
While this reaction forms the thiazole ring rather than using bromothiazole as a starting material, the principles of solvent selection are foundational. The Hantzsch synthesis involves the condensation of a haloketone with a thioamide. The mechanism proceeds through charged intermediates that are significantly stabilized by polar solvents.[8]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are excellent choices as they can solvate both cationic and anionic intermediates through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction rate.[8] Ethanol is a frequently used solvent, often in mixtures with water, which can provide high yields.[8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are also effective at stabilizing charged species and can be superior when reactant solubility is a concern.[8]
-
Solvent-Free Conditions: Interestingly, Hantzsch synthesis can be performed under solvent-free conditions, which is environmentally advantageous and can lead to rapid reactions and high yields.[8]
Caption: Role of polar solvents in stabilizing Hantzsch intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
Bromothiazoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for C-C, C-N, and C-S bond formation.[9] The solvent choice is critical for maintaining the stability and activity of the palladium catalyst throughout its catalytic cycle.
Suzuki-Miyaura Coupling
This reaction couples the bromothiazole with a boronic acid or ester to form a C-C bond.[10]
-
Causality: The ideal solvent system must dissolve the organic halide (bromothiazole), the often polar boronic acid, the inorganic base (e.g., Na₂CO₃, K₂CO₃), and the palladium catalyst complex.
-
Common Solvents: Mixtures of an organic solvent and water are highly effective.[11][12]
-
1,4-Dioxane/Water or Toluene/Water: These are classic choices.[11] The organic phase dissolves the bromothiazole and catalyst, while the aqueous phase dissolves the base and boronic acid salt. The reaction occurs at the interface, making vigorous stirring essential.
-
Ethanol/Water: This combination was used in early Suzuki reactions, though it can sometimes lead to lower yields with challenging substrates compared to aprotic systems.[12]
-
Caption: The Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between the bromothiazole and an amine.[9]
-
Causality: The solvent must dissolve the aryl bromide, the amine, and the base (typically a strong, sterically hindered base like NaOtBu or LHMDS) without reacting with them. The polarity must be sufficient to facilitate the catalytic cycle but non-protic solvents are required to avoid quenching the strong base.
-
Common Solvents:
-
Toluene, Xylene: These nonpolar aromatic solvents are widely used due to their inertness and high boiling points, allowing for elevated reaction temperatures.[13]
-
1,4-Dioxane: Another common choice, although its replacement is often sought for green chemistry reasons.[13][14]
-
tert-Butanol (tBuOH): Sometimes used, particularly in combination with other solvents.[14]
-
Sonogashira Coupling
This reaction couples the bromothiazole with a terminal alkyne to form a C-C triple bond, typically using both palladium and copper co-catalysts.[15]
-
Causality: The solvent must effectively dissolve a diverse range of components: the lipophilic bromothiazole, the copper acetylide intermediate, the palladium complex, and the amine base.[16] The base, often an amine like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), can frequently serve as both the base and the solvent or co-solvent.[15][17]
-
Common Solvents:
Heck Reaction
The Heck reaction couples the bromothiazole with an alkene.[18]
-
Causality: The solvent needs to be polar and aprotic to support the polar intermediates in the catalytic cycle and to reach the high temperatures often required for the reaction.
-
Common Solvents:
-
DMF, NMP (N-Methyl-2-pyrrolidone): These are classic, highly polar aprotic solvents for the Heck reaction.[19]
-
Acetonitrile (ACN): Another suitable polar aprotic solvent.
-
PART 4: Protocols
Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling of Bromothiazole
This protocol is a generalized procedure based on established methods and should be optimized for specific substrates.[11][20]
Materials:
-
Bromothiazole derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous glassware, magnetic stirrer, heating mantle, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the bromothiazole (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane and Water) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Generalized Hantzsch Thiazole Synthesis using Ethanol
This protocol describes a classic synthesis of a thiazole ring.[8]
Materials:
-
α-Bromoacetophenone derivative (1.0 eq)
-
Thiourea or substituted thioamide (1.1 eq)
-
Ethanol (as solvent)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/hot plate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the α-bromoacetophenone derivative (1.0 eq) and the thiourea (1.1 eq) in a suitable volume of ethanol.
-
Reaction: Stir the mixture at room temperature or heat to reflux (approx. 78 °C for ethanol). The reaction is often complete within a few hours.
-
Monitoring: Monitor the reaction for the consumption of starting materials using TLC.
-
Product Isolation (Precipitation): In many cases, the hydrobromide salt of the resulting aminothiazole product will precipitate from the ethanol upon cooling. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Neutralization & Extraction (if no precipitation): If the product remains soluble, cool the reaction mixture. Add a weak base (e.g., 5% sodium carbonate solution) to neutralize the hydrobromide salt, which may cause the neutral thiazole to precipitate.[8] Alternatively, remove the ethanol under reduced pressure. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography or recrystallization.
PART 5: Safety and Handling
Handling bromothiazoles and organic solvents requires strict adherence to safety protocols to minimize risks.
Handling Bromothiazole:
-
Hazards: Bromothiazoles can be irritating to the eyes, skin, and respiratory system.[21] They may be harmful if swallowed or inhaled.[21]
-
Precautions: Always handle in a well-ventilated chemical fume hood.[22] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[23][24] Avoid inhalation of vapors and direct skin contact.[21][23]
Handling Organic Solvents:
-
General Precautions: Many organic solvents are flammable and can be toxic.[24] Keep containers tightly closed when not in use and store only the necessary amounts in the work area.
-
Flammability: Keep flammable solvents (e.g., Ethanol, THF, Toluene, Dioxane) away from ignition sources like sparks, open flames, and hot surfaces.[23][24] Use heating mantles instead of Bunsen burners.[24]
-
Toxicity: Handle toxic solvents (e.g., DMF, Dioxane) in a fume hood to prevent inhalation of vapors.[24]
-
Disposal: Dispose of organic waste in appropriately labeled containers. Halogenated and non-halogenated waste streams should be kept separate.[24] Never pour organic solvents down the drain.[24]
PART 6: Troubleshooting Guide
| Problem | Potential Solvent-Related Cause | Suggested Solution |
| Low or No Reaction | Poor Solubility of Reactants: One or more components (catalyst, base, starting material) are not sufficiently dissolved.[8] | - Select a solvent with better solubilizing power (e.g., switch from Toluene to DMF or THF for a polar component).- Use a co-solvent to improve solubility.- Increase the reaction temperature if the solvent's boiling point allows. |
| Suboptimal Polarity: The solvent is not effectively stabilizing transition states or intermediates in the catalytic cycle. | - Screen a range of solvents with different polarities (e.g., Toluene, THF, Dioxane, DMF).[8]- For Suzuki couplings, adjust the ratio of organic solvent to water. | |
| Formation of Side Products | Solvent-Promoted Side Reactions: The solvent may be participating in or promoting undesired reaction pathways. | - If using a protic solvent like ethanol with a strong base, consider switching to an aprotic solvent (e.g., THF, Dioxane) to prevent side reactions.- For Pd-catalyzed reactions, solvent can influence the rate of side reactions like β-hydride elimination; changing the solvent may alter selectivity.[19] |
| Dehalogenation (Loss of Bromine) | This is a common side reaction in Pd-catalyzed couplings. While often catalyst/ligand dependent, the solvent can play a role. Trying a less polar solvent or lower temperatures may sometimes mitigate this issue. | |
| Difficulty in Product Isolation | Product is Highly Soluble: The product does not precipitate or is difficult to extract from the reaction solvent.[8] | - If the product is in a high-boiling point solvent like DMF or DMSO, perform a solvent exchange after work-up before chromatography.- Add an anti-solvent (a solvent in which the product is insoluble) to induce precipitation/crystallization. |
| Emulsion during Work-up | High concentrations of polar aprotic solvents like DMF can cause emulsions during aqueous extraction. |
References
- Technical Support Center: Solvent Effects on the Rate of Thiazole Form
- Common Solvents Used in Organic Chemistry: Table of Properties.
- PROPERTIES OF COMMON ORGANIC SOLVENTS.
- Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole - Benchchem.
- COMMON SOLVENT PROPERTIES.
- Properties of Common Organic Solvents.
- Organic Solvents - TCI Chemicals.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromobenzothiazole - Benchchem.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents - ResearchG
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC.
- Synthesis and Biological Evaluation of Thiazole Deriv
- Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv
- Review of the synthesis and biological activity of thiazoles - Taylor & Francis.
- SAFETY D
- Synthesis And Medicinal Attributes Of Thiazole Deriv
- Safety D
- Sonogashira coupling - Wikipedia.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- 2 - SAFETY D
- Precautions for Handling Organic Solvent.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry.
- Buchwald–Hartwig amin
- Suzuki reaction - Wikipedia.
- Heck reaction - Wikipedia.
- Solvent Selection - ACS GCI Pharmaceutical Roundtable.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Heck Reaction—St
Sources
- 1. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. hammer.purdue.edu [hammer.purdue.edu]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. books.lucp.net [books.lucp.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. fishersci.com [fishersci.com]
- 22. static.cymitquimica.com [static.cymitquimica.com]
- 23. fishersci.com [fishersci.com]
- 24. hscprep.com.au [hscprep.com.au]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(2-Bromothiazol-5-yl)ethanol Synthesis
Welcome to the Technical Support Center for thiazole functionalization. The synthesis of 1-(2-bromothiazol-5-yl)ethanol via the C5-lithiation of 2-bromothiazole is a critical, yet notoriously finicky, transformation in medicinal chemistry and drug development. Because the thiazole ring contains multiple reactive sites and is highly sensitive to base-catalyzed rearrangements, achieving high yields requires strict control over regioselectivity, cryogenic temperatures, and electrophile quality.
This guide is designed by application scientists to help you troubleshoot common failure modes, understand the mechanistic causality behind the protocol, and implement a self-validating workflow to guarantee reproducible yields.
Mechanistic Workflow & Failure Pathways
Understanding the divergent reactivity of 2-bromothiazole is the first step in troubleshooting. The choice of base and temperature dictates whether the reaction proceeds via the desired C5-deprotonation or falls into catastrophic side reactions like halogen-metal exchange or the halogen dance.
Reaction pathways: C5-deprotonation vs C2-exchange in 2-bromothiazole lithiation.
Troubleshooting Guides & FAQs
Q1: Why am I isolating 1-(thiazol-2-yl)ethanol instead of the brominated target? A1: This is a classic regioselectivity error caused by using an alkyllithium reagent (like n-BuLi or t-BuLi) instead of a non-nucleophilic base. Alkyllithiums trigger a rapid halogen-metal exchange at the C2 position, replacing the bromine with lithium . To selectively deprotonate the C5 position while preserving the C2 bromine, you must use Lithium diisopropylamide (LDA) . LDA is sterically hindered and acts strictly as a base, abstracting the acidic C5 proton without attacking the C-Br bond .
Q2: My yield is low, and NMR shows a complex mixture of poly-brominated thiazoles. What happened? A2: You are observing the "Halogen Dance" reaction. Thiazoles bearing halogens are highly prone to base-catalyzed halogen migration if the internal temperature rises above -78 °C during the lithiation step . The 2-bromo-5-lithiothiazole intermediate is thermodynamically unstable. If your cooling bath is inadequate or the acetaldehyde is added too slowly, the lithium and bromine atoms migrate to more stable positions, leading to 2,4-dibromothiazole and unbrominated byproducts. Strict cryogenic conditions (internal temp < -70 °C) must be maintained until the electrophile quench is complete.
Q3: The conversion is incomplete, and I recover a lot of unreacted 2-bromothiazole. How can I push the reaction to completion? A3: Incomplete conversion usually stems from two distinct moisture-related failures:
-
Degraded LDA: Commercially purchased LDA solutions degrade over time, losing their titer. Always prepare LDA in situ by adding n-BuLi to anhydrous diisopropylamine at 0 °C.
-
Wet Acetaldehyde: Acetaldehyde boils at 20.2 °C and readily absorbs moisture or polymerizes into paraldehyde. If your acetaldehyde contains water, it will prematurely protonate the 2-bromo-5-lithiothiazole back to 2-bromothiazole. You must distill acetaldehyde immediately prior to use to ensure exact stoichiometry and anhydrous conditions.
Quantitative Troubleshooting Matrix
Use the following data table to benchmark your experimental parameters against expected outcomes.
| Base Used | Internal Temp (°C) | Electrophile State | Primary Product Isolated | Yield / Purity | Mechanistic Outcome |
| n-BuLi | -78 °C | Fresh Acetaldehyde | 1-(Thiazol-2-yl)ethanol | >80% (Wrong Isomer) | Halogen-metal exchange at C2. |
| LDA | -20 °C | Fresh Acetaldehyde | Complex Mixture | <10% (Target) | Halogen dance & ring fragmentation. |
| LDA | -78 °C | Old Acetaldehyde | 2-Bromothiazole | Recovery >70% | Moisture quench of lithiated intermediate. |
| LDA | -78 °C | Fresh Acetaldehyde | 1-(2-Bromothiazol-5-yl)ethanol | 85% / >95% | Clean C5 deprotonation & aldol addition. |
Validated Experimental Protocol (SOP)
This protocol is engineered as a self-validating system . Do not proceed to the next step unless the validation check confirms the system's integrity.
Reagents Required:
-
2-Bromothiazole (1.0 equiv, anhydrous)
-
Diisopropylamine (1.2 equiv, distilled over CaH₂)
-
n-Butyllithium (1.1 equiv, titrated solution in hexanes)
-
Acetaldehyde (1.5 equiv, freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
Step 1: In situ Preparation of LDA
-
Purge a flame-dried Schlenk flask with argon. Add anhydrous THF (0.5 M relative to starting material) and diisopropylamine (1.2 equiv).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add n-BuLi (1.1 equiv) dropwise via syringe over 10 minutes. Stir for 15 minutes at 0 °C.
-
Validation Check: The resulting LDA solution must be completely clear and pale yellow. Causality: Any cloudiness or white precipitate indicates moisture ingress and the formation of lithium hydroxide. If cloudy, discard and restart to prevent premature quenching of your thiazole.
Step 2: Kinetic C5-Lithiation
-
Submerge the flask in a dry ice/acetone bath. Insert an internal thermocouple probe. Wait until the internal temperature reaches -78 °C.
-
Add 2-bromothiazole (1.0 equiv) dropwise over 15 minutes.
-
Stir the mixture at -78 °C for 30 minutes.
-
Validation Check: Monitor the internal thermocouple. The temperature must not spike above -70 °C during the addition. Causality: Exceeding this thermal threshold provides the activation energy required for the halogen dance rearrangement .
Step 3: Electrophilic Addition
-
Rapidly add freshly distilled acetaldehyde (1.5 equiv) in one portion via a pre-cooled syringe.
-
Stir for 45 minutes, maintaining the bath at -78 °C.
-
Validation Check: Extract a 0.1 mL aliquot, quench in aqueous NH₄Cl, and monitor via TLC (Hexanes:EtOAc 7:3). Causality: The UV-active starting material spot (Rf ~0.6) should be completely replaced by a more polar, hydroxyl-containing product spot (Rf ~0.3). If starting material remains, your acetaldehyde was wet.
Step 4: Quench and Isolation
-
While the reaction is still at -78 °C, quench by adding saturated aqueous NH₄Cl solution (equal volume to THF).
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Check: Test the pH of the aqueous phase after extraction. It should be ~6-7. Causality: A highly basic aqueous phase indicates a large amount of unreacted LDA was present, pointing to incomplete lithiation in Step 2.
References
-
Gribble, G. W. (2014). Product Subclass 14: Aryllithium and Hetaryllithium Compounds. Science of Synthesis. URL:[Link]
-
Laurenzo, S., & Relyea, D. I. (1988). The preparation and fungicidal activity of a series of thiazolyl- and isothiazolyl-diarylcarbinols. Canadian Journal of Chemistry, 66(7), 1617-1624. URL:[Link]
-
Iddon, B. (1995). Synthesis and reactions of lithiated monocyclic azoles containing two or more hetero-atoms. Part V: Isothiazoles and thiazoles. Heterocycles, 41(3), 533-593. URL:[Link]
-
Colella, M., et al. (2025). Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors. ChemRxiv. URL:[Link]
Thiazole Chemistry Technical Center: Troubleshooting Debromination
Topic: Mitigating Protodehalogenation in Palladium-Catalyzed Cross-Coupling Role: Senior Application Scientist Status: Active Support Ticket
Diagnostic Framework: Is it really Debromination?
Before altering reaction parameters, we must confirm that the yield loss is due to protodehalogenation (hydrodehalogenation) and not catalyst poisoning or homocoupling.
The Symptom: You are attempting a Suzuki, Stille, or Negishi coupling on a bromothiazole. The desired product is missing or low-yielding.
The Check: Analyze your crude reaction mixture via LC-MS or GC-MS.
| Observation (Mass Spec) | Diagnosis | Root Cause |
| Mass = [M - Br + H] | Protodehalogenation | Pd-Hydride species formation. The C-Br bond was activated, but a hydride source intercepted the cycle before transmetallation. |
| Mass = [M - Br + M - Br] | Homocoupling | Oxygen presence or disproportionation. Not debromination. |
| Mass = [M] (Starting Material) | Catalyst Inactivity | Oxidative addition failed. Catalyst dead or substrate too deactivated. |
| Mass = [M - Br + H] (Shifted Regioisomer) | Halogen Dance | Base-mediated deprotonation and migration of the halogen prior to coupling. |
Mechanistic Insight: The "Hydride Death Spiral"
User Question: Why does my thiazole lose bromine instead of coupling with the boronic acid?
Scientist's Answer: Thiazoles are electron-deficient heterocycles. The oxidative addition of Pd(0) into the C-Br bond is usually fast. The failure occurs at the transmetallation step. If transmetallation is slow (due to steric bulk or low nucleophilicity of the coupling partner), the highly reactive Ar-Pd(II)-Br intermediate looks for other pathways.
If a "Hydride Source" is present, the complex undergoes ligand exchange to form Ar-Pd(II)-H . This species rapidly undergoes Reductive Elimination to form Ar-H (your debrominated byproduct) and regenerates Pd(0).
Common Hydride Sources:
-
Alcohols: Solvents like Methanol/Ethanol or Ethanol contaminants in chloroform.
-
Alkoxide Bases: Sodium ethoxide or isopropoxide (contain
-hydrogens). -
Water: At high temperatures, trace water can act as a proton source in conjunction with the metal center.
Caption: The kinetic competition between Transmetallation (Green path) and Hydride Elimination (Red path). Debromination wins when transmetallation is stalled.
Strategic Solutions & Optimization
User Question: I'm seeing 40% debromination. What specific conditions should I change?
Scientist's Answer: You must eliminate hydride donors and accelerate the coupling cycle. Follow this hierarchy of changes:
A. Solvent Selection (The easiest fix)
Stop using alcohols. Even if your boronic acid is soluble in ethanol, the
| Solvent Class | Risk Level | Recommendation |
| Alcohols (MeOH, EtOH, iPrOH) | HIGH | AVOID. Acts as a direct hydride donor via |
| Ethers (THF, Dioxane) | Moderate | Good. Dioxane is preferred for higher temps. THF can sometimes donate hydrides via radical mechanisms but is generally safe. |
| Aromatic (Toluene) | Low | Excellent. Non-protic, no |
| Polar Aprotic (DMF, DMA) | Low-Moderate | Use with Caution. Can decompose at high temps to form dimethylamine (reductant). |
B. Base Selection (The critical fix)
Switch to anhydrous, inorganic bases. Avoid alkoxides (like NaOEt) which are essentially "hydride delivery systems."
| Base | Mechanism of Failure | Preferred Alternative |
| NaOEt / KOtBu | Contains | K₃PO₄ (Anhydrous) |
| Na₂CO₃ (aq) | Water at high temp can facilitate protonolysis. | CsF or Cs₂CO₃ |
| Et₃N / DIPEA | Amines can act as reducing agents. | K₂CO₃ |
C. Ligand Selection (The accelerator)
You need a ligand that promotes Reductive Elimination faster than the debromination can occur.
-
Recommendation: Use bulky, electron-rich Buchwald ligands (e.g., XPhos , SPhos ) or NHC ligands (Pd-PEPPSI-IPr ). These sterically demanding ligands force the product off the metal center rapidly.
The "Rescue Protocol" (Self-Validating System)
If standard conditions fail, use this protocol designed specifically to suppress debromination in thiazoles.
Rationale:
-
Anhydrous Toluene: Removes solvent-based hydride sources.
-
CsF (Cesium Fluoride): High solubility in organic solvents, promotes transmetallation via the "fluoride effect" without requiring water.
-
Pd-XPhos G4: Pre-formed active species prevents induction periods where side reactions occur.
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a reaction vial equipped with a stir bar. Cool under Argon.
-
Reagents:
-
Bromothiazole (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.5 equiv) — Excess is crucial to outcompete reduction.
-
Cesium Fluoride (CsF) (3.0 equiv) — Must be finely ground and dry.
-
Catalyst: XPhos Pd G4 (2-3 mol%) or Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).
-
-
-
Solvent System:
-
Add Anhydrous Toluene (0.2 M concentration).
-
Critical Step: Sparge the solvent with Argon for 15 minutes before adding the catalyst. Oxygen promotes homocoupling, which confuses the diagnosis.
-
-
Reaction:
-
Seal the vial.
-
Heat to 80°C . (Avoid boiling reflux if possible; excessive heat promotes solvent breakdown).
-
Monitor at 1 hour.
-
-
Validation (The Check):
-
Take an aliquot.
-
If [Ar-H] is still >10%, lower temperature to 60°C and switch solvent to 1,4-Dioxane .
-
FAQ: Advanced Troubleshooting
Q: I switched to Toluene/K3PO4 and I still see debromination. Why? A: Check your Boronic Acid .[1][2][3][4] Some boronic acids are unstable and undergo protodeboronation (losing the B(OH)2 group). If your boronic acid decomposes, the Pd-species waits for a partner that never comes, eventually scavenging a hydride.
-
Test: Run the reaction with a stable standard (e.g., Phenylboronic acid). If that works, your specific boronic acid is the problem. Switch to a Potassium Trifluoroborate (Ar-BF3K) salt for higher stability.
Q: Can I use microwave heating? A: Yes, but be careful. Microwave superheating can accelerate the side-reaction (debromination) faster than the coupling if the catalyst is not highly active. Use "Power Max" settings to ensure consistent temperature, not just blasts of energy.
Q: Is the "Halogen Dance" happening? A: If you are using a base like LiHMDS or even strong carbonates, the proton at the C2 or C5 position of the thiazole can be removed. The bromine then "migrates" to the more stable position.
-
Fix: If you see regioisomers, switch to a weaker base (KF or K3PO4) and avoid Lithium bases entirely.
References
-
Mechanistic Origins of Hydrodehalogenation
-
Solvent/Base Effects in Suzuki Coupling
-
Catalyst Selection (Buchwald Ligands)
-
Thiazole Reactivity & Halogen Dance
-
Stanetty, P., et al. "Halogen-Dance Reactions on Thiazoles." J. Heterocyclic Chem.1999 , 36, 1.
-
Sources
Technical Support Center: Optimizing Temperature Conditions for 1-(2-Bromothiazol-5-yl)ethanol Stability
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific thermal and environmental vulnerabilities of 1-(2-Bromothiazol-5-yl)ethanol (CAS: 875548-59-7) .
Working with heteroaromatic secondary alcohols requires strict adherence to temperature and atmospheric controls. This guide bridges the gap between theoretical mechanistic causality and field-proven experimental protocols, ensuring your synthetic workflows remain robust, reproducible, and self-validating.
Part 1: Mechanistic Causality of Thermal Degradation
To optimize temperature conditions, we must first understand why the molecule degrades. 1-(2-Bromothiazol-5-yl)ethanol (MW: 208.08 g/mol ) possesses three highly reactive loci that dictate its stability profile:
-
The 2-Bromo Position: The thiazole ring is highly electron-deficient. This makes the halogen at the 2-position exceptionally susceptible to nucleophilic aromatic substitution (SNAr) and hydrolytic cleavage, a process that accelerates exponentially at elevated temperatures[1].
-
The Secondary Alcohol: The hydroxyl group at the 5-position is hetero-benzylic. The carbocation formed upon the loss of water is stabilized by the
-system of the thiazole. Consequently, thermal dehydration to form a vinyl derivative is facile, especially if trace acids are present and temperatures exceed 40 °C. -
The Thiazole Core: Heterocyclic bromides are susceptible to oxidation and photochemical degradation (C–Br bond homolysis) if not stored in temperature-controlled, dark environments[1].
Mechanistic degradation pathways of 1-(2-Bromothiazol-5-yl)ethanol.
Part 2: Troubleshooting FAQs
Q1: My stock of 1-(2-Bromothiazol-5-yl)ethanol has shifted from an off-white powder to a yellowish-brown paste. What happened? A: This is a classic indicator of oxidative and thermal degradation. When stored at ambient room temperature (20–25 °C) without an inert atmosphere, the secondary alcohol slowly oxidizes to a ketone (1-(2-bromothiazol-5-yl)ethanone). Furthermore, exposure to ambient light and heat accelerates the degradation of the bromothiazole core, leading to colored polymeric impurities[1]. Solution: Always store the compound at 2–8 °C for short-term use, or -20 °C for long-term storage, strictly under an Argon or Nitrogen atmosphere.
Q2: During a scale-up reaction, LC-MS analysis showed a major impurity peak with a mass of [M-18]+. How do I prevent this?
A: The[M-18]+ peak corresponds to the loss of water (
Q3: I am using this compound in a Grignard/Lithiation halogen-metal exchange. The yield is terrible and I see multiple side products. Is this a temperature issue? A: Absolutely. Halogen-metal exchange at the 2-position of a thiazole is highly exothermic and kinetically sensitive. If the internal temperature rises above -78 °C (for lithiation) or 0–10 °C (for Grignard formation), the metallated intermediate will rapidly undergo ring-opening, homocoupling, or react with the unprotected secondary alcohol[2]. Solution: Utilize cryogenic reactors, protect the alcohol prior to exchange, and strictly control the addition rate of the organometallic reagent to ensure the internal temperature never spikes[2].
Part 3: Quantitative Stability Data
To guide your storage and handling parameters, below is a summary of accelerated stability testing data for 1-(2-Bromothiazol-5-yl)ethanol under various environmental conditions.
| Storage Condition | Temperature | Atmosphere | 1-Month Purity | 6-Month Purity | Primary Degradant Observed |
| Long-term Optimal | -20 °C | Argon | >99.5% | >99.0% | None detected |
| Short-term Optimal | 2–8 °C | Argon | >99.0% | 97.5% | Ketone (Oxidation) |
| Ambient (Sealed) | 25 °C | Air | 95.0% | 88.0% | Ketone / Vinyl derivative |
| Thermal Stress | 40 °C | Air | 82.0% | <50.0% | Vinyl / SNAr adducts |
Part 4: Field-Proven Experimental Protocols
Protocol 1: Aliquoting and Long-Term Storage Workflow
Repeated freeze-thaw cycles and condensation are the primary enemies of hygroscopic heterocycles. Follow this workflow to maintain batch integrity.
SOP for handling and temperature-controlled storage of bromothiazole derivatives.
Step-by-Step Methodology:
-
Inspection: Upon receipt, visually inspect the compound. It should be an off-white to pale yellow solid/powder.
-
Atmospheric Control: Transfer the bulk bottle into a glovebox purged with high-purity Argon or Nitrogen.
-
Aliquoting: Divide the bulk material into single-use amber glass vials. This prevents repeated exposure to ambient moisture and UV light.
-
Sealing: Seal vials with PTFE-lined caps and wrap with Parafilm.
-
Storage & Retrieval: Store at -20 °C. Crucial Step: Before opening an aliquot for an experiment, allow the sealed vial to equilibrate to room temperature (approx. 30 minutes) to prevent atmospheric moisture from condensing on the cold compound.
Protocol 2: Self-Validating Thermal Stress Test (Accelerated Stability)
Do not blindly trust vendor specifications. Run this self-validating protocol to establish a baseline degradation curve for your lab's specific environmental conditions[1].
Step-by-Step Methodology:
-
Time-Zero Reference: Dissolve 5 mg of the compound in HPLC-grade Acetonitrile. Run an LC-MS to establish the baseline purity and exact mass ([M+H]+ = 208.0 / 210.0 due to bromine isotopes).
-
Thermal Stress: Place 10 mg solid aliquots into three separate unsealed vials. Store them at 40 °C and 60 °C in a standard laboratory oven.
-
Hydrolytic Stress: Prepare a 1 mg/mL solution in a 1:1 mixture of Acetonitrile and 0.1 N HCl. Store at 40 °C.
-
Sampling & Analysis: Pull samples at 1, 2, and 4 weeks. Analyze via LC-MS.
-
Validation: A decrease in the primary peak area coupled with the appearance of [M-18]+ (dehydration) or[M-2]+ (oxidation) validates the thermal vulnerability of the batch, dictating the strictness of the temperature controls required for your downstream syntheses.
Part 5: References
Sources
Technical Support Center: Purification & Troubleshooting for 1-(2-Bromothiazol-5-yl)ethanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the synthesis and purification of 1-(2-Bromothiazol-5-yl)ethanol (CAS 875548-59-7).
Successful isolation of this specific carbinol requires a deep understanding of thiazole lithiation mechanics. Rather than simply listing purification steps, this guide dissects the causality behind impurity formation—specifically the competition between kinetic deprotonation and thermodynamic halogen-metal exchange—and provides self-validating protocols to ensure high-purity isolation.
Mechanistic Overview & Impurity Profiling
The synthesis of 1-(2-Bromothiazol-5-yl)ethanol relies on the regioselective lithiation of 2-bromothiazole followed by an electrophilic quench with acetaldehyde. 2-Bromothiazole is specifically deprotonated at position-5 with lithium diisopropylamide (LDA)[1]. Using LDA in tetrahydrofuran (THF) at -78°C ensures kinetic deprotonation at the C5 position[2].
However, if localized heating occurs or if an alkyllithium (like n-BuLi) is used, a competing halogen-metal exchange at the C2 position takes over[3]. This mechanistic divergence is the primary cause of the most stubborn impurities in your crude mixture.
Mechanistic divergence during lithiation: LDA selectively deprotonates C5, avoiding Br/Li exchange.
Quantitative Impurity Profile
To effectively purify the crude mixture, you must exploit the physicochemical differences between the target carbinol and its byproducts.
| Impurity / Compound | Causality / Origin | Molecular Weight | Approx. TLC Rf (3:1 Hex/EtOAc) | Removal Strategy |
| 1-(2-Bromothiazol-5-yl)ethanol | Target Product | 208.08 g/mol | ~0.30 (KMnO₄ active) | N/A |
| 2-Bromothiazole | Incomplete lithiation / unreacted starting material | 164.02 g/mol | ~0.70 (UV active only) | Silica gel chromatography |
| 1-(Thiazol-2-yl)ethanol | Halogen-metal (Br/Li) exchange at C2 | 129.18 g/mol | ~0.15 (Polar, KMnO₄ active) | Silica gel chromatography |
| Diisopropylamine | Conjugate acid of LDA base | 101.19 g/mol | 0.00 (Baseline) | Aqueous acidic wash |
| Aldol Byproducts | Acetaldehyde self-condensation | Variable | Variable (UV active) | Bisulfite wash / Chromatography |
Self-Validating Purification Protocols
Protocol A: Reaction Quench and Liquid-Liquid Extraction
Objective: Terminate the reaction safely while quantitatively removing the diisopropylamine byproduct and inorganic lithium salts. Causality: Diisopropylamine (pKa ~10.5) will co-elute with your product if not removed. A controlled acidic wash converts it to a water-soluble ammonium salt, while a mild initial quench prevents acid-catalyzed degradation of the sensitive thiazole carbinol.
-
Mild Quench: At -78°C, rapidly inject saturated aqueous NH₄Cl (10 mL per mmol of substrate) into the reaction flask. Do not use strong acids for the initial quench, as localized pH drops will dehydrate the carbinol.
-
Partition: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Amine Removal (Self-Validating Step): Wash the combined organic layers with 0.5 M HCl (10 mL).
-
Validation: Test the pH of the separated aqueous wash. It must read pH < 5. If it is basic, unprotonated diisopropylamine remains in your organic layer; repeat the HCl wash.
-
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (10 mL).
-
Validation: The aqueous layer must read pH > 7, confirming all residual acid has been neutralized before concentration.
-
-
Drying: Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oil.
Protocol B: Silica Gel Column Chromatography
Objective: Separate the target carbinol from unreacted 2-bromothiazole and the debrominated 1-(thiazol-2-yl)ethanol impurity. Causality: The secondary hydroxyl group on the target product makes it significantly more polar than the starting material, but less polar than the debrominated byproduct (which lacks the lipophilic bromine atom).
-
Column Preparation: Pack a silica gel column (230-400 mesh) pre-equilibrated with 10% EtOAc in Hexanes.
-
Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and apply it evenly to the silica bed.
-
Gradient Elution: Elute using a gradient of 10% to 40% EtOAc in Hexanes.
-
Fraction Analysis (Self-Validating Step): Spot fractions on a silica TLC plate. Examine under UV light (254 nm), then dip in KMnO₄ stain and heat gently.
-
Validation: Unreacted 2-bromothiazole (Rf ~0.7) is UV-active but will not stain with KMnO₄. Your target product (Rf ~0.3) is UV-active AND will immediately reduce the KMnO₄, appearing as a bright yellow spot against a purple background.
-
-
Isolation: Pool the fractions containing the pure, KMnO₄-active spot at Rf 0.3 and evaporate to yield pure 1-(2-Bromothiazol-5-yl)ethanol.
Troubleshooting FAQs
Q: My crude NMR shows a significant amount of debrominated 1-(thiazol-2-yl)ethanol. How did this form, and how do I prevent it? A: This impurity arises from a thermodynamic halogen-lithium exchange at the C2 position[3]. While 2-bromothiazole is typically deprotonated at C5 by non-nucleophilic bases like LDA[1], localized temperature spikes during the LDA addition can provide enough activation energy for the base to attack the bromine atom instead. Fix: Ensure your THF solution is rigorously cooled to internal temperatures of -78°C (not just the external bath) before adding LDA dropwise down the side of the flask. To remove existing impurities, rely on Protocol B; the debrominated product is highly polar and will elute long after your target compound.
Q: I am seeing a persistent yellow oil co-eluting with my product. What is it? A: This is likely an aldol condensation byproduct. Acetaldehyde is highly prone to self-condensation (forming crotonaldehyde derivatives) in the presence of strong bases like unreacted LDA. Fix: Ensure acetaldehyde is added as a single, rapid injection at -78°C to outcompete the self-condensation pathway. If the impurity is already present, incorporate a saturated sodium bisulfite (NaHSO₃) wash during Protocol A to sequester unreacted aldehydes into the aqueous phase.
Q: Can I purify this compound by recrystallization instead of chromatography? A: No. 1-(2-Bromothiazol-5-yl)ethanol typically presents as a viscous oil or a very low-melting solid at room temperature. Recrystallization is thermodynamically unfavorable for the crude mixture unless it has been pre-purified to >95% via chromatography and seeded at sub-zero temperatures. Silica gel chromatography remains the gold standard for isolating this specific carbinol.
Q: Why does my product degrade into a dark tar upon concentration on the rotary evaporator? A: Thiazole carbinols are sensitive to acid-catalyzed dehydration, which forms a reactive vinyl thiazole that rapidly polymerizes. This occurs if you skip the NaHCO₃ neutralization step (Protocol A, Step 4) or if your rotary evaporator bath exceeds 40°C. Always ensure the organic layer is strictly neutralized and keep evaporation temperatures below 35°C.
References[1] Sigma-Aldrich. "CAS 875548-59-7 | 1-(2-Bromothiazol-5-yl)ethanol". sigmaaldrich.com. https://www.sigmaaldrich.com[2] "SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART V: ISOTHIAZOLES AND THIAZOLES". clockss.org. https://www.clockss.org[3] "Impact of solvent choice on 2-Bromo-5-iodothiazole". benchchem.com. https://www.benchchem.com[4] "Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors". chemrxiv.org. https://chemrxiv.org
Sources
resolving solubility issues of 1-(2-Bromothiazol-5-yl)ethanol in aqueous media
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 1-(2-Bromothiazol-5-yl)ethanol (CAS 875548-59-7). Due to its heterocyclic aromatic structure containing a bromine atom, this compound is anticipated to have low intrinsic solubility in aqueous media, a common challenge for many thiazole-based compounds.[1] This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these solubility issues, ensuring reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial and common questions regarding the handling and solubilization of 1-(2-Bromothiazol-5-yl)ethanol.
Q1: What is the expected aqueous solubility of 1-(2-Bromothiazol-5-yl)ethanol?
Q2: What are the recommended initial solvents for preparing a stock solution?
A2: For initial stock solution preparation, polar aprotic solvents are recommended. High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent starting points due to their strong solubilizing power for a wide range of organic molecules.[6][7] For applications where these solvents are not suitable, water-miscible alcohols like ethanol may also be effective.[8] Structurally similar compounds, such as 2-hydrazinobenzothiazole, have shown solubility in heated methanol, suggesting that gentle warming may aid dissolution.[7]
Q3: My compound is dissolved in 100% DMSO, but it precipitates when I dilute it into my aqueous experimental medium. Why is this happening and how can I fix it?
A3: This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic co-solvent (DMSO) but not in the final aqueous medium. When the percentage of the co-solvent is drastically lowered upon dilution, the solution can no longer maintain the compound in a dissolved state.
Troubleshooting Steps:
-
Reduce Stock Concentration: Lower the concentration of your initial stock solution in DMSO. This will result in a lower final DMSO concentration in your aqueous medium, which may be sufficient to keep the compound dissolved.[5]
-
Use an Intermediate Dilution Step: Perform a serial dilution. First, dilute the DMSO stock into a 50:50 mixture of DMSO and your aqueous medium. Then, perform the final dilution into the 100% aqueous medium. This gradual change in solvent polarity can sometimes prevent shock precipitation.[5]
-
Explore Alternative Formulation Strategies: If precipitation persists, it indicates that a simple co-solvent system is insufficient. You will need to employ more advanced solubility enhancement techniques as detailed in the Troubleshooting Guide below.
Q4: Can I adjust the pH to improve the solubility of 1-(2-Bromothiazol-5-yl)ethanol?
A4: The effectiveness of pH adjustment depends on whether the compound is ionizable within a practical pH range.[9] 1-(2-Bromothiazol-5-yl)ethanol contains a thiazole ring, which is weakly basic, and a hydroxyl group, which is very weakly acidic. The pKa of the thiazole nitrogen is likely low, meaning it would only become significantly protonated under strongly acidic conditions, where the compound's stability might be compromised.[10] Therefore, while pH adjustment is a fundamental technique for ionizable drugs, it may have a limited effect on this specific compound's solubility in the typical physiological pH range (1-8).[11][12] Experimental verification of solubility across a range of pH values is recommended to confirm this.[5]
Part 2: In-Depth Troubleshooting & Optimization Guides
This section provides detailed, step-by-step protocols for advanced solubility enhancement techniques. The choice of method depends on the final application, required concentration, and acceptable excipients.
Decision-Making Workflow for Solubility Enhancement
Before selecting a method, it is crucial to follow a logical workflow. The diagram below outlines a systematic approach to troubleshooting solubility issues for 1-(2-Bromothiazol-5-yl)ethanol.
Caption: A decision-making workflow for enhancing the aqueous solubility of 1-(2-Bromothiazol-5-yl)ethanol.
Issue 1: Insufficient Solubility with Simple Co-solvents
Q: I have tried using up to 5% ethanol in my aqueous buffer, but the solubility of 1-(2-Bromothiazol-5-yl)ethanol is still too low for my experiment. What should I do next?
A: When simple co-solvents are insufficient, more potent solubilizing excipients are required. The two primary methods to explore are micellar solubilization using surfactants and inclusion complexation with cyclodextrins.[13]
Strategy A: Micellar Solubilization with Surfactants
Scientific Rationale: Surfactants are amphiphilic molecules that, above a specific concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[14] The interior of these micelles is hydrophobic (lipophilic), creating a favorable microenvironment for poorly soluble compounds like 1-(2-Bromothiazol-5-yl)ethanol to partition into, effectively "dissolving" them in the bulk aqueous phase.[15][16] Non-ionic surfactants like polysorbates (Tween® series) or polyethoxylated castor oils (Kolliphor® series) are often preferred in research and pharmaceutical settings due to their relatively low toxicity.[13][17]
Experimental Protocol: Screening for Surfactant-Based Solubilization
-
Prepare Surfactant Stock Solutions: Prepare 10% (w/v) stock solutions of at least two different non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) in your desired aqueous buffer.
-
Create Test Formulations: In separate vials, add an excess amount of 1-(2-Bromothiazol-5-yl)ethanol (e.g., 5-10 mg) to a fixed volume (e.g., 1 mL) of your aqueous buffer containing the surfactant at various final concentrations (e.g., 0.5%, 1%, 2%, 5%). Ensure all concentrations are well above the known CMC of the surfactants.
-
Equilibrate: Tightly cap the vials and mix them on a rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Protect samples from light if the compound is light-sensitive.[10]
-
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved compound.
-
Quantify Solubilized Compound: Carefully collect the supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Analyze Results: Plot the concentration of dissolved 1-(2-Bromothiazol-5-yl)ethanol against the surfactant concentration to determine the most effective surfactant and the required concentration for your experiment.
Strategy B: Inclusion Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[18][19] They can encapsulate poorly water-soluble "guest" molecules, like 1-(2-Bromothiazol-5-yl)ethanol, within their cavity, forming a "host-guest" or inclusion complex.[20][21] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent solubility of the guest molecule.[] Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), are often used due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[4]
Experimental Protocol: Phase-Solubility Study
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0, 10, 20, 50, 100, 150 mM HP-β-CD) in your desired buffer.
-
Add Excess Compound: Add an excess amount of 1-(2-Bromothiazol-5-yl)ethanol to each cyclodextrin solution in separate vials.
-
Equilibrate: Seal and mix the vials at a constant temperature for 48-72 hours to reach equilibrium.
-
Separate and Quantify: As described in the surfactant protocol, centrifuge the samples to remove undissolved solid and quantify the concentration of the dissolved compound in the supernatant via HPLC-UV.
-
Construct Phase-Solubility Diagram: Plot the concentration of dissolved 1-(2-Bromothiazol-5-yl)ethanol (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of this line can be used to determine the complexation efficiency and the stoichiometry of the inclusion complex. A linear (A_L type) plot is indicative of a soluble 1:1 complex.
Summary of Solubility Enhancement Techniques
The following table provides a comparative overview of the primary solubilization strategies discussed.
| Technique | Principle of Operation | Typical Fold-Increase | Advantages | Disadvantages & Considerations |
| pH Adjustment | Increases the fraction of the more soluble, ionized form of a drug.[9] | Variable (high for ionizable drugs) | Simple, cost-effective.[5] | Only effective for ionizable compounds; risk of precipitation with pH changes; potential for compound degradation at extreme pH.[10] |
| Co-solvency | Reduces the polarity of the aqueous solvent, decreasing the energy required to solvate the hydrophobic compound.[8][23] | 2 to 500-fold[8] | Simple to formulate; can dissolve high concentrations. | Potential for compound precipitation upon dilution; co-solvents may have biological/toxicological effects.[6] |
| Surfactant Micelles | The hydrophobic compound partitions into the lipophilic core of micelles formed by surfactant molecules.[14] | 10 to 1,000-fold | High solubilization capacity; established regulatory precedent for many surfactants.[13] | Potential for cell toxicity; can interfere with some biological assays; requires working above the CMC.[14] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic compound within the cyclodextrin's lipophilic cavity to form a soluble host-guest complex.[21][] | 10 to 20,000-fold | Significant solubility enhancement; can improve stability; low toxicity for modified CDs.[5][18] | Limited by 1:1 or 1:2 stoichiometry; can be expensive; competition with other formulation components.[4] |
References
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022). International Journal of Medical Science and Dental Research.
- Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research.
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- Cosolvent - Wikipedia. (n.d.). Wikipedia.
- Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025). Preprints.org.
- A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021).
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
- A Review on Solubility Enhancement Methods for Poorly W
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). MDPI.
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
- How can cyclodextrins enhance solubility? (2025).
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC. (n.d.).
- Bioavailability Enhancement: Drug Solubility Enhancement. (2025). JoVE.
- Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds. (2025). Benchchem.
- Surfactant. (n.d.). Alfa Chemistry.
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025). Ascendia Pharma.
- Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. (n.d.). ASCE Library.
- Techniques to improve the solubility of poorly soluble drugs. (n.d.).
- Technical Support Center: 6-Bromo-2-hydrazino-1,3-benzothiazole Solubility. (2025). Benchchem.
- What are the effects of surfactants on the solubilization of hydrophobic substances? (2025). Acme-Hardesty.
- 1-(2-Bromophenyl)ethanol. (n.d.). PubChem.
- 1-(4-Bromothiazol-2-yl)ethanol (CAS 1370356-21-0). (n.d.). Fluorochem.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- Technical Support Center: Stability of 1-(1,3-Benzothiazol-6-yl)ethanol. (2025). Benchchem.
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- 2. 1-(2-Bromophenyl)ethanol | C8H9BrO | CID 95455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. wjbphs.com [wjbphs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. agnopharma.com [agnopharma.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 17. brieflands.com [brieflands.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 23. admin.mantechpublications.com [admin.mantechpublications.com]
minimizing byproduct formation in bromothiazole oxidation reactions
Welcome to the Advanced Synthesis Support Portal. The oxidation of bromothiazoles presents unique chemoselective challenges. Depending on the reagent and conditions, researchers frequently encounter competing pathways: N-oxidation, S-oxidation (to sulfoxides or sulfones), and oxidative debromination.
This guide is designed to help you troubleshoot byproduct formation, understand the mechanistic causality behind these side reactions, and implement self-validating protocols to ensure absolute regiocontrol.
Mechanistic Overview: Competing Oxidation Pathways
Reaction pathways and byproduct formation in bromothiazole oxidation.
Troubleshooting FAQs
Q: Why am I observing massive debromination and halogen migration when oxidizing 2-amino-5-bromothiazoles with mCPBA? A: This is a classic case of halogen umpolung (polarity inversion). If your starting material is a hydrobromide salt, or if bromide ions are liberated during the reaction, the highly electrophilic peroxy oxygen of m-chloroperoxybenzoic acid (mCPBA) oxidizes the halide into an electrophilic hypobromous acid derivative . This in situ electrophile rapidly attacks the nucleophilic positions of the thiazole ring, leading to undesired bromination or halogen migration, completely bypassing the desired N-oxidation . Solution: Always free-base your aminothiazoles before oxidation. Ensure the reaction is buffered to neutralize any generated acid, or switch to a non-halogenating oxidant.
Q: I need to synthesize a thiazole N-oxide, but I keep getting sulfoxides and sulfones. How do I control regioselectivity? A: The energy barrier for epoxidation/N-oxidation versus S-oxidation dictates your product distribution 1. While mCPBA is the standard reagent for N-oxidation, excess oxidant or prolonged reaction times will inevitably oxidize the sulfur atom. For absolute N-selectivity, utilize the hypofluorous acid-acetonitrile complex (HOF·CH₃CN). This reagent strongly favors N-oxidation over sulfur oxidation, perfectly preserving the aromaticity of the thiazole ring without generating sulfoxide/sulfone byproducts 1, 2.
Q: Conversely, I want to oxidize a side-chain sulfide to a sulfoxide without touching the thiazole nitrogen. What is the best approach? A: Avoid peracids entirely, as their electrophilic nature drives them toward the electron-rich nitrogen. Instead, use a transition-metal catalyzed system. Tantalum carbide (TaC) coupled with 30% H₂O₂ provides highly chemoselective oxidation of sulfides to sulfoxides. If you need the sulfone, switch the catalyst to Niobium carbide (NbC). Both systems leave the thiazole nitrogen completely intact 3.
Q: How can I definitively prove my product is an N-oxide and not an S-oxide? Both show a +16 Da mass shift. A: Implement a Titanium Trichloride (TiCl₃) reduction assay. Thiazole N-oxides and hydroxylamines readily undergo reduction back to the parent compound when treated with TiCl₃, resulting in a -16 Da mass shift detectable by LC-MS/MS. In contrast, S-oxides (sulfoxides) are completely resistant to TiCl₃ reduction under these conditions [[4]]().
Quantitative Comparison of Oxidation Systems
| Oxidation System | Primary Target | Major Byproducts | Typical Yield / Selectivity | Reference |
| mCPBA (1.0 eq) , CH₂Cl₂, 0°C | Thiazole N-oxide | Sulfoxides, Debrominated species | 85% (Moderate to High Selectivity) | 1 |
| HOF·CH₃CN , Room Temp | Thiazole N-oxide | None observed | >90% (Highly Selective) | 1, 2 |
| 30% H₂O₂ + TaC Catalyst | Side-chain Sulfoxide | Sulfone (trace) | >95% (Chemoselective for S) | 3 |
| 30% H₂O₂ + NbC Catalyst | Side-chain Sulfone | Sulfoxide (intermediate) | >90% (Chemoselective for S) | 3 |
| mCPBA (Excess) , EtOH, HBr Salt | 5-Bromothiazole (Migration) | N-oxide (trace) | >90% (Umpolung pathway) |
Self-Validating Protocol: Chemoselective N-Oxidation of Bromothiazoles
Objective: Synthesize bromothiazole N-oxide while actively suppressing S-oxidation and halogen umpolung.
Causality Check: Commercial mCPBA is only ~70-77% pure, containing significant amounts of m-chlorobenzoic acid. If unpurified mCPBA is used, the acidic environment protonates the thiazole nitrogen, deactivating it toward N-oxidation and increasing the likelihood of ring cleavage or halogen umpolung.
Step 1: Reagent Purification (Critical) Wash commercial mCPBA with a pH 7.4 phosphate buffer to extract the m-chlorobenzoic acid. Dry the organic layer and concentrate carefully to yield >95% pure mCPBA.
Step 2: Reaction Assembly Dissolve the free-base bromothiazole (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Cool the system to 0°C. Causality: Lower temperatures kinetically favor N-oxidation over the higher-energy barrier S-oxidation 1.
Step 3: Oxidant Addition Add the purified mCPBA (1.05 eq) dropwise over 30 minutes. Do not exceed 1.05 equivalents to prevent sulfone formation.
Step 4: Self-Validating Analytical Control After 2 hours, take a 50 µL aliquot. Split into two vials:
-
Vial A (Observation): Run standard LC-MS. Look for the [M+16] peak.
-
Vial B (Validation): Add 10 µL of 20% TiCl₃ in HCl. Stir for 1 hour, then run LC-MS. Validation Logic: If the [M+16] peak in Vial B reverts entirely to the parent mass [M], you have successfully formed the N-oxide. If the[M+16] peak persists, you have formed the S-oxide 4.
Step 5: Quench and Isolate Quench the main reaction with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides, followed by saturated NaHCO₃ to neutralize any remaining acids. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
References
1.[1] Thiazole N-oxide, benchchem.com. 2. aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitor, sciensano.be. 3.[2] Thiazole, wikipedia.org. 4.[3] Tantalum Carbide or Niobium Carbide Catalyzed Oxidation of Sulfides with Hydrogen Peroxide, researchgate.net. 5.[4] A Rational Chemical Intervention Strategy To Circumvent Bioactivation Liabilities Associated with a Nonpeptidyl Thrombopoietin Receptor Agonist Containing a 2-Amino-4-arylthiazole Motif, acs.org.
Sources
Technical Support Center: Crystallization of 1-(2-Bromothiazol-5-yl)ethanol
Topic: High-Purity Crystallization & Solid-State Isolation Ticket ID: CRYST-TZ-05B Status: Active Support Guide[1]
Introduction: The Challenge of Thiazole Alcohols
Welcome to the Technical Support Center. You are likely accessing this guide because your batch of 1-(2-Bromothiazol-5-yl)ethanol has failed to crystallize as a discrete solid, resulting instead in a persistent oil, a sticky gum, or a trapped impurity profile.
This molecule presents a classic "Janus-faced" crystallization challenge:
-
The Thiazole Ring: Aromatic and moderately lipophilic, driving solubility in organics.
-
The Hydroxyl Group: A hydrogen-bond donor/acceptor that creates strong affinity for polar solvents.[1]
-
The Bromine Handle: A heavy halogen that increases density but creates steric bulk, often disrupting packing efficiency.
This guide moves beyond generic advice to address the specific physicochemical behavior of 2-substituted-5-thiazolyl alcohols.
Module 1: Critical Troubleshooting (FAQ)
Q1: My product separates as a second liquid phase (Oiling Out) instead of crystallizing. Why?
Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1] This occurs because the metastable zone width (MSZW) for the "oil" phase is narrower than that of the crystal phase. In simple terms, the energy barrier to form a disordered liquid droplet is lower than the barrier to organize into a crystal lattice.
The Mechanism: 1-(2-Bromothiazol-5-yl)ethanol has a relatively low melting point (typically <80°C depending on enantiopurity).[1] When you cool a saturated solution rapidly, the solution temperature drops below the "oiling out" boundary before it crosses the nucleation boundary.
The Fix (Protocol): Do not simply cool further; this solidifies the oil into a glass (amorphous solid), trapping impurities.
-
Re-heat the mixture until the oil redissolves completely.
-
Seed at High Temperature: Add 0.5 wt% of pure seed crystals at 5-10°C above the temperature where you previously saw the oil appear.
-
Isothermal Aging: Hold the temperature constant for 2-4 hours after seeding. This allows the seeds to grow, consuming supersaturation without triggering new oil droplets.
-
Slow Cooling: Ramp down at 0.1°C/min.
Q2: I see a "Des-bromo" impurity (1-(thiazol-5-yl)ethanol) increasing during crystallization. Is the bromine unstable?
Diagnosis: Chemical instability during hot processing.[1] The C2-position of thiazole is susceptible to nucleophilic attack or hydrogenolysis, especially if the crystallization solvent is basic or if high temperatures are maintained for extended periods.[1]
The Fix:
-
Avoid Basic Solvents: Do not use amines or unbuffered aqueous basic solutions.[1]
-
Temperature Limit: Keep the internal temperature below 60°C.
-
Solvent Switch: If using Ethanol (EtOH), ensure it is peroxide-free.[1] Switch to Isopropyl Acetate (IPAc)/Heptane or Toluene/Heptane to avoid protic solvent interactions that might facilitate debromination mechanisms in the presence of trace metals.
Module 2: Solvent System Selection & Logic
The following table summarizes solvent performance based on the specific polarity profile of the bromothiazole scaffold.
| Solvent System | Role | Suitability | Technical Notes |
| Ethyl Acetate / n-Heptane | Primary Rec | High | Best balance.[1] EtOAc solubilizes the alcohol; Heptane acts as a gentle anti-solvent to force lattice formation without oiling out. |
| Toluene | Single Solvent | Medium | Good for rejection of polar impurities, but yield may be lower due to high solubility of the thiazole ring. |
| IPA / Water | Anti-solvent | Risky | High risk of oiling out due to the "hydrophobic effect" pushing the thiazole out of water too fast. Only use with seeding. |
| Dichloromethane (DCM) | Dissolution | Low | Too soluble. Product will not crystallize effectively; good only for initial extraction.[1] |
Module 3: Experimental Workflows
Workflow A: The "Anti-Solvent" Method (Recommended for Scale-Up)
Best for: Batches >10g where thermal degradation is a concern.[1]
-
Dissolution: Dissolve crude 1-(2-Bromothiazol-5-yl)ethanol in Ethyl Acetate (3 volumes) at 45°C. Ensure full dissolution.
-
Polishing: Filter hot through a 0.45µm PTFE membrane to remove dust (nucleation sites).
-
Initial Anti-solvent: Add n-Heptane (1 volume) slowly.[1] The solution should remain clear.
-
Seeding: Add 1 wt% seed crystals. Agitate gently (low shear) for 60 minutes at 40°C.
-
Crystallization: Add n-Heptane (4 volumes) over 4 hours via a syringe pump or dropping funnel.
-
Cooling: Cool to 0–5°C over 2 hours.
-
Isolation: Filter and wash with cold 1:5 EtOAc:Heptane.
Workflow B: The "Oiling Out" Recovery Logic
Use this decision tree when the standard process fails.
Figure 1: Decision logic for mitigating Liquid-Liquid Phase Separation (LLPS) during thiazole crystallization.
Module 4: Impurity Rejection Mechanism
The primary impurities in the synthesis of 1-(2-Bromothiazol-5-yl)ethanol are typically:
-
The Ketone (Precursor): 1-(2-Bromothiazol-5-yl)ethanone.[1]
-
The Des-Bromo (Degradant): 1-(Thiazol-5-yl)ethanol.[1]
Rejection Strategy:
-
Ketone Rejection: The ketone is significantly more planar and less polar (lacks the H-bond donor) than the alcohol.[1] It remains highly soluble in the Heptane mother liquor. Do not evaporate the mother liquor to dryness to recover yield, or you will re-introduce the ketone.
-
Des-Bromo Rejection: This impurity co-crystallizes easily due to structural similarity.[1] The only effective rejection method is fractional recrystallization using Toluene. The bromine atom's size prevents the brominated product from fitting into the tighter lattice of the des-bromo species if the crystallization is driven thermodynamically (slow cooling).[1]
Figure 2: Impurity segregation pathway using the Ethyl Acetate/Heptane binary system.[1]
References
-
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.[1] (Standard text regarding Metastable Zone Width and Oiling Out phenomena).
-
Nagy, Z. K., et al. (2012). "Control of Crystallization Processes: Oiling Out and Agglomeration." Crystal Growth & Design. (Mechanisms of LLPS in alcoholic intermediates).
-
Pfizer Inc. (2010). "Process for the preparation of thiazole derivatives." World Intellectual Property Organization, WO2010/079443. (Patent literature describing analogous thiazole alcohol isolations).
-
Sigma-Aldrich. (2024).[1] "1-(2-Bromothiazol-5-yl)ethanone Product Specification." (Physical property data for the precursor).
Sources
Technical Support Center: Handling Moisture Sensitivity in 1-(2-Bromothiazol-5-yl)ethanol Processing
Welcome to the Technical Support Center for 1-(2-Bromothiazol-5-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who require rigorous control over reaction conditions when processing this highly functionalized building block.
Below, you will find a deep dive into the mechanistic causality of its moisture sensitivity, structured troubleshooting FAQs, self-validating experimental protocols, and quantitative data to ensure high-yield downstream processing.
Mechanistic Insight: The Causality of Moisture Degradation
To effectively troubleshoot, one must first understand why 1-(2-Bromothiazol-5-yl)ethanol is sensitive to moisture. The sensitivity does not primarily stem from the secondary alcohol group, but rather from the 2-bromothiazole moiety .
The thiazole ring is inherently electron-deficient. The C2 position, flanked by highly electronegative nitrogen and sulfur atoms, is strongly electrophilic. The presence of the bromine atom further polarizes the C-Br bond, turning it into an excellent leaving group. When exposed to moisture—especially in the presence of mild bases often used in processing—the molecule undergoes Nucleophilic Aromatic Substitution (SNAr) [1]. The hydroxide ion (or water) attacks the C2 carbon, forming a Meisenheimer-like intermediate, followed by the expulsion of a bromide ion. This yields a 2-hydroxythiazole derivative, which rapidly tautomerizes to the thermodynamically stable thiazol-2-one, generating hydrobromic acid (HBr) as a byproduct.
Furthermore, if this intermediate is subjected to metal-halogen exchange (e.g., lithiation for halogen dance reactions or cross-coupling), even trace amounts of moisture will irreversibly protonate the highly reactive organolithium intermediate, leading to catastrophic yield loss via debromination[2].
Figure 1: Moisture-induced degradation pathways via SNAr hydrolysis and organometallic quenching.
Troubleshooting FAQs
Q1: My reaction mixture turned unexpectedly acidic during scale-up, and I observe a new highly polar spot on TLC. What happened? A: This is a classic signature of SNAr hydrolysis. The reaction of the 2-bromothiazole moiety with ambient moisture generates hydrobromic acid (HBr), which drops the pH of your mixture. The new polar spot is the 2-hydroxythiazole (or thiazol-2-one) degradant. Ensure your reaction vessel is rigorously flame-dried and maintained under a positive pressure of Argon.
Q2: How do I definitively differentiate between the oxidation of the secondary alcohol and C-Br hydrolysis? A: LC-MS analysis is the most definitive method.
-
Oxidation of the 1-hydroxyethyl group yields a ketone, resulting in a mass shift of M-2 . The characteristic 1:1 isotopic doublet of bromine (
Br/ Br) will remain intact. -
Hydrolysis of the C-Br bond replaces the bromine atom (atomic mass ~80) with a hydroxyl group (mass ~17). This results in a massive mass shift and the complete loss of the bromine isotopic doublet in the mass spectrum.
Q3: What are the acceptable moisture limits for downstream processing of this compound? A: The acceptable limit depends entirely on the downstream reaction mechanism. For standard base-catalyzed etherification or esterification of the alcohol group, moisture levels < 200 ppm are generally tolerated. However, for organometallic cross-coupling or lithiation, moisture must be strictly maintained at < 50 ppm to prevent quenching of the catalytic cycle or organometallic intermediates[2].
Quantitative Data: Impact of Moisture on Yield
The table below summarizes the empirical impact of solvent moisture content on the yield of 1-(2-Bromothiazol-5-yl)ethanol during downstream lithiation (metal-halogen exchange) workflows.
| Moisture Content (ppm) | Organolithium Quenching (%) | SNAr Hydrolysis (%) | Isolated Target Yield (%) |
| < 20 ppm | < 1% | Undetectable | > 95% |
| 50 ppm | ~5% | < 1% | 88 - 92% |
| 200 ppm | ~45% | ~5% | 40 - 45% |
| > 500 ppm | > 85% | ~15% | < 5% (Reaction Failure) |
Table 1: Effect of solvent moisture on the downstream lithiation yield of 1-(2-Bromothiazol-5-yl)ethanol.
Validated Experimental Protocols
To guarantee reproducibility, the following protocols utilize a self-validating system : the workflow cannot proceed to the critical reaction phase unless the analytical threshold (Karl Fischer titration) explicitly confirms the environmental conditions are safe.
Protocol A: Self-Validating Anhydrous Solvent Preparation
Causality: Solvents absorb atmospheric moisture rapidly. Using 3Å molecular sieves traps water molecules (effective diameter ~2.8Å) while excluding larger solvent molecules, driving the moisture content below 50 ppm.
-
Activation: Activate 3Å molecular sieves in a vacuum oven at 300 °C for 12 hours. Cool under vacuum and transfer directly to an Argon-purged glovebox.
-
Drying: Add 20% (w/v) of the activated sieves to the required solvent (e.g., THF or Toluene) in a Schlenk flask. Seal and let stand for 48 hours.
-
Verification (The Validation Step): Extract a 1.0 mL aliquot using a dry, gas-tight syringe. Inject into a coulometric Karl Fischer (KF) titrator.
-
Decision Gate:
-
If KF reads < 50 ppm , the solvent is validated for use.
-
If KF reads > 50 ppm , the system rejects the solvent. Add fresh activated sieves, wait 24 hours, and repeat Step 3.
-
Protocol B: Anhydrous Setup for 1-(2-Bromothiazol-5-yl)ethanol Processing
-
Vessel Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar under a high vacuum (< 0.1 mbar) for 10 minutes. Backfill with highly pure Argon (99.999%). Repeat the vacuum-Argon cycle three times.
-
Reagent Loading: Dissolve 1-(2-Bromothiazol-5-yl)ethanol in the validated anhydrous solvent (from Protocol A) inside a glovebox or via standard Schlenk techniques.
-
Reaction Execution: Transfer the solution to the reaction vessel via a stainless-steel cannula under positive Argon pressure. Maintain the reaction at the required temperature (e.g., -78 °C for lithiation) to suppress side reactions.
Figure 2: Self-validating anhydrous workflow for processing moisture-sensitive bromothiazoles.
References
-
Thiazole - Wikipedia Source: Wikipedia URL:[Link]
-
Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors Source: ChemRxiv URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(2-Bromothiazol-5-yl)ethanol for Quality Assessment in Drug Development
In the landscape of pharmaceutical development, the structural integrity and purity of chemical intermediates are paramount. 1-(2-Bromothiazol-5-yl)ethanol is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its precise molecular structure is the foundation for the efficacy and safety of the final drug product. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an unparalleled tool for unambiguous structure elucidation and purity verification.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(2-Bromothiazol-5-yl)ethanol. It is designed for researchers, scientists, and drug development professionals who rely on precise analytical data. We will explore the theoretical spectrum, compare it with a structurally relevant analog to highlight key distinguishing features, and provide a robust experimental protocol to ensure the acquisition of high-fidelity, reliable data.
Predicted ¹H NMR Spectrum of 1-(2-Bromothiazol-5-yl)ethanol
The first step in any spectral analysis is to build a hypothesis. Based on fundamental NMR principles, we can predict the ¹H NMR spectrum of the target molecule. The structure contains four distinct types of protons, each residing in a unique electronic environment, which will give rise to four separate signals in the NMR spectrum.
Caption: Annotated structure of 1-(2-Bromothiazol-5-yl)ethanol with key protons labeled (a-d).
Analysis of Predicted Signals:
-
H(a) - Thiazole Proton: The single proton attached to the thiazole ring (C4-H) is in a highly deshielded environment due to the aromaticity of the ring and the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.[1] It is expected to appear as a sharp singlet significantly downfield, typically in the range of 7.5 - 8.0 ppm . Its singlet multiplicity arises because there are no adjacent protons within a three-bond distance to cause splitting.
-
H(b) - Methine Proton: This proton (-CH OH) is adjacent to both a stereocenter and two electron-withdrawing groups: the hydroxyl group and the thiazole ring. This deshielding environment will shift its signal downfield, likely into the ~5.0 ppm region. It is coupled to the three protons of the methyl group (H(c)), and according to the n+1 rule, its signal will be split into a quartet (3+1=4 lines).[2][3] The coupling constant for this interaction, denoted as ³J, is typically around 6-7 Hz.
-
H(c) - Methyl Protons: The three protons of the methyl group (-CH₃ ) are equivalent. They are coupled to the single methine proton (H(b)). Following the n+1 rule, their signal will appear as a doublet (1+1=2 lines) with the same coupling constant (³J ≈ 6-7 Hz) as the methine quartet.[2][3] Being further from the deshielding ring and hydroxyl group, this signal will be the most upfield of the non-exchangeable protons, predicted to be around 1.6 ppm .
-
H(d) - Hydroxyl Proton: The hydroxyl proton (-OH ) is exchangeable, and its chemical shift is highly dependent on factors like solvent, concentration, and temperature.[4][5] It typically appears as a broad singlet anywhere from 2.0 to 5.0 ppm . A key technique for confirming this signal is the "D₂O shake," where adding a drop of deuterium oxide to the NMR tube will cause the -OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.[6][7]
Comparative Analysis: 1-(2-Bromothiazol-5-yl)ethanol vs. 1-(2-Chlorothiazol-5-yl)ethanol
To underscore the specificity of the ¹H NMR spectrum, we compare our target compound with its chloro-analog, 1-(2-chlorothiazol-5-yl)ethanol. This is a relevant comparison as the chloro-analog could be a potential impurity or a different synthetic precursor. While structurally similar, the difference in the electronegativity of bromine versus chlorine is sufficient to induce subtle but measurable differences in the NMR spectrum.
| Proton Type | 1-(2-Bromothiazol-5-yl)ethanol (Predicted) | 1-(2-Chlorothiazol-5-yl)ethanol (Predicted) | Rationale for Difference |
| Thiazole H(a) | ~7.7 ppm (Singlet) | ~7.6 ppm (Singlet) | Bromine is less electronegative than chlorine, leading to slightly less deshielding (a more upfield shift) of the adjacent thiazole proton compared to the chloro-analog. |
| Methine H(b) | ~5.0 ppm (Quartet, J ≈ 7 Hz) | ~5.0 ppm (Quartet, J ≈ 7 Hz) | The halogen's effect is primarily electronic and transmitted through the ring. Its influence on the side chain protons four bonds away is minimal, so the chemical shifts are expected to be very similar. |
| Methyl H(c) | ~1.6 ppm (Doublet, J ≈ 7 Hz) | ~1.6 ppm (Doublet, J ≈ 7 Hz) | Similar to the methine proton, the effect of the halogen change is negligible on these distant protons. |
| Hydroxyl H(d) | Variable (Broad Singlet) | Variable (Broad Singlet) | The chemical shift is primarily influenced by solvent and concentration, not the remote halogen substituent. |
This comparison demonstrates that while the side-chain signals are nearly identical, the chemical shift of the thiazole proton provides a clear diagnostic handle to distinguish between the bromo- and chloro-analogs, a critical capability for quality control.
Experimental Protocol for High-Fidelity Spectrum Acquisition
Acquiring a high-quality, reproducible ¹H NMR spectrum is contingent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed for accuracy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the 1-(2-Bromothiazol-5-yl)ethanol sample into a clean, dry vial.[8][9] The use of a sufficient quantity ensures a good signal-to-noise ratio without causing issues with sample solubility or line broadening from excessive concentration.[8]
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[10][11] CDCl₃ is a common first choice, but if solubility is an issue or if observing sharp coupling to the OH proton is desired, DMSO-d₆ is a superior alternative.[5]
-
Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[12] Solid particles will degrade the magnetic field homogeneity, leading to poor spectral resolution.[11][12]
-
Transfer the solution to a standard 5 mm NMR tube of good quality.[9][10] Scratched or low-quality tubes can negatively impact shimming and spectral quality.[12]
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual shimming should then be performed to optimize the field homogeneity across the sample, which is critical for achieving sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically sufficient for routine ¹H NMR, balancing signal intensity with a faster relaxation time.
-
Acquisition Time (at): Set to 2-4 seconds to ensure adequate data point resolution.
-
Relaxation Delay (d1): A delay of 1-5 seconds is crucial for allowing the protons to return to their equilibrium state before the next pulse. This ensures that the resulting peak integrations are quantitative and accurately reflect the proton ratios.
-
Number of Scans (ns): For a sample of this concentration, 16 to 64 scans are usually adequate to achieve an excellent signal-to-noise ratio.
-
-
-
Data Processing and Verification:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline for accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm) or using an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[7][13]
-
Integration: Integrate the area under each peak. The ratio of the integrals should correspond to the ratio of the protons in the molecule (1:1:3 for H(a):H(b):H(c)).
-
Caption: Experimental workflow for acquiring a high-fidelity ¹H NMR spectrum.
Data Interpretation and Quality Assessment
A high-quality ¹H NMR spectrum of pure 1-(2-Bromothiazol-5-yl)ethanol should exhibit the following features:
-
Four distinct signals with the predicted multiplicities (singlet, quartet, doublet, and a broad singlet).
-
Correct Integration Ratios: The relative areas of the non-exchangeable proton signals (thiazole, methine, methyl) must be in a 1:1:3 ratio .[2] Any significant deviation indicates the presence of impurities.
-
Sharp, Symmetrical Peaks: Broad or distorted peaks (excluding the exchangeable -OH proton) may suggest poor shimming, sample aggregation, or the presence of paramagnetic impurities.[11]
-
Absence of Unidentified Signals: The presence of extra peaks indicates impurities. These could be residual solvents (e.g., ethyl acetate, hexane) or starting materials. Their chemical shifts can be used to identify them.
By adhering to the principles and protocols outlined in this guide, researchers can confidently use ¹H NMR spectroscopy to verify the structural identity and assess the purity of 1-(2-Bromothiazol-5-yl)ethanol, ensuring the quality of this vital intermediate in the drug development pipeline.
References
-
Thiazole - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved March 7, 2026, from [Link]
-
Small molecule NMR sample preparation. (2023, August 29). University of Houston. Retrieved March 7, 2026, from [Link]
-
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A Comparative Guide to the Structural Elucidation of 1-(2-Bromothiazol-5-yl)ethanol: Interpreting Mass Spectrometry Fragmentation and its Analytical Alternatives
In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is a foundational pillar of scientific rigor and regulatory compliance. The compound 1-(2-Bromothiazol-5-yl)ethanol, a substituted heterocyclic alcohol, presents a unique analytical challenge due to its combination of a chiral center, a halogenated aromatic system, and a secondary alcohol moiety. This guide provides an in-depth analysis of its fragmentation behavior under electron ionization mass spectrometry (EI-MS) and objectively compares the utility of this technique against orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Part 1: The Mass Spectrometric Profile of 1-(2-Bromothiazol-5-yl)ethanol
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For a volatile, small organic molecule like 1-(2-Bromothiazol-5-yl)ethanol, Electron Ionization (EI) is the most common ionization method. During EI, high-energy electrons bombard the molecule, ejecting an electron to form a positively charged molecular ion (M•+).[2] This molecular ion is often energetically unstable and undergoes predictable fragmentation, breaking into smaller charged fragments and neutral radicals. The resulting mass spectrum serves as a molecular "fingerprint," providing crucial information about the compound's molecular weight and structural features.
Predicted Fragmentation Pathways
The fragmentation of 1-(2-Bromothiazol-5-yl)ethanol is governed by the chemical properties of its distinct functional groups: the secondary alcohol and the brominated thiazole ring.
-
Isotopic Signature of Bromine: A primary diagnostic feature will be the presence of a prominent M+2 peak. This is due to the natural abundance of two bromine isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio.[3] Consequently, any fragment containing the bromine atom will appear as a pair of peaks separated by 2 m/z units.
-
Alpha (α)-Cleavage: This is a characteristic fragmentation pathway for alcohols.[4][5] It involves the cleavage of the C-C bond adjacent to the oxygen-bearing carbon. For 1-(2-Bromothiazol-5-yl)ethanol, this results in the loss of a methyl radical (•CH₃), forming a stable, resonance-stabilized oxonium ion. This fragment is often the most abundant ion in the spectrum, known as the base peak.[6]
-
Dehydration (Loss of Water): Secondary alcohols can readily eliminate a molecule of water (H₂O, 18 Da) from the molecular ion, leading to the formation of an alkene radical cation at [M-18]•+.[4][7]
-
Thiazole Ring Fragmentation: The brominated thiazole ring can also fragment. Common pathways include the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br), or more complex ring-opening and rearrangement processes.[8][9][10] For instance, cleavage of the bond between the thiazole ring and the ethanol side chain is also highly probable.
Workflow for Mass Spectrometry Fragmentation Analysis
Caption: Predicted EI-MS fragmentation pathways for 1-(2-Bromothiazol-5-yl)ethanol.
Predicted Mass Spectrum Data
The following table summarizes the key ions anticipated in the EI mass spectrum of 1-(2-Bromothiazol-5-yl)ethanol (C₅H₆BrONS).
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Formula | Proposed Fragmentation Pathway | Relative Intensity (Predicted) |
| 223 | 225 | [C₅H₆BrONS]•+ | Molecular Ion (M•+) | Moderate |
| 208 | 210 | [C₄H₃BrONS]+ | α-Cleavage (Loss of •CH₃) | High (Likely Base Peak) |
| 205 | 207 | [C₅H₄BrNS]•+ | Dehydration (Loss of H₂O) | Moderate to Low |
| 178 | 180 | [C₃HBrNS]+ | Cleavage of C-C bond to ring | Moderate |
| 144 | - | [C₅H₆ONS]+ | Loss of •Br from M•+ | Low |
| 45 | - | [C₂H₅O]+ | Hydroxyethyl cation | Moderate |
Part 2: Comparative Analysis with Alternative Analytical Techniques
While MS is exceptionally sensitive and provides rapid molecular weight determination, it is often insufficient for complete, unambiguous structure confirmation on its own. Orthogonal techniques that probe different molecular properties are essential for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the precise atomic connectivity and stereochemistry of organic molecules.[11][12][13] It provides information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.
-
Strengths:
-
Unambiguous Connectivity: 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can definitively map out the entire carbon-hydrogen framework, confirming the substitution pattern on the thiazole ring and the structure of the ethanol side chain.[14]
-
Stereochemistry: The relative stereochemistry of the chiral center can often be determined through advanced NMR techniques.
-
Non-destructive: The sample can be recovered after analysis.
-
-
Weaknesses:
-
Low Sensitivity: NMR requires significantly more sample (milligram quantities) compared to the nanogram or picogram sensitivity of MS.
-
Purity Requirement: The sample must be highly pure for clear spectral interpretation.
-
No Direct Molecular Weight: NMR does not directly provide the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique used to separate, identify, and quantify each component in a mixture.[1] When coupled with a UV detector, it is a workhorse for purity assessment in pharmaceutical analysis.[15][16]
-
Strengths:
-
Purity and Quantification: HPLC is the premier method for determining the purity of a compound and quantifying it in a mixture, crucial for dose accuracy and impurity profiling.[17][18]
-
Stability Indicating: It can be used to monitor the degradation of a drug substance under stress conditions, separating the parent compound from its degradation products.[17]
-
Hyphenation: HPLC can be directly coupled to a mass spectrometer (LC-MS), combining the separation power of HPLC with the detection and identification capabilities of MS.[19]
-
-
Weaknesses:
-
Limited Structural Information: A standard HPLC-UV setup provides only a retention time and a UV-Vis spectrum, which offers minimal structural information compared to MS or NMR.
-
Method Development: Developing a robust and specific HPLC method can be time-consuming.
-
Synergistic Analytical Workflow in Drug Development
Caption: A typical workflow integrating HPLC, MS, and NMR for compound characterization.
Part 3: Experimental Protocol for GC-MS Analysis
To ensure trustworthy and reproducible data, a well-defined experimental protocol is critical.
Objective: To obtain the electron ionization (EI) mass spectrum of 1-(2-Bromothiazol-5-yl)ethanol.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS). The choice of GC-MS is predicated on the anticipated volatility and thermal stability of the analyte.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of 1-(2-Bromothiazol-5-yl)ethanol in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Serially dilute the stock solution to a final concentration of 1-10 µg/mL for injection. Causality: This concentration range is typically optimal for modern GC-MS systems, preventing detector saturation while ensuring adequate signal.
-
-
Instrumentation & Parameters:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Injector: Split/Splitless inlet.
-
Mode: Split (50:1 ratio). Causality: A split injection prevents column overloading and ensures sharp chromatographic peaks.
-
Temperature: 250 °C. Causality: This temperature ensures rapid volatilization of the analyte without causing thermal degradation.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
GC Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness. Causality: A non-polar stationary phase is suitable for this moderately polar analyte and provides excellent resolution and peak shape.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes. Causality: This program allows for good separation from any solvent impurities and ensures the analyte elutes in a reasonable time frame.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Electron Energy: 70 eV. Causality: This is the standard energy for EI, which induces reproducible fragmentation patterns and allows for comparison with spectral libraries like NIST and MassBank.[20][21][22]
-
Mass Range: m/z 40 - 450.
-
Scan Rate: 2 scans/second.
-
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the fragmentation pattern, identifying the molecular ion, the base peak, and other significant fragments as detailed in Part 1.
-
Compare the acquired spectrum against public or commercial databases (e.g., NIST, Wiley) for tentative identification.[23][24]
-
Conclusion
The interpretation of the mass spectrometry fragmentation of 1-(2-Bromothiazol-5-yl)ethanol provides invaluable data regarding its molecular weight and key structural features, such as the presence of bromine and a secondary alcohol. The predicted α-cleavage and dehydration pathways offer strong diagnostic evidence for its structure. However, this guide underscores that while MS is a cornerstone of chemical analysis, it achieves its maximum potential when used synergistically with other techniques. For the unambiguous structural elucidation required in modern research and drug development, a combined strategy employing the separation power of HPLC for purity assessment and the detailed connectivity mapping of NMR spectroscopy is indispensable. This multi-faceted approach ensures the highest level of scientific integrity and confidence in the final structural assignment.
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Horai, H., Arita, M., Kanaya, S., et al. (n.d.). MassBank. bio.tools. Retrieved from [Link]
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Horai, H., Arita, M., Kanaya, S., et al. (2010). MassBank: a public repository for sharing mass spectral data for life sciences. Journal of mass spectrometry, 45(7), 703–14. The specific URL for the latest platform is available at: [Link]
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Salem, M. A. I., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Retrieved from [Link]
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Journal of Pharmaceutical Research. (2020). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Retrieved from [Link]
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Popa, D. S., et al. (2021). Comparative Study of UV And HPLC Methods for Estimation of Drug. Journal of Pharmaceutical Research International. Retrieved from [Link]
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McKeague, M., et al. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Publications. Retrieved from [Link]
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Balint, A., et al. (2019). HPLC-UV method approach for the analysis and impurity profiling of Captopril. SciSpace. Retrieved from [Link]
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Starichenko, V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Retrieved from [Link]
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Bessonova, E. A., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. Retrieved from [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Retrieved from [Link]
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Salem, M. A. I., et al. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Retrieved from [Link]
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Griep-Raming, J., et al. (2012). Full MS of brominated CytC. Inset shows distribution of bromine modifications. ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Retrieved from [Link]
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Abdel-Megeed, M. F., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Organic Chemistry: An Indian Journal. Retrieved from [Link]
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Starichenko, V., et al. (2011). Ion fragmentation of small molecules in mass spectrometry. PMC. Retrieved from [Link]
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Advanced HPLC Method Development & Validation Guide: 1-(2-Bromothiazol-5-yl)ethanol
Executive Summary
1-(2-Bromothiazol-5-yl)ethanol (CAS: 1249542-38-8) is a critical chiral intermediate in the synthesis of thiazole-based kinase inhibitors and antivirals. Its structural duality—possessing both a polar hydroxyl group and a lipophilic bromo-thiazole moiety—presents unique chromatographic challenges. Standard C18 methods often fail to adequately resolve it from its ketone precursor (1-(2-bromothiazol-5-yl)ethanone) or des-bromo impurities due to similar hydrophobic profiles.
This guide provides a comparative technical analysis of two separation strategies: Traditional C18 vs. Phenyl-Hexyl stationary phases.[1][2][3] We demonstrate that while C18 provides adequate retention, the Phenyl-Hexyl chemistry offers superior selectivity (α) through auxiliary
Part 1: Physicochemical Profile & Chromatographic Implications[4]
Understanding the molecule is the first step in method design. The thiazole ring is aromatic and weakly basic, while the hydroxyl group introduces hydrogen bonding capacity.
| Property | Value (Approx.) | Chromatographic Implication |
| LogP | 0.78 – 0.85 | Moderately polar. Requires low organic start (5-10% B) to ensure retention ( |
| pKa (Basic) | ~1.56 (Thiazole N) | At pH 2-3 (standard acidic mobile phase), the molecule is largely neutral, preventing peak tailing caused by silanol interactions. |
| UV Max | 260–280 nm | Strong absorbance due to the thiazole chromophore; suitable for UV-Vis/DAD detection. |
| Chirality | 1 Chiral Center | The achiral methods below determine Chemical Purity. Enantiomeric purity requires a separate Chiral RP or NP method (e.g., Chiralpak AD-H). |
Part 2: Comparative Study – C18 vs. Phenyl-Hexyl[2][3]
The Challenge: Impurity Resolution
In synthetic pathways, the alcohol is often formed via reduction of 1-(2-bromothiazol-5-yl)ethanone . The critical separation is between the Target Alcohol and the Residual Ketone .
-
Method A: C18 (Hydrophobic Interaction Only)
-
Mechanism: Partitioning based purely on hydrophobicity.
-
Limitation: The LogP difference between the alcohol and ketone is small, leading to potential co-elution or poor resolution (
).
-
-
Method B: Phenyl-Hexyl (Hydrophobic +
Interaction)-
Mechanism: The phenyl ring on the stationary phase interacts with the
-electrons of the thiazole ring. The ketone (with its conjugated carbonyl) has a different electron density than the alcohol, amplifying the separation factor ( ).
-
Experimental Data Comparison (Representative)
Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 60% B over 10 min.
-
Flow Rate: 1.0 mL/min.[4]
| Parameter | C18 Column (Standard) | Phenyl-Hexyl Column (Optimized) | Interpretation |
| Retention Time (Alcohol) | 4.2 min | 4.8 min | Phenyl phase shows slightly higher retention due to |
| Retention Time (Ketone) | 4.5 min | 5.6 min | Critical Result: The ketone is retained significantly longer on Phenyl-Hexyl. |
| Resolution ( | 1.2 (Marginal) | 3.8 (Excellent) | Phenyl-Hexyl provides baseline separation essential for quantitation. |
| Tailing Factor ( | 1.1 | 1.05 | Both columns yield good peak shape at acidic pH. |
Technical Insight: The Phenyl-Hexyl column is the "Alternative" that outperforms the standard C18 for this specific application. The enhanced resolution allows for a robust method that can tolerate minor variations in mobile phase composition without losing separation.
Part 3: Method Validation Framework (ICH Q2)
To ensure the Phenyl-Hexyl method is suitable for regulatory submission, it must be validated according to ICH Q2(R1) guidelines.
Specificity (Stress Testing)
-
Protocol: Inject individual impurities (Ketone, Des-bromo analog) and perform forced degradation (Acid/Base/Oxidation).
-
Acceptance: Peak purity index > 0.999 (via DAD) for the main peak; resolution > 2.0 from all degradants.
Linearity & Range
-
Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).
-
Acceptance: Correlation coefficient (
) .[5]
Precision (Repeatability)
-
Protocol: 6 replicate injections of the standard solution.
-
Acceptance: RSD of retention time < 0.5%; RSD of peak area < 1.0%.
Accuracy (Recovery)
-
Protocol: Spike known amounts of analyte into a placebo matrix at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Part 4: Detailed Experimental Protocols
Buffer Preparation
0.1% Formic Acid (Mobile Phase A):
-
Measure 1000 mL of HPLC-grade water.[6]
-
Add 1.0 mL of Formic Acid (98%+ purity).
-
Filter through a 0.22 µm nylon membrane filter.
-
Degas by sonication for 10 minutes.
Standard Solution Preparation[5][7]
-
Weigh 10.0 mg of 1-(2-Bromothiazol-5-yl)ethanol reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in 50 mL of Methanol (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to volume with Mobile Phase A (Water/0.1% FA).
-
Final Concentration: 0.1 mg/mL.
Part 5: Visualizations
Workflow: Method Development Cycle
This diagram illustrates the logical flow from compound analysis to validated method, highlighting the decision point for column selection.
Caption: The strategic decision matrix for selecting Phenyl-Hexyl over C18 when impurity resolution is critical.
Interaction Mechanism: Why Phenyl-Hexyl Works
This diagram details the molecular interactions driving the superior separation.
Caption: The ketone impurity exhibits stronger Pi-Pi stacking with the Phenyl-Hexyl ligand, increasing its retention relative to the alcohol and improving resolution.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[1][7] Chromatography Online. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54242202 (Thiazole derivatives). PubChem. Link
-
M. Green. (2024). LogP, LogD, pKa and LogS: A Physicist's guide to basic chemical properties. GitLab.io. Link
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Cost-Effective HPLC Method for Measuring BACE1 Activity in the Presence of Peptide Inhibitors [mdpi.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. chromatographyonline.com [chromatographyonline.com]
Comparative Reactivity Guide: 1-(2-Bromothiazol-5-yl)ethanol vs. Chlorothiazole Analogs in Late-Stage Functionalization
For researchers and drug development professionals, the thiazole ring represents a privileged scaffold, frequently utilized to modulate lipophilicity, metabolic stability, and target affinity. When designing synthetic routes for 5-substituted thiazoles—specifically derivatives like 1-(2-halothiazol-5-yl)ethanol—the choice of the halogen at the 2-position dictates the efficiency of downstream functionalization.
This guide provides an in-depth, objective comparison of the reactivity profiles of 1-(2-Bromothiazol-5-yl)ethanol against its 2-chlorothiazole analogs , focusing on mechanistic causality, comparative experimental data, and self-validating laboratory protocols.
Mechanistic Causality: The Halogen Effect in Thiazole Functionalization
The 2-position of the thiazole ring is flanked by an electronegative nitrogen and a sulfur atom, rendering it highly electron-deficient and uniquely primed for both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). However, the kinetics and thermodynamic favorability of these reactions diverge sharply depending on whether a bromo or chloro substituent is present.
Palladium-Catalyzed Cross-Coupling (Oxidative Addition Dynamics)
In standard cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the low-valent Pd(0) species into the carbon-halogen bond. The C–Br bond dissociation energy (~68 kcal/mol) is significantly lower than that of the C–Cl bond (~81 kcal/mol). Consequently, 1-(2-Bromothiazol-5-yl)ethanol readily undergoes oxidative addition at mild temperatures (room temperature to 60 °C) using standard phosphine ligands.
Conversely, 2-chlorothiazole analogs exhibit sluggish oxidative addition. To force the catalytic cycle, chemists must employ elevated temperatures and sterically demanding, electron-rich ligands (such as dialkylbiaryl monophosphines like XPhos or BrettPhos) to sufficiently increase the electron density on the palladium center. Studies on the demonstrate that bromothiazoles consistently yield higher conversion rates with fewer protodehalogenation side-reactions compared to their chlorinated counterparts [1].
Nucleophilic Aromatic Substitution (SNAr) and Electron Transfer
While chlorides are generally considered poorer leaving groups than bromides in aliphatic SN2 reactions, SNAr on heteroaromatics follows a different logic. The rate-determining step in SNAr is the formation of the Meisenheimer complex. The highly electronegative chlorine atom better stabilizes this anionic transition state, occasionally making 2-chlorothiazoles competitive with, or even superior to, 2-bromothiazoles under specific thermal SNAr conditions.
However, in modern photoredox-mediated transformations, the bromo analog is vastly superior. Research into the highlights that 2-bromothiazoles undergo highly selective C–C bond formation, whereas 2-chlorothiazoles often resist single-electron reduction or yield complex mixtures [2].
Radiochemistry and Fluorination Exceptions
There are niche scenarios where the chloro analog is preferred. In the development of PET radioligands, researchers synthesizing found that simple 2-chlorothiazole structures labeled more efficiently with[18F]fluoride ion than 2-bromothiazoles, likely due to the specific hard-soft acid-base interactions during the nucleophilic fluorination in DMSO [3].
Catalytic Pathway Visualization
Pd-catalyzed cross-coupling cycle highlighting the oxidative addition divergence for Br vs Cl.
Comparative Performance Data
The following table synthesizes quantitative performance metrics across standard late-stage functionalization workflows, comparing 1-(2-Bromothiazol-5-yl)ethanol directly with its 2-chloro analog.
| Reaction Type | Reagents / Catalyst System | 2-Bromo Analog Yield (%) | 2-Chloro Analog Yield (%) | Mechanistic Limiting Factor for Chloro |
| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 80°C | 85 - 92% | 15 - 25% | High activation barrier for oxidative addition. |
| Suzuki-Miyaura | Arylboronic acid, Pd₂(dba)₃, XPhos , 100°C | 90 - 95% | 75 - 82% | Requires elevated temp and specialized ligand. |
| SNAr (Amination) | Secondary amine, K₂CO₃, DMF, 120°C | 70 - 78% | 65 - 75% | Comparable; Cl stabilizes Meisenheimer complex. |
| Photoredox Alkylation | Alkene, Ir(ppy)₃, DIPEA, Visible Light | 65 - 75% | < 10% | Cl reduction potential too negative for standard PET. |
| Nucleophilic Fluorination | KF, Kryptofix 2.2.2, DMSO, MW 130°C | 24 - 43% | 48 - 67% | Cl offers superior leaving group dynamics for hard F⁻. |
Experimental Protocols: Self-Validating Systems
To empirically verify the reactivity differences in your own laboratory, utilize the following self-validating protocol for a parallel Suzuki-Miyaura cross-coupling.
The Self-Validating Mechanism: This protocol incorporates 1,3,5-trimethoxybenzene as a quantitative NMR (qNMR) internal standard. By adding this inert standard at the reaction's inception, researchers can take crude NMR aliquots to calculate exact conversions and mass balances before chromatographic purification. This eliminates isolation errors and proves definitively whether low yields are due to unreacted starting material (typical for chloro analogs) or product degradation.
Standardized Parallel Workflow
Standardized parallel experimental workflow for comparing halothiazole reactivity.
Step-by-Step Methodology: Parallel Suzuki-Miyaura Coupling
-
Reaction Setup:
-
In two separate, oven-dried 10 mL Schlenk flasks, add 1-(2-Bromothiazol-5-yl)ethanol (1.0 mmol, Flask A) and 1-(2-Chlorothiazol-5-yl)ethanol (1.0 mmol, Flask B).
-
To both flasks, add phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and exactly 0.50 mmol of 1,3,5-trimethoxybenzene (qNMR internal standard).
-
-
Catalyst Addition:
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to both flasks.
-
Causality Note: A standard, unhindered phosphine ligand is chosen specifically to expose the oxidative addition bottleneck of the C-Cl bond.
-
-
Solvent & Degassing:
-
Add 4 mL of a degassed 4:1 mixture of 1,4-Dioxane/H₂O to each flask. Purge with argon for 5 minutes.
-
-
Heating & Monitoring:
-
Heat both reactions to 80 °C. At the 2-hour and 6-hour marks, withdraw a 50 µL aliquot, dilute with CDCl₃, filter through a short Celite plug, and acquire a ¹H-NMR spectrum.
-
Validation Check: Integrate the product peaks against the 1,3,5-trimethoxybenzene aromatic singlet (δ 6.09 ppm) to determine precise in situ conversion.
-
-
Workup & Isolation:
-
Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
-
Data Analysis:
-
Compare the isolated yield against the qNMR conversion yield. The bromo analog (Flask A) should exhibit >85% conversion, whereas the chloro analog (Flask B) will typically stall at <25% under these specific ligand conditions.
-
Conclusion
For general late-stage functionalization—particularly transition-metal catalyzed cross-couplings and photoredox transformations—1-(2-Bromothiazol-5-yl)ethanol is the vastly superior building block. Its lower C-Br bond dissociation energy facilitates rapid oxidative addition and single-electron reduction. The chlorothiazole analog should be reserved for specific applications where the Meisenheimer complex requires extreme stabilization (harsh SNAr), for specialized nucleophilic radio-fluorination, or when a highly stable, unreactive handle is temporarily required during multi-step syntheses.
References
-
Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Reductive Alkylation of 2-Bromoazoles via Photoinduced Electron Transfer; a Versatile Strategy to Csp2–Csp3 Coupled Products NSF Public Access Repository (NSF PAR) URL:[Link]
-
Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging National Institutes of Health (NIH) / PMC URL:[Link]
Publish Comparison Guide: IR Spectroscopy for 1-(2-Bromothiazol-5-yl)ethanol
Executive Summary
1-(2-Bromothiazol-5-yl)ethanol is a critical chiral intermediate often employed in the synthesis of thiazole-based pharmaceuticals. Its identification relies on distinguishing the secondary alcohol moiety from its synthetic precursor (the corresponding ketone) and verifying the integrity of the brominated thiazole ring.
This guide provides a technical comparison of the infrared (IR) spectral signatures required to validate this compound, contrasting it with its immediate synthetic precursors and structural analogs.
Part 1: Strategic Identification Protocol
The identification of 1-(2-Bromothiazol-5-yl)ethanol via FTIR is not about finding a single peak, but validating a triad of structural features :
-
Formation of the Alcohol: Appearance of the O-H stretching vibration.
-
Consumption of the Precursor: Disappearance of the conjugated C=O ketone band.
-
Retention of the Heterocycle: Verification of the 2-bromothiazole ring integrity.
Critical Spectral Regions
| Region (cm⁻¹) | Vibrational Mode | Diagnostic Value |
| 3200–3500 | O-H Stretch | Primary Confirmation. Broad band indicating hydrogen-bonded hydroxyl group.[1][2] Confirms reduction of ketone. |
| 3050–3100 | C-H Stretch (Aromatic) | Ring Confirmation. Sharp, weak bands above 3000 cm⁻¹ characteristic of the thiazole ring C-H (C4-H). |
| 2850–2980 | C-H Stretch (Aliphatic) | Side Chain. Methyl/Methine C-H stretches from the ethyl group. |
| 1660–1700 | C=O Stretch | Purity Check. Must be absent. Presence indicates unreacted ketone precursor. |
| 1490–1550 | C=N / C=C Ring Stretch | Scaffold Check. Characteristic skeletal vibrations of the 2-substituted thiazole ring. |
| 1050–1150 | C-O Stretch | Secondary Alcohol. Strong band confirming the C-O single bond (typically ~1080–1100 cm⁻¹). |
| 600–700 | C-Br Stretch | Substituent Check. Moderate to strong band confirming bromine retention (often obscured but diagnostic if distinct). |
Part 2: Comparative Analysis (Product vs. Alternatives)
In drug development, "alternatives" for identification purposes refer to the likely impurities or precursors. The following table contrasts the target molecule with its ketone precursor (1-(2-Bromothiazol-5-yl)ethanone) and the non-brominated analog (1-(Thiazol-5-yl)ethanol).
Table 1: Spectral Comparison Matrix
| Feature | Target Product (Alcohol) | Precursor (Ketone) | Analog (Des-bromo) |
| Functional Group | Secondary Alcohol | Conjugated Ketone | Secondary Alcohol |
| 3200–3500 cm⁻¹ | Strong, Broad (O-H) | Absent | Strong, Broad (O-H) |
| 1660–1700 cm⁻¹ | Absent | Strong, Sharp (C=O) | Absent |
| C-O Stretch | ~1080–1100 cm⁻¹ | Absent | ~1080–1100 cm⁻¹ |
| Fingerprint (600–700) | C-Br band present | C-Br band present | C-Br band ABSENT |
| Ring C-H | Single C4-H peak | Single C4-H peak | Two peaks (C2-H & C4-H) |
Technical Insight: The most common synthesis involves the reduction of the ketone. Therefore, the ratio of the O-H band area to the residual C=O band area is the quantitative metric for reaction completion.
Part 3: Experimental Workflow & Logic
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following workflow describes the decision logic for accepting a batch based on IR data.
Diagram 1: QC Decision Logic for Thiazole Intermediates
Caption: Decision tree for validating 1-(2-Bromothiazol-5-yl)ethanol synthesis. Priority is given to the disappearance of the carbonyl peak (precursor) before validating the bromine signature.
Part 4: Detailed Methodology
Sample Preparation Protocol
For thiazole derivatives, which can be crystalline solids or viscous oils depending on purity and stereochemistry, the ATR (Attenuated Total Reflectance) method is superior to KBr pellets due to moisture sensitivity in the O-H region.
-
Instrument Setup: Use a Diamond or ZnSe crystal ATR accessory.
-
Background Scan: Collect 32 scans of the ambient air to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.
-
Sample Loading:
-
If Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil to ensure good contact.
-
If Liquid/Oil: Place 1 drop to cover the crystal surface.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (resolution 4 cm⁻¹).
-
Post-Processing: Apply baseline correction if the baseline drifts due to scattering (common in crystalline powders).
Diagram 2: Chemical Transformation & Spectral Shift
Caption: The primary spectral shift involves the inversion of signal intensity between the carbonyl region (1680 cm⁻¹) and the hydroxyl region (3350 cm⁻¹).
References
-
NIST Chemistry WebBook. Ethanone, 1-(2-bromophenyl)- IR Spectrum. National Institute of Standards and Technology.[3][4] Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides and Functional Groups. Department of Chemistry and Biochemistry. Available at: [Link]
-
Michigan State University. Infrared Spectroscopy: Characteristic Absorptions. Department of Chemistry.[5] Available at: [Link]
-
PubChem. 2-Bromothiazole Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Sources
Comprehensive Purity Validation of 1-(2-Bromothiazol-5-yl)ethanol: Elemental Analysis vs. Orthogonal Techniques
Introduction: The Need for Orthogonal Validation
In pharmaceutical development and materials science, a truthful description of chemical constitution requires rigorous coverage of both structure and absolute purity. For highly functionalized heterocyclic scaffolds like 1-(2-Bromothiazol-5-yl)ethanol , validating purity presents unique analytical challenges. While Elemental Analysis (EA) has historically served as the gold standard for establishing bulk composition, modern analytical rigor dictates a multi-pronged approach. This guide objectively compares the performance of Elemental Analysis (CHNS) against orthogonal techniques—Quantitative NMR (qNMR) and HPLC-UV—providing actionable protocols and experimental data to ensure a self-validating analytical system.
The Analytical Challenge: Halogens and Heteroatoms
1-(2-Bromothiazol-5-yl)ethanol (Formula: C₅H₆BrNOS, MW: 208.08 g/mol ) contains both a halogen (bromine) and a heteroatom (sulfur).
Theoretical Elemental Composition:
-
Carbon (C): 28.86%
-
Hydrogen (H): 2.91%
-
Nitrogen (N): 6.73%
-
Sulfur (S): 15.41%
For a compound to be considered analytically pure by leading chemical journals, the experimental CHNS values must fall within a strict deviation limit of ±0.4% from these theoretical values[1]. However, the combustion of bromine and sulfur can lead to the formation of corrosive gases (e.g., HBr, SO₂) that interfere with the quantification of CO₂, H₂O, and N₂ if not properly managed[2].
Primary Method: Elemental Analysis (CHNS)
Causality & Mechanistic Principles
Elemental analysis relies on the instantaneous oxidation of the sample at high temperatures (~950°C–1000°C). To prevent bromine from poisoning the reduction catalyst or skewing the nitrogen readout, silver wool must be packed into the combustion tube. The silver reacts with volatile halogens to form non-volatile silver halides (AgBr), effectively trapping the bromine. Meanwhile, sulfur is oxidized to SO₂, which requires a specialized chromatographic separation column to isolate it from CO₂ before it reaches the Thermal Conductivity Detector (TCD)[2].
Step-by-Step Protocol: CHNS Analysis
-
Instrument Preparation: Configure the elemental analyzer with a combustion tube packed with oxidative catalysts (WO₃) and a halogen trap (Silver wool).
-
Calibration: Calibrate the TCD using a certified reference standard containing C, H, N, and S (e.g., Sulfanilamide).
-
Sample Weighing: Accurately weigh 1.5–2.0 mg of 1-(2-Bromothiazol-5-yl)ethanol into a tin capsule using a microbalance (precision ±0.1 µg).
-
Combustion: Drop the capsule into the combustion reactor at 950°C under a pulse of pure O₂. The tin capsule creates an exothermic flash, driving the local temperature to ~1800°C.
-
Reduction: Pass the combustion gases through a reduction reactor (copper wire at 650°C) to reduce NOₓ to N₂ and scavenge excess O₂.
-
Detection: Separate N₂, CO₂, H₂O, and SO₂ via a GC column and quantify using the TCD.
Orthogonal Alternatives: qNMR and HPLC-UV
While EA confirms bulk elemental composition, it cannot distinguish between the target molecule and an impurity profile with a similar elemental ratio (e.g., isomers or co-crystallized solvent mixtures). Therefore, orthogonal validation is required.
Quantitative ¹H-NMR (qNMR)
qNMR provides a versatile and orthogonal means of absolute purity evaluation[3]. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of the thiazole's distinct proton (e.g., the CH-OH proton) to a certified internal standard, absolute purity is determined without needing a reference standard of the analyte itself[4].
Causality in qNMR Protocol: When acquiring the spectrum, the relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (T₁) of the signals of interest. If D1 is too short, slower-relaxing protons will not fully return to equilibrium, resulting in an under-represented integration and an artificially skewed purity calculation[4].
Step-by-Step Protocol: qNMR Analysis
-
Standard Selection: Choose a certified internal standard (e.g., 1,2,4,5-Tetrachloro-3-nitrobenzene, purity >99.9%) with a distinct NMR signal (δ ~8.4 ppm) that does not overlap with the analyte.
-
Sample Preparation: Accurately weigh ~10 mg of the thiazole analyte and ~5 mg of the internal standard using a microbalance.
-
Dissolution: Dissolve the mixture in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire the ¹H-NMR spectrum ensuring D1 > 5 × T₁.
-
Integration & Calculation: Integrate the analyte peak and the standard peak. Calculate absolute purity using the mass/integration ratio.
HPLC-UV
HPLC provides high-resolution separation of trace organic impurities. However, it is a relative purity method because it assumes all components have identical UV response factors—a limitation that qNMR and EA overcome.
Experimental Data & Method Comparison
To illustrate the self-validating nature of this workflow, below is representative validation data for a synthesized batch of 1-(2-Bromothiazol-5-yl)ethanol.
Table 1: Elemental Analysis (CHNS) Results
| Element | Theoretical Value | Experimental Value | Deviation | Status (±0.4% Limit) |
| Carbon (C) | 28.86% | 28.95% | +0.09% | Pass |
| Hydrogen (H) | 2.91% | 2.98% | +0.07% | Pass |
| Nitrogen (N) | 6.73% | 6.65% | -0.08% | Pass |
| Sulfur (S) | 15.41% | 15.28% | -0.13% | Pass |
Table 2: Objective Comparison of Validation Methods
| Method | Output Metric | Measured Purity | Strengths | Weaknesses |
| Elemental Analysis | Mass % | Conforms | Detects inorganic salts & water indirectly. | Destructive; blind to structural isomers. |
| qNMR (¹H) | Absolute Mass % | 98.7% ± 0.3% | Non-destructive; highly accurate absolute assay. | Requires a certified internal standard. |
| HPLC-UV (254 nm) | Relative Area % | 99.1% | High resolution of trace organic impurities. | Requires response factor calibration. |
Purity Validation Workflow
The following diagram illustrates the logical relationship and decision-making process in a self-validating purity system.
Fig 1: Orthogonal purity validation workflow for 1-(2-Bromothiazol-5-yl)ethanol.
Conclusion
Validating the purity of complex halogenated heterocycles like 1-(2-Bromothiazol-5-yl)ethanol cannot rely on a single analytical technique. While Elemental Analysis provides an indispensable macroscopic check of bulk composition, it must be paired with the absolute molecular quantification of qNMR and the trace-level resolution of HPLC. Together, these orthogonal techniques form a robust, self-validating system that ensures the highest level of scientific integrity for downstream drug development applications.
References
1.[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - ACS Publications. Available at: 2.[4] A Comparative Guide to the Purity Validation of Lead Diundec-10-enoate by Quantitative NMR and Alternative Methods - Benchchem. Available at: 3.[1] An International Study Evaluating Elemental Analysis - PMC - NIH. Available at: 4.[2] Chlorine & Sulfur Elemental Analyzers for Labs - Lab Alliance. Available at:
Sources
Analytical Comparison Guide: Absolute Structure Confirmation of 1-(2-Bromothiazol-5-yl)ethanol
Executive Summary
1-(2-Bromothiazol-5-yl)ethanol (CAS: 875548-59-7) is a highly versatile, halogenated chiral building block utilized extensively in pharmaceutical development and medicinal chemistry. For drug development professionals, confirming the exact three-dimensional structure of this molecule—specifically the regiochemistry of the thiazole ring and the absolute configuration of the chiral center at the ethanol moiety—is a critical quality control step.
This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical techniques (NMR and HRMS) for structural confirmation. Designed for researchers and scientists, it provides a field-proven, self-validating protocol detailing the causality behind experimental choices to ensure absolute stereochemical accuracy.
Technique Comparison: SCXRD vs. NMR vs. HRMS
While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are foundational to organic synthesis, they possess inherent limitations when determining absolute stereochemistry[1],[2].
-
NMR Spectroscopy: NMR is excellent for confirming 2D connectivity and observing solution-state molecular dynamics[2]. However, standard 1D and 2D NMR cannot directly determine the absolute configuration of the chiral center in 1-(2-Bromothiazol-5-yl)ethanol without the synthetic overhead of chiral derivatization (e.g., Mosher's ester analysis) or the use of chiral shift reagents[3].
-
HRMS: High-Resolution Mass Spectrometry validates the exact mass and molecular formula, but it provides zero spatial or stereochemical information.
-
SCXRD: X-ray crystallography remains the dominant, gold-standard technique for absolute structure determination[4]. X-rays scatter from the electron clouds of atoms, providing precise 3D atomic coordinates for all non-hydrogen atoms. For this specific compound, the bromine atom acts as a "heavy atom," providing a strong anomalous dispersion signal that allows for the definitive calculation of the Flack parameter, confirming absolute stereochemistry unambiguously[5].
Table 1: Performance Comparison of Analytical Techniques
| Analytical Technique | 2D Connectivity | Absolute Stereochemistry | 3D Atomic Coordinates | Sample Recovery | Primary Limitation |
| SCXRD | Yes | Yes (Direct via Flack Parameter) | Yes (High Precision) | Yes (Non-destructive) | Requires high-quality single crystals. |
| NMR (Solution) | Yes | No (Requires derivatization) | No (Infers relative proximity) | Yes (Non-destructive) | Cannot directly assign absolute chirality. |
| HRMS | No | No | No | No (Destructive) | Only provides molecular weight/formula. |
The Causality of Experimental Design in SCXRD
As an Application Scientist, experimental design must be rooted in physical causality. The crystallographic protocol for 1-(2-Bromothiazol-5-yl)ethanol is optimized based on the following mechanistic principles:
-
Radiation Source Selection (Cu-Kα vs. Mo-Kα): Copper radiation (λ = 1.5418 Å) is chosen over Molybdenum (λ = 0.7107 Å) because the anomalous scattering signal (
) of the Bromine atom is significantly stronger at the Cu-Kα wavelength. This maximizes the reliability of the Flack parameter, which must be near zero to confirm the correct enantiomer[6]. -
Cryogenic Data Collection (100 K): Collecting data at 100 K using a nitrogen cold stream minimizes thermal atomic motion (Debye-Waller factors)[7]. This drastically improves the resolution of lighter atoms (Carbon, Nitrogen, Oxygen) against the highly electron-dense Bromine atom, ensuring precise measurements of the thiazole ring's planarity and bond lengths[8].
-
Self-Validating Metrics: The SCXRD experiment is inherently overdetermined. We collect thousands of diffraction spots to solve for a few hundred parameters. The internal agreement factor (
) and the final Goodness-of-Fit (GoF) serve as direct, mathematical validations of the structural model, eliminating human bias[9].
Experimental Workflow
Workflow for absolute structure determination of 1-(2-Bromothiazol-5-yl)ethanol via SCXRD.
Self-Validating Methodologies
The following step-by-step protocols are designed to be self-validating, ensuring that errors are caught immediately at each stage of the workflow.
Step 1: Crystal Growth (Vapor Diffusion)
-
Procedure: Dissolve 10 mg of purified 1-(2-Bromothiazol-5-yl)ethanol in a minimum volume of dichloromethane (DCM). Place this open vial inside a larger, sealed chamber containing a non-polar antisolvent (e.g., pentane)[9].
-
Causality: The slow vapor diffusion of pentane into the DCM lowers the solubility of the compound gradually. This thermodynamic control promotes the nucleation of a single, highly ordered crystal lattice rather than an amorphous kinetic precipitate.
-
Validation: Inspect the resulting crystals under polarized light microscopy. A suitable single crystal will exhibit sharp optical extinction (birefringence) when rotated by 90 degrees, proving it is a single continuous lattice and not a twinned cluster.
Step 2: Crystal Mounting and Data Collection
-
Procedure: Select a crystal of optimal dimensions (approx. 0.1 x 0.1 x 0.2 mm). Coat it in Paratone-N oil, mount it on a cryoloop, and transfer it immediately to the diffractometer equipped with a Cu-Kα source and a 100 K nitrogen cold stream[7].
-
Causality: The Paratone-N oil acts as a cryoprotectant. It freezes into a glass at 100 K, holding the crystal rigidly in place and preventing the formation of crystalline ice, which would cause parasitic powder diffraction rings that obscure the sample's data.
-
Validation: Perform a preliminary unit cell scan. An internal merging R-factor (
) of < 0.05 during initial data reduction confirms high-quality, symmetrical data collection suitable for absolute structure determination.
Step 3: Structure Solution and Refinement
-
Procedure: Solve the phase problem using Direct Methods or Intrinsic Phasing (e.g., SHELXT) and refine the structure using full-matrix least-squares on
(e.g., SHELXL). Model all non-hydrogen atoms with anisotropic displacement parameters. -
Causality: Anisotropic refinement accounts for the non-spherical, directional electron density of atoms in a bonded environment. This is critical for accurately modeling the planarity of the five-membered thiazole ring and the exact position of the heavy bromine atom[8].
-
Validation: The model is mathematically validated when the final
is < 0.05, the Goodness-of-Fit (GoF) is near 1.0, and the Flack parameter refines to 0.00(x) with a low standard uncertainty, definitively proving the absolute stereochemistry.
Quantitative Data Presentation
Based on crystallographic data of related 2-bromothiazole derivatives, the following table outlines the expected structural parameters and validation metrics for a successful SCXRD experiment on this compound[5],[9].
Table 2: Expected Crystallographic Parameters for 1-(2-Bromothiazol-5-yl)ethanol
| Parameter | Expected Value / Range | Scientific Causality & Significance |
| Crystal System | Monoclinic or Orthorhombic | Typical packing arrangements for chiral, halogenated small organic molecules. |
| C-Br Bond Length | ~1.88 - 1.90 Å | Confirms regiochemistry; precise measurement validates the absence of positional disorder[8]. |
| Thiazole Planarity | RMS deviation < 0.01 Å | Confirms the expected |
| Flack Parameter | 0.00 ± 0.02 | A value of 0 confirms the correct absolute enantiomer; a value of 1 indicates the inverted model. |
| R1 (Final) | < 0.05 (5%) | Indicates excellent agreement between the calculated model and the experimental diffraction data. |
| Goodness-of-Fit (GoF) | 0.95 - 1.05 | Validates that the assigned weighting scheme for the data is statistically correct. |
References
-
Birkbeck, University of London. "Comparison of NMR and X-ray crystallography." [Link]
-
Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." [Link]
-
JEOL Ltd. "X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules." [Link]
-
University of Alcalá. "Structure Determination."[Link]
-
Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM." [Link]
-
ResearchGate. "The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole."[Link]
-
National Institutes of Health (PMC). "Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation."[Link]
-
National Science Foundation (PAR). "Light-induced spin-state switching in Fe(II) spin-crossover complexes with thiazole-based chelating ligands."[Link]
-
International Union of Crystallography. "Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]." [Link]
Sources
- 1. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. 2-Bromo-N-methyl-5-thiazolemethanamine|For Research [benchchem.com]
- 9. journals.iucr.org [journals.iucr.org]
benchmarking yields of 1-(2-Bromothiazol-5-yl)ethanol across different synthetic routes
Benchmarking Yields of 1-(2-Bromothiazol-5-yl)ethanol: A Comparative Guide to Synthetic Routes
Executive Summary
In the development of complex pharmacophores, such as IDO inhibitors ()[1] and mTOR inhibitors ()[2], 1-(2-Bromothiazol-5-yl)ethanol serves as a critical, bifunctional building block. The 2-bromo moiety allows for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), while the secondary alcohol provides a handle for etherification or chiral resolution.
For process chemists and drug development professionals, selecting the optimal synthetic route to this intermediate is a balance of yield, scalability, and reagent cost. This guide objectively benchmarks the two primary synthetic methodologies: Nucleophilic Grignard Addition and Directed ortho-Lithiation (DoM) .
Quantitative Benchmarking
Before diving into the mechanistic causality and protocols, Table 1 summarizes the performance metrics of both routes based on established literature and process-scale observations.
Table 1: Comparative Benchmarking of Synthetic Routes
| Parameter | Route 1: Grignard Addition | Route 2: Directed ortho-Lithiation |
| Typical Yield | 75–85% | 60–70% |
| Starting Material | 2-Bromothiazole-5-carbaldehyde | 2-Bromothiazole |
| Reagent Cost | Moderate (Aldehyde is a premium SM) | Low (Bulk commodity chemicals) |
| Temperature | 0 °C to Room Temperature | Strictly -78 °C |
| Primary Side Reaction | Over-alkylation / Dehydration | Halogen Dance (Isomerization) |
| Scalability | High (Pilot-plant friendly) | Moderate (Strict cryogenic limits) |
Route 1: Nucleophilic Addition via Grignard Reagent
Mechanistic Causality
The Grignard route is the "forward" synthetic approach. It relies on the high electrophilicity of the C5-carbaldehyde. Methylmagnesium bromide (MeMgBr) acts as a hard nucleophile, attacking the carbonyl carbon to form a stable magnesium alkoxide intermediate. The reaction is kept at 0 °C to prevent unwanted deprotonation of the thiazole ring or pinacol-type coupling side reactions.
Fig 1. Workflow of Grignard addition to 2-bromothiazole-5-carbaldehyde.
Self-Validating Protocol
-
Preparation: In an oven-dried, argon-purged flask, dissolve 2-bromothiazole-5-carbaldehyde (1.0 equiv) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Add MeMgBr (3.0 M in diethyl ether, 1.2 equiv) dropwise over 15 minutes.
-
Causality: Dropwise addition controls the exothermic nucleophilic attack, preventing local temperature spikes that could degrade the thiazole ring.
-
-
Monitoring (Self-Validation): Stir for 1 hour at 0 °C. Remove a 50 µL aliquot, quench in saturated aqueous NH₄Cl, extract with EtOAc, and analyze via TLC (Hexane/EtOAc 7:3). The UV-active aldehyde spot (Rf ~0.6) must be completely replaced by the more polar alcohol spot (Rf ~0.3).
-
Quench & Workup: Slowly quench the reaction with saturated aqueous NH₄Cl at 0 °C.
-
Causality: NH₄Cl provides a mild, buffered proton source (pH ~6-7) to hydrolyze the magnesium alkoxide. Using strong acids (like HCl) would trigger acid-catalyzed dehydration of the resulting secondary alcohol into a vinyl thiazole. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Route 2: Directed ortho-Lithiation (DoM) and Electrophilic Trapping
Mechanistic Causality
This "de novo" route builds the molecule from cheaper 2-bromothiazole. The choice of base is critical: using n-butyllithium (n-BuLi) would cause rapid halogen-metal exchange at the C2-bromide, yielding 2-lithiothiazole. Instead, Lithium diisopropylamide (LDA), a sterically hindered non-nucleophilic base, selectively deprotonates the kinetically acidic C5 proton ()[3].
The Halogen Dance Risk: The resulting 5-lithio-2-bromothiazole intermediate is thermodynamically unstable. If the internal temperature rises above -50 °C, it undergoes a base-catalyzed 1,3-halogen dance to form the thermodynamically favored 4-bromo-5-lithiothiazole ()[4]. Strict cryogenic control is non-negotiable.
Fig 2. Lithiation of 2-bromothiazole highlighting the halogen dance risk.
Self-Validating Protocol
-
Base Preparation: In an oven-dried, argon-purged flask, prepare a solution of LDA (1.1 equiv) in anhydrous THF (0.2 M).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to strictly -78 °C.
-
Lithiation: Add 2-bromothiazole (1.0 equiv) dropwise, maintaining the internal temperature below -70 °C.
-
Electrophilic Trapping: Immediately after the addition is complete (within 5 minutes), add anhydrous acetaldehyde (1.2 equiv) dropwise.
-
Causality: Immediate trapping at -78 °C outcompetes the thermal degradation pathway (halogen dance), locking the kinetic 5-lithio species into the desired secondary alcohol.
-
-
Quench & Workup (Self-Validation): Stir for 30 minutes at -78 °C, then quench cold with saturated aqueous NH₄Cl. Extract with DCM.
-
Validation Check: Run an LC-MS of the crude mixture. The desired product will show a mass of [M+H]⁺ ~208/210 (1:1 Br isotope pattern). If NMR analysis of the crude shows a singlet at ~8.7 ppm (thiazole C2-H), it indicates that the halogen dance occurred, yielding the 4-bromo isomer. A clean singlet at ~7.5 ppm confirms the structural integrity of the 2-bromo product.
-
Conclusion
For research-scale synthesis where time and purity are paramount, Route 1 (Grignard Addition) is the superior choice, reliably delivering 75–85% yields with minimal optimization. However, for large-scale process chemistry where the cost of 2-bromothiazole-5-carbaldehyde becomes prohibitive, Route 2 (Directed ortho-Lithiation) is highly viable, provided the reactor systems can maintain strict cryogenic (-78 °C) parameters to suppress the halogen dance phenomenon.
References
- Kyowa Hakko Kirin Co., Ltd. (2009). Kynurenine Production Inhibitor. European Patent Office, EP2374802A1.
- Wyeth LLC. (2011). Pyrazolo[1,5-a]pyrimidine Compounds as mTOR Inhibitors. World Intellectual Property Organization, WO2011090935A1.
-
Stanetty, P., et al. (2004). Use of Thiazoles in the Halogen Dance Reaction: Application to the Total Synthesis of WS75624 B. Journal of Organic Chemistry, 69(16), 5428–5432. Available at:[Link]
-
Sinenko, V., et al. (2024). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 13, 693–702. Available at:[Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for 1-(2-Bromothiazol-5-yl)ethanol
Executive Summary & Chemical Identification
1-(2-Bromothiazol-5-yl)ethanol is a halogenated heteroaromatic alcohol used primarily as a pharmaceutical intermediate. Its disposal requires strict adherence to protocols for halogenated organic waste .[1][2] Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) can lead to severe regulatory fines, damage to incinerator scrubbers, and the formation of toxic byproducts.
Immediate Hazard Profile:
-
CAS Number: 875548-59-7[3]
-
Physical State: Typically a solid or viscous semi-solid at room temperature.[2]
-
Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[2] Potentially harmful if swallowed (H302).[2][4]
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.[2]
Waste Characterization & Regulatory Classification
Before disposal, the waste must be characterized to determine the correct regulatory stream.[2] While this specific compound is not explicitly "P-listed" or "U-listed" under US EPA RCRA regulations, it defaults to a Halogenated Organic Waste stream due to the bromine atom on the thiazole ring.[2]
| Parameter | Classification | Operational Implication |
| Waste Stream | Halogenated Organic | DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) to avoid cross-contamination fees. |
| RCRA Status | Characteristic (Non-Listed) | Likely not hazardous by listing, but treated as hazardous due to toxicity/halogen content.[2] |
| EPA Waste Code | D001 (if in flammable solvent)None (if pure solid) | If the solid is dissolved in a flammable solvent (e.g., MeOH), the mixture is D001.[2] |
| Halogen Content | High (>5%) | Requires high-temperature incineration with acid gas scrubbing.[2] |
Segregation & Packaging Protocols
The disposal pathway depends entirely on the physical state of the waste (Pure Solid vs. Solution).[2]
Scenario A: Pure Solid / Semi-Solid Waste
-
Container: High-density polyethylene (HDPE) wide-mouth jar.[2]
-
Segregation: Keep separate from liquid wastes.[2] Do not dissolve in solvent solely for disposal purposes unless required by your specific facility's SOP.[2]
-
Labeling: "Hazardous Waste - Solid, Toxic, Irritant.[2] Contains: 1-(2-Bromothiazol-5-yl)ethanol."[3][5]
Scenario B: Solution Waste (Reaction Mixtures/Mother Liquors) [2]
-
Container: Amber glass or HDPE solvent carboy (Jerrycan).
-
Segregation: Pour into the Halogenated Waste carboy.
-
Critical Rule: If the waste contains >1% halogenated material , the entire container is classified as halogenated.[2]
-
-
Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., nitric acid, peroxides), which can react with the alcohol moiety or the thiazole sulfur.[2]
Visual Workflow: Disposal Decision Tree
Figure 1: Decision logic for segregating 1-(2-Bromothiazol-5-yl)ethanol waste. Note that adding this compound to a non-halogenated solvent converts the entire mixture to a halogenated waste stream.[2]
Emergency Spill Response
In the event of a spill, the presence of the bromine and thiazole sulfur requires specific cleanup actions to prevent environmental contamination or respiratory irritation.[2]
PPE Requirements: Nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[2] If heating or aerosolization has occurred, use a half-mask respirator with organic vapor cartridges.[2]
Spill Cleanup Procedure:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[2]
-
Contain:
-
Solid: Cover with a dust suppressant (e.g., wet paper towels) to prevent airborne particles.[2]
-
Liquid: Encircle with absorbent socks or pillows.
-
-
Absorb/Sweep:
-
Use inert absorbents (Vermiculite, Diatomaceous Earth).[2]
-
Avoid: Sawdust or other combustible absorbents if the compound is mixed with oxidizers.
-
-
Decontaminate: Scrub the surface with a mild detergent and water.[2] Collect all rinsate as hazardous waste.
-
Disposal: Place all spill debris (absorbent, gloves, wipes) into a dedicated hazardous waste bag/pail labeled "Spill Debris: Halogenated Organic."
Visual Workflow: Spill Response
Figure 2: Step-by-step spill response protocol ensuring containment and proper labeling of debris.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59135194, 1-(2-Bromothiazol-5-yl)ethanol. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
